Xylulose 5-phosphate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H9O8P-2 |
|---|---|
Molecular Weight |
228.09 g/mol |
IUPAC Name |
[(2R,3S)-2,3,5-trihydroxy-4-oxopentyl] phosphate |
InChI |
InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h4-6,8-9H,1-2H2,(H2,10,11,12)/p-2/t4-,5-/m1/s1 |
InChI Key |
FNZLKVNUWIIPSJ-RFZPGFLSSA-L |
SMILES |
C(C(C(C(=O)CO)O)O)OP(=O)([O-])[O-] |
Isomeric SMILES |
C([C@H]([C@@H](C(=O)CO)O)O)OP(=O)([O-])[O-] |
Canonical SMILES |
C(C(C(C(=O)CO)O)O)OP(=O)([O-])[O-] |
Synonyms |
D-xylulose-5-phosphate xylulose-5-phosphate xylulose-5-phosphate, (D)-isome |
Origin of Product |
United States |
Foundational & Exploratory
The Pivotal Role of Xylulose 5-Phosphate in the Pentose Phosphate Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xylulose 5-phosphate (Xu5P) is a central figure in cellular metabolism, acting as a key intermediate in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP). Beyond its structural role in carbon shuffling, Xu5P has emerged as a critical signaling molecule, linking carbohydrate metabolism with major biosynthetic and energy-producing pathways, including glycolysis and lipogenesis. This technical guide provides an in-depth exploration of the multifaceted functions of Xu5P, presenting quantitative data, detailed experimental protocols, and pathway visualizations to support advanced research and drug development endeavors.
Introduction
The pentose phosphate pathway (PPP) is a fundamental metabolic route that operates in parallel with glycolysis. It is responsible for producing NADPH, a primary cellular reductant, and the precursors for nucleotide biosynthesis. The pathway is divided into an oxidative and a non-oxidative phase. While the oxidative phase is largely unidirectional, the non-oxidative phase consists of a series of reversible reactions that interconvert pentose phosphates and link the PPP with glycolysis. This compound is a key ketopentose phosphate that lies at the heart of this non-oxidative branch, orchestrating the flow of carbon through this intricate network. Furthermore, Xu5P acts as a metabolic sensor, signaling the abundance of carbohydrates and triggering adaptive responses in cellular metabolism.
The Metabolic Role of this compound in the Pentose Phosphate Pathway
This compound is primarily formed from D-ribulose 5-phosphate through the action of the enzyme D-ribulose-5-phosphate 3-epimerase (RPE, EC 5.1.3.1)[1][2]. This reversible epimerization is a critical step in the non-oxidative PPP, providing the substrate for the subsequent transketolase reactions.
The central metabolic fate of Xu5P within the PPP is to serve as a two-carbon (glycolaldehyde) donor in reactions catalyzed by transketolase (TKT, EC 2.2.1.1), a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme[3]. Transketolase catalyzes two key reversible reactions in the non-oxidative PPP:
-
This compound + Ribose 5-phosphate ⇌ Sedoheptulose 7-phosphate + Glyceraldehyde 3-phosphate
-
This compound + Erythrose 4-phosphate ⇌ Fructose (B13574) 6-phosphate + Glyceraldehyde 3-phosphate
These reactions are fundamental for the interconversion of five-carbon sugars with three-, four-, six-, and seven-carbon sugars, thereby connecting the PPP with the glycolytic pathway through the intermediates fructose 6-phosphate and glyceraldehyde 3-phosphate.
Quantitative Data: Enzyme Kinetics and Metabolite Concentrations
Understanding the quantitative aspects of Xu5P metabolism is crucial for modeling metabolic flux and identifying potential targets for therapeutic intervention.
Table 1: Kinetic Parameters of Enzymes Involved in this compound Metabolism
| Enzyme | Organism/Tissue | Substrate | Km | Vmax | Reference |
| Ribulose-5-Phosphate 3-Epimerase | Trypanosoma cruzi (recombinant) | D-Ribulose 5-Phosphate | 2.21 ± 0.23 mM | - | [4] |
| Transketolase | Human Erythrocyte | Thiamine Diphosphate (B83284) (TDP) | 65 ± 14 nM (after pre-incubation) | - | [5] |
| Transketolase | Human Erythrocyte | Thiamine Diphosphate (TDP) | 2.3 ± 1.6 µM (simultaneous addition) | - | [5] |
Table 2: Intracellular Concentrations of this compound in Rat Liver
| Dietary State | This compound (nmol/g) | Ribulose 5-Phosphate (nmol/g) | [Xu5P]/[Ru5P] Ratio | Reference |
| 48 h Starved | 3.8 ± 0.3 | 3.4 ± 0.3 | 1.12 ± 0.07 | |
| Ad libitum Fed | 8.6 ± 0.3 | 5.8 ± 0.2 | 1.48 ± 0.04 | |
| Low-fat Meal Fed | 66.3 ± 8.3 | 37.1 ± 5.3 | 1.78 ± 0.03 |
The Signaling Role of this compound
Beyond its metabolic role, Xu5P is a key signaling molecule that communicates the status of carbohydrate availability to downstream pathways, most notably glycolysis and lipogenesis. This regulatory function is primarily mediated through the activation of Protein Phosphatase 2A (PP2A) [6][7].
Activation of Glycolysis
In response to high glucose levels, the concentration of Xu5P rises. Xu5P allosterically activates a specific isoform of PP2A, which then dephosphorylates and activates the bifunctional enzyme phosphofructokinase-2/fructose-2,6-bisphosphatase (PFK-2/FBPase-2) . This leads to an increase in the concentration of fructose 2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme of glycolysis. This mechanism ensures that an abundance of glucose, sensed through the PPP, stimulates its own breakdown via glycolysis.
Promotion of Lipogenesis
Xu5P-activated PP2A also plays a crucial role in promoting the synthesis of fatty acids. It dephosphorylates and activates the carbohydrate-responsive element-binding protein (ChREBP) , a key transcription factor for lipogenic genes[6][7]. Under low glucose conditions, ChREBP is phosphorylated and retained in the cytoplasm. The rise in Xu5P triggers its dephosphorylation by PP2A, leading to its translocation to the nucleus and the activation of genes encoding enzymes involved in fatty acid synthesis, such as ATP-citrate lyase (ACLY), acetyl-CoA carboxylase (ACC), and fatty acid synthase (FAS).
Experimental Protocols
Spectrophotometric Assay for Transketolase Activity
This protocol is adapted from methods used for measuring erythrocyte transketolase activity, a common clinical indicator of thiamine status.
Principle: The activity of transketolase is measured in a coupled enzyme assay. The glyceraldehyde-3-phosphate produced from the transketolase reaction is converted to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase, a reaction that is coupled to the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically and is proportional to the transketolase activity.
Reagents:
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.6, containing 5 mM MgCl2.
-
Substrate Solution: 10 mM D-ribose 5-phosphate, 10 mM D-xylulose 5-phosphate.
-
Coupling Enzymes: Glycerol-3-phosphate dehydrogenase (10 units/mL) and triosephosphate isomerase (100 units/mL).
-
NADH Solution: 5 mM NADH.
-
Thiamine Pyrophosphate (TPP) Solution: 1 mM TPP.
-
Sample: Hemolysate or purified enzyme preparation.
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
800 µL Reaction Buffer
-
50 µL Substrate Solution
-
20 µL Coupling Enzymes
-
50 µL NADH Solution
-
10 µL TPP Solution
-
-
Incubate the mixture at 37°C for 5 minutes to reach thermal equilibrium.
-
Initiate the reaction by adding 20 µL of the sample.
-
Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.
-
Calculate the rate of NADH oxidation from the linear portion of the absorbance curve. One unit of transketolase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of glyceraldehyde-3-phosphate per minute under the assay conditions.
Quantification of this compound by Mass Spectrometry
This protocol provides a general workflow for the analysis of Xu5P and other PPP intermediates using Liquid Chromatography-Mass Spectrometry (LC-MS).
Principle: Cellular metabolites are extracted and separated by liquid chromatography. The eluting compounds are then ionized and detected by a mass spectrometer. Quantification is achieved by comparing the signal of the endogenous metabolite to that of a known amount of a stable isotope-labeled internal standard.
Materials:
-
Extraction Solvent: 80% Methanol, pre-chilled to -80°C.
-
Internal Standard: 13C-labeled this compound.
-
LC Column: A column suitable for polar metabolite separation (e.g., HILIC or ion-pair reversed-phase).
-
LC-MS System: A high-resolution mass spectrometer coupled to a liquid chromatography system.
Procedure:
-
Metabolite Extraction:
-
Rapidly quench metabolic activity by adding ice-cold extraction solvent to the cell culture or tissue sample.
-
Scrape or homogenize the sample in the extraction solvent.
-
Add the internal standard.
-
Centrifuge to pellet cellular debris and proteins.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS Analysis:
-
Inject the metabolite extract onto the LC column.
-
Separate the metabolites using an appropriate gradient elution method.
-
Detect the eluting metabolites using the mass spectrometer in negative ion mode, monitoring for the specific mass-to-charge ratio (m/z) of this compound and its labeled internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for both the endogenous Xu5P and the 13C-labeled internal standard.
-
Calculate the concentration of Xu5P in the sample based on the peak area ratio and the known concentration of the internal standard.
-
Visualizations of Pathways and Logical Relationships
The Central Role of this compound in the Non-Oxidative Pentose Phosphate Pathway
Caption: The non-oxidative pentose phosphate pathway highlighting this compound.
Signaling Cascade of this compound in Regulating Glycolysis and Lipogenesis
Caption: this compound signaling to glycolysis and lipogenesis.
Conclusion
This compound stands as a critical nexus in cellular metabolism, proficiently executing dual roles as a metabolic intermediate and a signaling molecule. Its position at the heart of the non-oxidative pentose phosphate pathway allows it to direct carbon flow between this pathway and glycolysis, while its ability to activate PP2A provides a sophisticated mechanism for coordinating carbohydrate metabolism with biosynthetic processes. A thorough understanding of the functions of Xu5P, supported by robust quantitative data and detailed experimental methodologies, is paramount for researchers and drug development professionals seeking to modulate these pathways in the context of various diseases, including metabolic disorders and cancer. The information and protocols presented in this guide offer a solid foundation for advancing these research endeavors.
References
- 1. Phosphopentose epimerase - Wikipedia [en.wikipedia.org]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. Transketolase - Wikipedia [en.wikipedia.org]
- 4. Structure, kinetic characterization and subcellular localization of the two ribulose 5-phosphate epimerase isoenzymes from Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of Michaelis constant for human erythrocyte transketolase and thiamin diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound mediates glucose-induced lipogenesis by this compound-activated protein phosphatase in rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Discovery and Metabolic Journey of Xylulose 5-Phosphate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xylulose 5-phosphate (X5P) is a pivotal intermediate in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP), a fundamental metabolic route with far-reaching implications for cellular homeostasis, biosynthesis, and redox balance.[1][2] While initially recognized for its role in the interconversion of sugar phosphates, X5P has emerged as a critical signaling molecule, influencing gene expression and key metabolic processes such as glycolysis and lipogenesis. This technical guide provides a comprehensive overview of the discovery, history, and metabolism of this compound, with a focus on the core enzymatic reactions, regulatory functions, and the experimental methodologies that have been instrumental in unraveling its complex roles.
Historical Perspective: Unraveling the Pentose Phosphate Pathway
The journey to understanding this compound metabolism is intrinsically linked to the elucidation of the pentose phosphate pathway, a scientific endeavor that spanned several decades.
Early Discoveries and the "Hexose Monophosphate Shunt"
In the 1930s, Otto Warburg's pioneering work on erythrocyte metabolism revealed the oxidation of glucose 6-phosphate to 6-phosphogluconate, a reaction independent of glycolysis.[3] This discovery laid the groundwork for what was then termed the "hexose monophosphate shunt" or "phosphogluconate pathway."[1][2] Subsequent research by various scientists, including Frank Dickens, further characterized the initial oxidative phase of the pathway, demonstrating the production of pentose phosphates and carbon dioxide.
The Seminal Contributions of B. L. Horecker
The intricate network of sugar phosphate interconversions in the non-oxidative branch of the PPP was largely unraveled in the 1950s through the groundbreaking work of Bernard L. Horecker and his colleagues.[1] Their research was instrumental in identifying the key enzymes and intermediates that connect the PPP with glycolysis.
A pivotal moment in this research was the identification of This compound as a key intermediate. In a 1956 paper, Horecker, Hurwitz, and Smyrniotis detailed the role of X5P in the transketolase reaction, solidifying its position within the metabolic map.[4]
Discovery of the Key Enzymes
The elucidation of the non-oxidative PPP was dependent on the discovery and characterization of its core enzymes:
-
Transketolase: This thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme was independently discovered by Efraim Racker and B. L. Horecker in 1953.[5] Transketolase catalyzes the transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor.[5]
-
Transaldolase: The discovery of transaldolase is also credited to the work of B. L. Horecker's group. They purified and characterized this enzyme, which catalyzes the transfer of a three-carbon dihydroxyacetone moiety.
-
Ribulose-5-Phosphate 3-Epimerase: This enzyme, responsible for the interconversion of ribulose 5-phosphate and this compound, was also identified and characterized during this period of intense research into pentose metabolism.[6][7]
The Central Role of this compound in Metabolism
This compound is a ketopentose phosphate that occupies a central crossroads in cellular metabolism. It is primarily formed from D-ribulose 5-phosphate through the action of ribulose-5-phosphate 3-epimerase.[8]
The Non-Oxidative Pentose Phosphate Pathway
The non-oxidative phase of the PPP is a series of reversible reactions that interconvert three-, four-, five-, six-, and seven-carbon sugar phosphates. X5P plays a crucial role as the primary donor of a two-carbon unit in reactions catalyzed by transketolase.[4]
The key reactions involving X5P are:
-
This compound + Ribose 5-phosphate ⇌ Sedoheptulose 7-phosphate + Glyceraldehyde 3-phosphate (catalyzed by Transketolase)
-
This compound + Erythrose 4-phosphate ⇌ Fructose 6-phosphate + Glyceraldehyde 3-phosphate (catalyzed by Transketolase)
These reactions are essential for the synthesis of precursors for nucleotide biosynthesis (ribose 5-phosphate) and aromatic amino acids (erythrose 4-phosphate), as well as for regenerating intermediates of glycolysis (fructose 6-phosphate and glyceraldehyde 3-phosphate).[1][2]
References
- 1. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of this compound in the transketolase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Purification, properties and assay of D-ribulose 5-phosphate 3-epimerase from human erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EC 5.1.3.1 [iubmb.qmul.ac.uk]
- 8. Phosphopentose epimerase - Wikipedia [en.wikipedia.org]
Biochemical properties and structure of xylulose 5-phosphate.
An In-Depth Technical Guide to the Biochemical Properties and Structure of Xylulose 5-Phosphate
Abstract
This compound (X5P) is a pivotal intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), holding a central position in cellular carbon metabolism. Beyond its structural role as a precursor for nucleotide biosynthesis and as a key player in the interconversion of sugars, X5P has emerged as a critical signaling molecule. It acts as a metabolic sensor, linking glucose availability to the regulation of glycolysis and lipogenesis. This technical guide provides a comprehensive overview of the structure, biochemical properties, and metabolic significance of this compound. It details its role in metabolic pathways, its function as a signaling molecule, and presents quantitative data and detailed experimental protocols for its analysis, targeting researchers, scientists, and professionals in drug development.
Chemical Structure and Physicochemical Properties
D-Xylulose (B119806) 5-phosphate is a phosphorylated ketopentose, meaning it is a five-carbon sugar with a ketone functional group and a phosphate group attached at the fifth carbon. It is an intermediate in the pentose phosphate pathway and is formed from its epimer, D-ribulose (B119500) 5-phosphate.[1][2]
Physicochemical Properties
The fundamental properties of D-Xylulose 5-phosphate are summarized in the table below.
| Property | Value | References |
| Chemical Formula | C₅H₁₁O₈P | [1][3][4][5] |
| Average Molecular Weight | 230.11 g/mol | [1][3][4][6][7] |
| Monoisotopic Molecular Weight | 230.01915384 Da | [3] |
| CAS Number | 4212-65-1 | [2][3][4] |
| IUPAC Name | {[(2R,3S)-2,3,5-trihydroxy-4-oxopentyl]oxy}phosphonic acid | [3][4] |
| Synonyms | D-Xylulose 5-phosphate, X5P, Xu-5-P | [3] |
| InChI Key | FNZLKVNUWIIPSJ-RFZPGFLSSA-N | [2][3] |
| SMILES | OCC(=O)--INVALID-LINK----INVALID-LINK--COP(O)(O)=O | [1][3] |
| Cellular Location | Cytoplasm | [8] |
Biochemical Roles and Metabolic Pathways
This compound is a central hub in metabolism, primarily known for its role in the non-oxidative phase of the pentose phosphate pathway, but also for its involvement in other metabolic routes and as a key signaling molecule.
The Pentose Phosphate Pathway (PPP)
The PPP is a fundamental metabolic pathway parallel to glycolysis.[9] X5P is a key intermediate in the non-oxidative branch of the PPP, which is responsible for the interconversion of sugar phosphates.[2]
-
Formation : X5P is synthesized from its epimer, D-ribulose 5-phosphate (a product of the oxidative phase), in a reversible reaction catalyzed by the enzyme ribulose-5-phosphate 3-epimerase.[2][10]
-
Metabolic Fate : X5P serves as a substrate for the enzyme transketolase. In this reaction, transketolase transfers a two-carbon unit from X5P to an acceptor molecule, such as ribose 5-phosphate or erythrose 4-phosphate. This generates the glycolytic intermediates glyceraldehyde 3-phosphate and fructose (B13574) 6-phosphate, thus linking the PPP to glycolysis.[2]
Regulatory and Signaling Functions
Recent research has established X5P as a key signaling molecule that coordinates carbohydrate and lipid metabolism.[9] It acts as a sensor of high glucose levels, initiating a cascade that upregulates both glycolysis and fatty acid synthesis.
This regulation is primarily mediated through the activation of Protein Phosphatase 2A (PP2A).[11][12]
-
Activation of Glycolysis : X5P-activated PP2A dephosphorylates the bifunctional enzyme PFK-2/FBPase-2. This activates the PFK-2 kinase activity, leading to an increase in fructose 2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme of glycolysis.[1][13]
-
Activation of Lipogenesis : X5P-activated PP2A also dephosphorylates the transcription factor Carbohydrate Response Element-Binding Protein (ChREBP).[2][11] Dephosphorylation promotes ChREBP's translocation into the nucleus, where it binds to carbohydrate response elements (ChoREs) in the promoters of lipogenic genes, activating their transcription.[2] This leads to increased synthesis of enzymes required for fatty acid and triglyceride production.
Quantitative Data
The intracellular concentration of this compound can vary significantly depending on the metabolic state of the cell.
| Tissue | Condition | Concentration (nmol/g) | Reference |
| Rat Liver | 48h Starved | 3.8 ± 0.3 | [14] |
| Rat Liver | Ad libitum fed | 8.6 ± 0.3 | [14] |
| Rat Liver | Meal-fed (fat-free diet) | 66.3 ± 8.3 | [14] |
Kinetic parameters for enzymes that metabolize X5P are crucial for understanding metabolic flux. The following table provides data for this compound/fructose 6-phosphate phosphoketolase (Xfp), an enzyme that uses X5P as a substrate.
| Enzyme | Organism | Substrate | K₀.₅ (mM) | Vₘₐₓ (U/mg) | Hill Coefficient (h) | Reference |
| Xfp2 | Cryptococcus neoformans | This compound | 15.1 ± 1.1 | 1.8 ± 0.1 | 1.7 ± 0.1 | [15] |
Note: The kinetics for this enzyme did not follow the Michaelis-Menten model, exhibiting positive cooperativity for X5P, hence the use of K₀.₅ and the Hill coefficient instead of Kₘ.[15]
Methodologies for Experimental Analysis
Accurate quantification of X5P and characterization of related enzymes are essential for metabolic research. Due to its polarity and similarity to other sugar phosphates, advanced analytical techniques are required.[2]
Quantification of this compound
This method provides a straightforward way to determine X5P concentrations in tissue extracts.
Principle: This assay is based on the enzymatic conversion of X5P and other pentose phosphates, ultimately leading to a change in NAD(P)H concentration, which can be measured spectrophotometrically at 340 nm. It relies on a series of coupled enzyme reactions.
Protocol Outline:
-
Tissue Extraction: Homogenize frozen tissue in perchloric acid and centrifuge to precipitate proteins. Neutralize the supernatant with a potassium carbonate solution.
-
Reaction Mixture: Prepare a reaction buffer containing triethanolamine, EDTA, and MgCl₂.
-
Enzymatic Reactions:
-
Add transketolase and ribose-5-phosphate (B1218738) isomerase to the sample. Transketolase will react with any endogenous X5P and ribose 5-phosphate.
-
Add glyceraldehyde-3-phosphate dehydrogenase and triosephosphate isomerase, along with NADH. The glyceraldehyde 3-phosphate produced by the transketolase reaction is measured by the oxidation of NADH.
-
The total change in absorbance is proportional to the initial amount of X5P and ribose 5-phosphate.
-
-
Blanks and Standards: Run parallel assays with known standards of X5P and without tissue extract (blanks) to ensure accuracy.
LC-MS is a powerful technique for the simultaneous analysis of multiple polar metabolites, including sugar phosphates, with high sensitivity and specificity.[9]
Principle: Metabolites are first separated based on their physicochemical properties by liquid chromatography and then detected and quantified by a mass spectrometer based on their mass-to-charge ratio.
Protocol Outline:
-
Sample Preparation: Perform a metabolite extraction from cells or tissues, typically using a cold solvent mixture (e.g., methanol/water). Centrifuge to remove debris.
-
Chromatographic Separation:
-
Inject the extract into an LC system.
-
Use a column suitable for polar compounds, such as an ion-pairing reversed-phase column or a mixed-mode column.
-
Elute the metabolites using a gradient of aqueous and organic mobile phases.
-
-
Mass Spectrometry Detection:
-
The eluent from the LC is directed into the mass spectrometer's ion source (e.g., electrospray ionization - ESI).
-
Set the mass spectrometer to operate in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high specificity and sensitivity in quantifying the target metabolite (X5P).
-
-
Data Analysis: Quantify X5P by comparing the peak area from the sample to a standard curve generated from known concentrations of an X5P standard.
Enzyme Kinetic Assays (Phosphoketolase Example)
Characterizing the kinetics of enzymes that use X5P as a substrate is vital for understanding metabolic regulation.
Principle: The activity of this compound/fructose 6-phosphate phosphoketolase (Xfp) is determined by measuring the rate of acetyl phosphate production from X5P and inorganic phosphate.[15][16] The product, acetyl phosphate, can be measured in a coupled assay.
Protocol Outline:
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., MES, pH 6.0), thiamine (B1217682) pyrophosphate (TPP), MgCl₂, DTT, and a defined concentration of inorganic phosphate.[16]
-
Substrate Variation: Prepare a series of reaction mixtures with varying concentrations of this compound to determine kinetic parameters like K₀.₅ and Vₘₐₓ.
-
Reaction Initiation: Pre-incubate the mixture at the optimal temperature (e.g., 37°C). Initiate the reaction by adding a known amount of purified Xfp enzyme.[16]
-
Reaction Quenching: After a specific time, stop the reaction (e.g., by adding a strong acid).
-
Product Quantification: Measure the amount of acetyl phosphate formed. This can be done using a colorimetric assay where acetyl phosphate reacts with hydroxylamine (B1172632) to form acetohydroxamic acid, which forms a colored complex with ferric ions.
-
Data Analysis: Plot the initial reaction velocities against the substrate (X5P) concentration. Fit the data to an appropriate kinetic model (e.g., Michaelis-Menten or Hill equation) to determine the kinetic parameters.[15]
Conclusion
This compound is far more than a simple intermediate in the pentose phosphate pathway. Its dual role as a metabolic hub and a potent signaling molecule places it at the nexus of carbohydrate and lipid metabolism. The ability of X5P to sense glucose availability and subsequently activate key pathways for glucose utilization and energy storage underscores its importance in maintaining metabolic homeostasis. For researchers and drug development professionals, the enzymes that produce and consume X5P, as well as the signaling pathways it regulates, represent promising targets for therapeutic intervention in metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. A thorough understanding of its biochemical properties and the methods for its analysis is therefore critical for advancing research in these fields.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. D-xylulose 5-phosphate | 4212-65-1 | Benchchem [benchchem.com]
- 3. P. aeruginosa Metabolome Database: this compound (PAMDB000653) [pseudomonas.umaryland.edu]
- 4. D-xylulose 5-phosphate | C5H11O8P | CID 439190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Wikidata [wikidata.org]
- 6. D -Xylulose 5-phosphate = 95 TLC 138482-70-9 [sigmaaldrich.com]
- 7. D-xylulose 5-phosphate | CAS#:4212-65-1 | Chemsrc [chemsrc.com]
- 8. Reactome | Formation of xylulose-5-phosphate [reactome.org]
- 9. Advances in Analyzing Pentose Phosphate Pathway Metabolites [metabolomics.creative-proteomics.com]
- 10. Conversion of d-ribulose 5-phosphate to d-xylulose 5-phosphate: new insights from structural and biochemical studies on human RPE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Human Metabolome Database: Showing metabocard for this compound (HMDB0000868) [hmdb.ca]
- 13. Solved How does this compound regulate glucose | Chegg.com [chegg.com]
- 14. The measurement of this compound, ribulose 5-phosphate, and combined sedoheptulose 7-phosphate and ribose 5-phosphate in liver tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biochemical and Kinetic Characterization of this compound/Fructose 6-Phosphate Phosphoketolase 2 (Xfp2) from Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Allosteric Regulation of Lactobacillus plantarum this compound/Fructose 6-Phosphate Phosphoketolase (Xfp) - PMC [pmc.ncbi.nlm.nih.gov]
Xylulose 5-Phosphate: A Pivotal Intermediate in Carbon Fixation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Xylulose 5-phosphate (Xu5P) is a key ketose-phosphate intermediate that plays a central role in the intricate network of metabolic pathways, most notably in the fixation of atmospheric carbon dioxide in photosynthetic organisms. As a critical component of the Calvin-Benson Cycle and the Pentose (B10789219) Phosphate (B84403) Pathway (PPP), Xu5P stands at a metabolic crossroads, influencing not only carbon assimilation but also redox balance and the biosynthesis of essential macromolecules. This technical guide provides a comprehensive overview of the core functions of Xu5P in carbon fixation, presenting quantitative data, detailed experimental protocols, and visualizations of the associated biochemical pathways and workflows. This document is intended to serve as a valuable resource for researchers in the fields of plant biology, metabolic engineering, and drug development, offering insights into the fundamental processes that underpin life on Earth.
The Role of this compound in the Calvin-Benson Cycle
The Calvin-Benson Cycle, the primary pathway for carbon fixation in plants, algae, and cyanobacteria, is responsible for the conversion of CO2 into organic compounds. This cycle is divided into three main stages: carboxylation, reduction, and regeneration. Xu5P is a crucial intermediate in the regeneration phase, where the CO2 acceptor molecule, ribulose-1,5-bisphosphate (RuBP), is reformed.
The regeneration phase involves a series of complex enzymatic reactions that convert glyceraldehyde-3-phosphate (G3P) into RuBP.[1] Five molecules of G3P (a 3-carbon sugar) are utilized to regenerate three molecules of RuBP (a 5-carbon sugar). Xu5P, a 5-carbon sugar, is a key product in this intricate series of rearrangements.
The formation of Xu5P in the Calvin Cycle is primarily catalyzed by the enzyme transketolase . Transketolase transfers a two-carbon unit from a ketose donor to an aldose acceptor. In two key reactions of the regeneration phase, transketolase produces Xu5P:
-
From fructose (B13574) 6-phosphate (F6P) and glyceraldehyde 3-phosphate (G3P), producing erythrose 4-phosphate (E4P) and This compound (Xu5P) .
-
From sedoheptulose (B1238255) 7-phosphate (S7P) and glyceraldehyde 3-phosphate (G3P), producing ribose 5-phosphate (R5P) and another molecule of This compound (Xu5P) .
The newly synthesized Xu5P is then converted to its epimer, ribulose 5-phosphate (Ru5P), by the enzyme ribulose-5-phosphate 3-epimerase . This reaction is reversible and essential for channeling carbon towards the final step of RuBP regeneration. Finally, phosphoribulokinase catalyzes the ATP-dependent phosphorylation of Ru5P to regenerate RuBP, completing the cycle.[2]
Quantitative Data: Enzyme Kinetics
The efficiency of the Calvin Cycle is dependent on the kinetic properties of its constituent enzymes. Below is a summary of available kinetic parameters for the key enzymes involved in the metabolism of this compound in the context of carbon fixation.
| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | Reference |
| Ribulose-5-Phosphate 3-Epimerase | Chlamydomonas reinhardtii | Ribulose 5-phosphate | 0.22 | 7100 | [3] |
| Spinacia oleracea (Spinach) | Ribulose 5-phosphate | 0.25 | 0.138 | [3] | |
| Transketolase | Saccharomyces cerevisiae | This compound | 0.04 | - | [4] |
| Spinacia oleracea (Spinach) | This compound | - | - | [5] | |
| Phosphoribulokinase | Synechocystis sp. PCC 6803 | Ribulose 5-phosphate | - | - | [1] |
| Arabidopsis thaliana | Ribulose 5-phosphate | - | - | [6] |
Note: Kinetic parameters can vary significantly depending on the experimental conditions (pH, temperature, cofactors) and the purity of the enzyme preparation. The data presented here are for comparative purposes.
Quantitative Data: Metabolite Concentrations in Chloroplasts
The concentration of Xu5P and other Calvin Cycle intermediates within the chloroplast stroma is tightly regulated and fluctuates in response to environmental cues such as light intensity. These fluctuations are critical for maintaining metabolic homeostasis and optimizing carbon fixation.
| Metabolite | Condition | Concentration (nmol/mg Chl) | Organism | Reference |
| This compound | Light | Data not available | Spinacia oleracea | |
| Dark | Data not available | Spinacia oleracea | ||
| Ribulose 5-phosphate | Light | ~60 | Spinacia oleracea | |
| Dark | ~10 | Spinacia oleracea | ||
| Ribulose-1,5-bisphosphate | Light | ~40-50 | Spinacia oleracea | |
| Dark | <5 | Spinacia oleracea | ||
| Fructose 6-phosphate | Light | ~15 | Spinacia oleracea | |
| Dark | ~5 | Spinacia oleracea | ||
| Sedoheptulose 7-phosphate | Light | ~25 | Spinacia oleracea | |
| Dark | ~5 | Spinacia oleracea |
Note: Absolute metabolite concentrations are challenging to measure accurately and can vary between species and experimental conditions. The provided values are approximate and serve to illustrate the light-dependent dynamics of the Calvin Cycle intermediates.
Signaling Pathways and Regulatory Roles of this compound
Beyond its role as a metabolic intermediate, Xu5P is emerging as a signaling molecule that can influence other metabolic pathways. In mammalian systems, Xu5P has a well-established role in the regulation of glycolysis and lipogenesis through the activation of protein phosphatase 2A (PP2A), which in turn dephosphorylates and activates the bifunctional enzyme PFK-2/FBPase-2 and the transcription factor ChREBP.[7]
While the direct signaling roles of Xu5P in the regulation of carbon fixation in plants are less characterized, its central position in metabolism suggests potential regulatory feedback loops. For instance, the accumulation of Xu5P could potentially signal the status of the regenerative phase of the Calvin Cycle to other metabolic pathways within the chloroplast and the cytosol. The transport of Xu5P across the chloroplast envelope is mediated by the this compound/phosphate translocator (XPT), providing a direct link between the plastidial and cytosolic pools of pentose phosphates.[8] This transport could play a role in coordinating the metabolic activities of these two cellular compartments.
Caption: Key reactions involving this compound in the regeneration phase of the Calvin-Benson Cycle.
Experimental Protocols
Isolation of Intact Chloroplasts from Spinach Leaves
This protocol describes a method for isolating functional chloroplasts, which are essential for in vitro studies of carbon fixation and metabolite transport.
Materials:
-
Fresh spinach leaves
-
Chloroplast Isolation Buffer (CIB): 0.33 M sorbitol, 50 mM HEPES-KOH (pH 7.6), 2 mM EDTA, 1 mM MgCl2, 1 mM MnCl2, 0.1% (w/v) BSA. Keep on ice.
-
Percoll gradient solutions (40% and 80% v/v in CIB)
-
Wash Buffer: 0.33 M sorbitol, 50 mM HEPES-KOH (pH 7.6)
-
Blender, cheesecloth, centrifuge, and refrigerated centrifuge tubes.
Procedure:
-
Wash spinach leaves and remove midribs.
-
Homogenize the leaves in ice-cold CIB using a blender with short bursts to minimize organelle damage.
-
Filter the homogenate through several layers of cheesecloth to remove cell debris.
-
Centrifuge the filtrate at 1,000 x g for 5 minutes at 4°C to pellet the chloroplasts.
-
Gently resuspend the crude chloroplast pellet in a small volume of CIB.
-
Layer the resuspended chloroplasts onto a discontinuous Percoll gradient (e.g., 40% over 80%).
-
Centrifuge the gradient at 2,500 x g for 15 minutes at 4°C. Intact chloroplasts will band at the interface of the two Percoll layers.
-
Carefully collect the intact chloroplast band and wash with Wash Buffer by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the final chloroplast pellet in a suitable buffer for downstream applications.
Spectrophotometric Assay for this compound
This assay allows for the quantification of Xu5P by coupling its conversion to a reaction that can be monitored spectrophotometrically.
Materials:
-
Tris-HCl buffer (100 mM, pH 7.7)
-
MgCl2 (5 mM)
-
Thiamine pyrophosphate (TPP) (0.2 mM)
-
Ribose 5-phosphate (R5P) (1 mM)
-
NADH (0.2 mM)
-
Transketolase (TK)
-
Glycerol-3-phosphate dehydrogenase (GPDH)
-
Triosephosphate isomerase (TPI)
-
Sample containing Xu5P
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, TPP, R5P, and NADH in a cuvette.
-
Add the enzymes transketolase, glycerol-3-phosphate dehydrogenase, and triosephosphate isomerase to the cuvette.
-
Initiate the reaction by adding the sample containing Xu5P.
-
The reaction cascade is as follows:
-
Transketolase uses Xu5P and R5P to produce glyceraldehyde 3-phosphate (G3P) and sedoheptulose 7-phosphate.
-
Triosephosphate isomerase converts G3P to dihydroxyacetone phosphate (DHAP).
-
Glycerol-3-phosphate dehydrogenase reduces DHAP to glycerol-3-phosphate, oxidizing NADH to NAD+.
-
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of absorbance change is proportional to the concentration of Xu5P in the sample.
13C Metabolic Flux Analysis (MFA) Workflow
13C-MFA is a powerful technique to quantify the in vivo fluxes through metabolic pathways. This workflow outlines the general steps for applying 13C-MFA to study carbon fixation.[9][10]
Caption: A generalized workflow for performing 13C Metabolic Flux Analysis to study carbon fixation pathways.
Conclusion
This compound is undeniably a key intermediate in carbon fixation, positioned at the heart of the regenerative phase of the Calvin-Benson Cycle. Its dynamic synthesis and interconversion are critical for sustaining the primary carboxylation reaction and, consequently, for photosynthetic productivity. The quantitative data and experimental protocols provided in this guide offer a foundation for further investigation into the intricate roles of Xu5P. Future research, particularly in the area of plant-specific signaling pathways involving Xu5P, will undoubtedly uncover new layers of regulation in carbon metabolism. A deeper understanding of these processes holds significant promise for the development of strategies to enhance crop yields and for the bioengineering of novel carbon capture technologies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. An Improved Protocol for Intact Chloroplasts and cpDNA Isolation in Conifers | PLOS One [journals.plos.org]
- 5. tandfonline.com [tandfonline.com]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Frontiers | The this compound/Phosphate Translocator Supports Triose Phosphate, but Not Phosphoenolpyruvate Transport Across the Inner Envelope Membrane of Plastids in Arabidopsis thaliana Mutant Plants [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Xylulose 5-Phosphate in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xylulose 5-phosphate (Xu5P), a key intermediate of the pentose (B10789219) phosphate (B84403) pathway (PPP), has emerged as a critical signaling molecule that links glucose metabolism to transcriptional regulation of genes involved in glycolysis and lipogenesis. This technical guide provides an in-depth exploration of the function of Xu5P in cellular signaling, with a primary focus on its well-characterized role in the activation of the Carbohydrate Response Element-Binding Protein (ChREBP). This document summarizes key quantitative data, provides an overview of relevant experimental methodologies, and presents signaling pathways and workflows as diagrams for enhanced clarity. While the central role of Xu5P in activating ChREBP is a prominent model, this guide also addresses the existing controversy regarding the role of glucose 6-phosphate (G6P) as a potential alternative or synergistic activator.
Introduction: Beyond a Metabolic Intermediate
This compound is a ketopentose sugar phosphate synthesized from its epimer, ribulose 5-phosphate, by the enzyme ribulose-5-phosphate 3-epimerase. Traditionally viewed as a simple intermediate in the non-oxidative branch of the pentose phosphate pathway, Xu5P is now recognized as a crucial signaling molecule in response to high carbohydrate intake. Under conditions of high glucose flux, increased levels of Xu5P act as a cellular sensor of carbohydrate availability, initiating a signaling cascade that promotes the conversion of excess carbohydrates into triglycerides for storage.
The this compound-PP2A-ChREBP Signaling Axis
The most well-documented signaling function of Xu5P is its role in the activation of the transcription factor ChREBP. This pathway is pivotal in the liver for upregulating the expression of genes necessary for glycolysis and de novo lipogenesis.
Mechanism of Activation
Under low glucose conditions, ChREBP is phosphorylated at multiple sites by protein kinase A (PKA) and AMP-activated protein kinase (AMPK), leading to its inactivation and sequestration in the cytoplasm.[1][2] Specifically, phosphorylation of Ser-196 inhibits nuclear import, while phosphorylation of Thr-666 and Ser-568 impairs DNA binding.[1][3]
Following a high-carbohydrate meal, increased glucose metabolism leads to a rise in intracellular Xu5P levels. Xu5P then allosterically activates a specific isoform of Protein Phosphatase 2A (PP2A).[1][4] This activated PP2A dephosphorylates ChREBP at key regulatory sites, including Ser-196.[1][4] Dephosphorylation of Ser-196 unmasks a nuclear localization signal (NLS), promoting ChREBP's translocation into the nucleus.[1][5] Once in the nucleus, further dephosphorylation of ChREBP by a nuclear pool of Xu5P-activated PP2A, particularly at Thr-666, allows it to bind to Carbohydrate Response Elements (ChoREs) in the promoters of its target genes, thereby activating their transcription.[1][4]
References
- 1. This compound mediates glucose-induced lipogenesis by this compound-activated protein phosphatase in rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ChREBP: a glucose-activated transcription factor involved in the development of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolite Regulation of Nuclear Localization of Carbohydrate-response Element-binding Protein (ChREBP): ROLE OF AMP AS AN ALLOSTERIC INHIBITOR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound mediates glucose-induced lipogenesis by this compound-activated protein phosphatase in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of Nuclear Import/Export of Carbohydrate Response Element-binding Protein (ChREBP): INTERACTION OF AN α-HELIX OF ChREBP WITH THE 14-3-3 PROTEINS AND REGULATION BY PHOSPHORYLATION - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: The Pivotal Role of Xylulose 5-Phosphate in the Regulation of Glycolysis and Lipogenesis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Xylulose 5-phosphate (Xu5P), an intermediate of the pentose (B10789219) phosphate (B84403) pathway (PPP), has emerged as a critical signaling molecule that orchestrates the cellular response to high carbohydrate availability. Beyond its metabolic role within the PPP, Xu5P acts as a key regulator of both glycolysis and de novo lipogenesis. It initiates a signaling cascade by activating Protein Phosphatase 2A (PP2A), which in turn dephosphorylates and activates key regulatory proteins. This guide provides a comprehensive overview of the molecular mechanisms by which Xu5P governs these pathways, details the experimental protocols used to investigate its function, and presents key quantitative data, offering a technical resource for researchers in metabolism and drug development.
Introduction: this compound as a Glucosensor
For decades, this compound (Xu5P) was primarily viewed as a metabolic intermediate in the non-oxidative branch of the pentose phosphate pathway (PPP), where it serves as a two-carbon donor in reactions catalyzed by transketolase[1][2]. The PPP is a crucial pathway for generating NADPH and the precursors for nucleotide biosynthesis[2]. However, seminal research has established Xu5P as a pivotal intracellular signaling molecule, a "glucosensor" that alerts the cell to an abundance of carbohydrates. In response to high glucose levels, flux through the PPP increases, leading to a rise in Xu5P concentration. This accumulation of Xu5P triggers a coordinated upregulation of both the glycolytic and lipogenic pathways, ensuring the efficient conversion of excess glucose into ATP and storage lipids.
The Core Signaling Axis: Xu5P and Protein Phosphatase 2A (PP2A)
The primary mechanism through which Xu5P exerts its regulatory effects is the allosteric activation of a specific isoform of Protein Phosphatase 2A (PP2A)[3][4][5][6]. PP2A is a major serine/threonine phosphatase with a broad range of substrates, and its activation by Xu5P is highly specific; other sugar phosphates do not elicit the same effect[3][4][5]. This Xu5P-activated PP2A (X-PP2A) acts as the central transducer of the glucose signal, dephosphorylating key downstream targets to modulate metabolic flux and gene expression.
Regulation of Glycolysis: The PFK-2/FBPase-2 Switch
The rate of glycolysis is potently controlled by the concentration of fructose (B13574) 2,6-bisphosphate (F-2,6-P2), an allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in the pathway[3]. The levels of F-2,6-P2 are managed by the bifunctional enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFK-2/FBPase-2)[3].
-
Kinase Activity (PFK-2): Synthesizes F-2,6-P2.
-
Phosphatase Activity (FBPase-2): Degrades F-2,6-P2.
The activity of this enzyme is regulated by phosphorylation. Phosphorylation by Protein Kinase A (PKA), typically stimulated by glucagon (B607659) during fasting, inhibits the kinase activity and stimulates the phosphatase activity, thus lowering F-2,6-P2 levels and slowing glycolysis.
In a high-glucose state, the Xu5P-PP2A axis reverses this effect. X-PP2A dephosphorylates the PFK-2/FBPase-2 enzyme, which activates its kinase domain and inactivates its phosphatase domain[1][3]. This results in a rapid increase in F-2,6-P2 levels, leading to the potent activation of PFK-1 and a significant acceleration of the glycolytic rate[3][7].
Transcriptional Regulation: The Role of ChREBP
In addition to acute metabolic control, Xu5P also mediates long-term adaptation by regulating gene expression. This is primarily achieved through the activation of the Carbohydrate-Responsive Element-Binding Protein (ChREBP), a transcription factor that upregulates genes involved in glycolysis (e.g., L-type pyruvate (B1213749) kinase, L-PK) and lipogenesis (e.g., fatty acid synthase, FAS)[3][4][8].
ChREBP's activity is controlled by its phosphorylation state and subcellular localization. During fasting, PKA and AMP-activated protein kinase (AMPK) phosphorylate ChREBP, leading to its inactivation and retention in the cytoplasm[3][8].
Following a high-carbohydrate meal, the Xu5P-activated PP2A dephosphorylates ChREBP at key serine/threonine residues (such as Ser196 and Thr666)[3][4][9]. This dephosphorylation promotes ChREBP's translocation into the nucleus, where it binds to Carbohydrate Response Elements (ChoREs) in the promoters of its target genes, thereby activating their transcription[3][8][9].
A Point of Controversy: Xu5P vs. Glucose 6-Phosphate (G6P)
While the Xu5P-PP2A-ChREBP model is well-supported, some studies have challenged it, proposing that glucose 6-phosphate (G6P), not Xu5P, is the essential glucose metabolite for ChREBP activation in the liver[10][11]. These studies suggest that PP2A activity is not required for ChREBP activation in response to glucose and that G6P is critical for both its nuclear translocation and transcriptional activity[10]. This remains an area of active investigation, and it is possible that different metabolites or mechanisms are dominant in different cell types or under specific metabolic conditions[11][12].
Quantitative Data Summary
The metabolic shift triggered by Xu5P is reflected in the changing concentrations of key metabolites and enzyme activities.
Table 1: Hepatic Concentrations of Pentose Phosphates in Rats under Different Dietary States Data extracted from Casazza JP, et al. (1984)[13]
| Metabolite | 48h Starved (nmol/g) | Ad Libitum Fed (nmol/g) | Fat-Free Meal Fed (nmol/g) |
| This compound | 3.8 ± 0.3 | 8.6 ± 0.3 | 66.3 ± 8.3 |
| Ribulose 5-Phosphate | 3.4 ± 0.3 | 5.8 ± 0.2 | 37.1 ± 5.3 |
| Ribose 5-Phosphate + Sedoheptulose (B1238255) 7-Phosphate | 29.3 ± 0.3 | 38.2 ± 1.2 | 108.2 ± 14.5 |
Table 2: Effect of Xu5P on PP2A Activity Qualitative summary from Kabashima T, et al. (2003)[3][5]
| Condition | Relative PP2A Activity | Notes |
| Extract from Fasted Liver | Baseline | Low basal activity. |
| Extract from Fasted Liver + Xu5P | Significantly Increased | Addition of Xu5P elevates phosphatase activity to levels seen in fed livers. |
| Extract from High-Carbohydrate Fed Liver | High | High endogenous activity, correlating with high in vivo Xu5P levels. |
Experimental Protocols & Workflows
Investigating the Xu5P signaling pathway requires a specific set of biochemical assays.
Measurement of this compound
This assay quantifies Xu5P levels in tissue extracts.
-
Principle: A fluorimetric enzymatic assay based on the method of Casazza and Veech[3]. Xu5P is converted to fructose 6-phosphate, which is then coupled to the production of NADPH, a fluorescent molecule.
-
Methodology:
-
Prepare perchloric acid (HClO₄) extracts of freeze-clamped liver tissue to deproteinize the sample.
-
Neutralize the extracts.
-
In a reaction mixture, add the sample to a buffer containing transketolase, phosphoglucose (B3042753) isomerase, and glucose-6-phosphate dehydrogenase.
-
The reaction couples the conversion of Xu5P to the reduction of NADP⁺ to NADPH.
-
Measure NADPH formation fluorimetrically with excitation at 354 nm and emission at 452 nm[3].
-
Protein Phosphatase 2A (PP2A) Activity Assay
This assay measures the enzymatic activity of PP2A, often from immunoprecipitated samples.
-
Principle: A non-radioactive, colorimetric assay. PP2A is isolated and incubated with a synthetic phosphopeptide substrate. The amount of free phosphate released is quantified using a malachite green-based detection reagent[14][15].
-
Methodology:
-
Lyse cells or tissues in a buffer without phosphatase inhibitors.
-
Immunoprecipitate the PP2A catalytic subunit (PP2Ac) from the lysate using a specific antibody coupled to beads[14].
-
Wash the beads to remove non-specific proteins.
-
Add the immunoprecipitated PP2A to a reaction buffer containing a specific threonine phosphopeptide substrate (e.g., K-R-pT-I-R-R)[14][16].
-
Incubate for 15-30 minutes at room temperature to allow dephosphorylation.
-
Terminate the reaction and add malachite green solution. This solution forms a colored complex with the free phosphate released.
-
Measure the absorbance on a plate reader (e.g., at 620 nm) and calculate activity against a phosphate standard curve[14][15][17].
-
ChREBP Transcriptional Activity Assay
This assay measures the ability of ChREBP to activate gene transcription.
-
Principle: A reporter gene assay. Cells are co-transfected with a plasmid expressing ChREBP and a reporter plasmid where a reporter gene (e.g., firefly luciferase) is driven by a promoter containing multiple copies of the Carbohydrate Response Element (ChoRE)[18][19].
-
Methodology:
-
Co-transfect host cells (e.g., HEK293 or 832/13 cells) with expression plasmids for ChREBP and its partner Mlx, along with the ChoRE-luciferase reporter plasmid and a control reporter (e.g., Renilla luciferase)[16][19].
-
Culture the cells overnight.
-
Treat the cells with experimental conditions (e.g., low vs. high glucose) for a set period (e.g., 24 hours)[19].
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.
-
Calculate ChREBP activity as the ratio of firefly to Renilla luciferase activity to normalize for transfection efficiency[19].
-
Implications for Drug Development
The central role of the Xu5P pathway in linking carbohydrate intake to glycolysis and fat synthesis makes it a compelling target for therapeutic intervention in metabolic diseases.
-
Non-alcoholic Fatty Liver Disease (NAFLD): By driving de novo lipogenesis via ChREBP, the Xu5P pathway is a key contributor to hepatic fat accumulation. Inhibitors of this pathway could potentially reduce liver steatosis.
-
Obesity and Type 2 Diabetes: ChREBP activation contributes to the development of obesity and glucose intolerance[8]. Modulating the activity of X-PP2A or ChREBP could offer a strategy to uncouple high glucose levels from excessive fat production and improve insulin (B600854) sensitivity.
-
Cancer Metabolism: Many cancer cells exhibit high rates of glycolysis (the Warburg effect). Targeting PFK-1 activation by modulating the Xu5P/F-2,6-P2 axis could be a potential anti-neoplastic strategy.
Conclusion
This compound is a key metabolic regulator that functions as a sensitive indicator of carbohydrate availability. Through its activation of PP2A, it provides both rapid allosteric control of glycolytic flux and long-term transcriptional adaptation of metabolic genes. This dual-pronged regulation ensures that excess glucose is efficiently channeled into energy production and lipid storage. While some mechanistic details, particularly concerning ChREBP activation, are still debated, the Xu5P signaling pathway represents a fundamental link between nutrient sensing and metabolic programming, offering promising targets for future therapeutic development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. D-xylulose 5-phosphate | 4212-65-1 | Benchchem [benchchem.com]
- 3. This compound mediates glucose-induced lipogenesis by this compound-activated protein phosphatase in rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound mediates glucose-induced lipogenesis by this compound-activated protein phosphatase in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. To be or not to be: PP2A as a dual player in CNS functions, its role in neurodegeneration, and its interaction with brain insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A mechanism for fatty acid inhibition of glucose utilization in liver. Role of xylulose 5-P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ChREBP: a glucose-activated transcription factor involved in the development of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ChREBP Transcription Factor Assay Kit (ab133103) is not available | Abcam [abcam.com]
- 10. Glucose 6-phosphate, rather than this compound, is required for the activation of ChREBP in response to glucose in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of glucose-6-phosphate and xylulose-5-phosphate in the regulation of glucose-stimulated gene expression in the pancreatic β cell line, INS-1E [jstage.jst.go.jp]
- 12. Role of glucose-6-phosphate and xylulose-5-phosphate in the regulation of glucose-stimulated gene expression in the pancreatic β cell line, INS-1E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The measurement of this compound, ribulose 5-phosphate, and combined sedoheptulose 7-phosphate and ribose 5-phosphate in liver tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Serum Analysis and Protein Phosphatase 2A Activity Assay [bio-protocol.org]
- 15. resources.rndsystems.com [resources.rndsystems.com]
- 16. Activation of carbohydrate response element binding protein (ChREBP) by ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Glucose Activates ChREBP by Increasing Its Rate of Nuclear Entry and Relieving Repression of Its Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
Enzymes involved in the synthesis and degradation of xylulose 5-phosphate.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xylulose 5-phosphate (Xu5P) is a pivotal intermediate in central carbon metabolism, primarily recognized for its role in the pentose (B10789219) phosphate (B84403) pathway (PPP). Beyond its metabolic functions, Xu5P has emerged as a critical signaling molecule, linking glucose metabolism to the regulation of glycolysis and lipogenesis. This technical guide provides a comprehensive overview of the enzymatic processes governing the synthesis and degradation of Xu5P. It details the kinetics of the key enzymes involved, provides experimental protocols for their assessment, and illustrates the intricate metabolic and signaling pathways through detailed diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, metabolic diseases, and drug development, offering insights into potential therapeutic targets within these pathways.
Introduction
This compound is a ketopentose phosphate that occupies a central crossroads in cellular metabolism. It is a key component of the non-oxidative branch of the pentose phosphate pathway, where it serves as a two-carbon donor in reactions catalyzed by transketolase. The synthesis and degradation of Xu5P are tightly regulated, ensuring a balance between the production of reducing equivalents (NADPH), precursors for nucleotide biosynthesis, and intermediates for glycolysis and gluconeogenesis.
Recent discoveries have illuminated the role of Xu5P as a signaling molecule. In response to high glucose levels, an increase in Xu5P concentration activates protein phosphatase 2A (PP2A), which in turn dephosphorylates and activates the transcription factor Carbohydrate-Responsive Element-Binding Protein (ChREBP).[1][2] This activation leads to the upregulation of genes involved in glycolysis and de novo lipogenesis. Understanding the enzymes that control the cellular pool of Xu5P is therefore of significant interest for the study and treatment of metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.
Enzymatic Synthesis of this compound
The production of this compound in human cells occurs through several metabolic routes, with the pentose phosphate pathway being the most prominent.
Pentose Phosphate Pathway
The primary route for Xu5P synthesis is the pentose phosphate pathway (PPP). In the non-oxidative phase of the PPP, D-ribulose 5-phosphate, which is formed during the oxidative phase, is epimerized to D-xylulose 5-phosphate.
-
Ribulose-5-Phosphate 3-Epimerase (RPE) : This enzyme catalyzes the reversible epimerization of D-ribulose 5-phosphate to D-xylulose 5-phosphate. This reaction is crucial for channeling pentose phosphates into the non-oxidative PPP.
D-Xylose Metabolism
Dietary D-xylose can be converted to Xu5P through a two-step process.
-
Xylose Isomerase : In some microorganisms, this enzyme directly isomerizes D-xylose to D-xylulose.
-
Xylulokinase (XK) : This kinase phosphorylates D-xylulose to form D-xylulose 5-phosphate, utilizing ATP as the phosphate donor.[2][3]
Enzymatic Degradation of this compound
The catabolism of this compound is primarily mediated by enzymes of the non-oxidative pentose phosphate pathway and the phosphoketolase pathway in certain organisms.
Pentose Phosphate Pathway
-
Transketolase (TKT) : This thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme utilizes Xu5P as a donor of a two-carbon ketol group. TKT transfers this unit to an aldose acceptor, such as ribose 5-phosphate or erythrose 4-phosphate, leading to the formation of sedoheptulose (B1238255) 7-phosphate and glyceraldehyde 3-phosphate, or fructose (B13574) 6-phosphate and glyceraldehyde 3-phosphate, respectively.[4]
Phosphoketolase Pathway
While not a major pathway in humans, the phosphoketolase pathway is a significant route of Xu5P degradation in many bacteria.
-
Phosphoketolase (PK) : This enzyme catalyzes the phosphorylytic cleavage of D-xylulose 5-phosphate into glyceraldehyde 3-phosphate and acetyl phosphate.[5]
Quantitative Data on Key Enzymes
The kinetic properties of the enzymes involved in Xu5P metabolism are crucial for understanding the regulation of this metabolic node. The following tables summarize the available quantitative data for key human enzymes.
| Enzyme | Substrate(s) | Km (mM) | kcat (s-1) | Optimal pH | Source Organism |
| Transketolase (TKT) | D-Xylulose 5-phosphate | 0.5 | - | ~7.6 | Human |
| D-Ribose 5-phosphate | 0.3 | - | ~7.6 | Human | |
| Transaldolase (TAL) | Erythrose 4-phosphate | 0.13 | - | 6.9 - 7.2 | Human (Liver) |
| Fructose 6-phosphate | 0.30 - 0.35 | - | 6.9 - 7.2 | Human (Liver) | |
| Ribulose-5-Phosphate 3-Epimerase (RPE) | D-Ribulose 5-phosphate | - | - | - | Human |
| Xylulokinase (XK) | D-Xylulose | 0.024 ± 0.003[2][3] | 35 ± 5[2][3] | - | Human |
| Phosphoketolase (PK) | D-Xylulose 5-phosphate | - | - | - | Not typically found in humans |
Signaling Pathways Involving this compound
The role of Xu5P as a signaling molecule is primarily mediated through its activation of Protein Phosphatase 2A (PP2A).
The Xu5P-PP2A-ChREBP Signaling Cascade
An increase in intracellular glucose leads to a rise in Xu5P levels via the pentose phosphate pathway. Xu5P allosterically activates a specific isoform of PP2A.[2] This activated PP2A then dephosphorylates the transcription factor ChREBP at key serine residues.[1] Dephosphorylated ChREBP translocates to the nucleus, where it forms a heterodimer with Mlx (Max-like protein X) and binds to carbohydrate response elements (ChoREs) in the promoters of target genes, thereby upregulating their transcription. These genes encode enzymes involved in glycolysis (e.g., L-pyruvate kinase) and de novo lipogenesis (e.g., acetyl-CoA carboxylase, fatty acid synthase).
Metabolic Fates of this compound
This compound stands at a critical juncture, with its carbon skeleton being directed towards several key metabolic pathways.
Experimental Protocols
Accurate measurement of the activity of enzymes involved in Xu5P metabolism is essential for research and drug development. The following sections provide detailed methodologies for key enzyme assays.
General Principles of Spectrophotometric Enzyme Assays
Many of the enzyme assays described below are coupled spectrophotometric assays. In these assays, the product of the enzyme of interest is converted through one or more subsequent reactions catalyzed by "coupling" enzymes, ultimately leading to the oxidation or reduction of a nicotinamide (B372718) cofactor (NADH or NADPH). The change in absorbance at 340 nm, corresponding to the change in concentration of NADH or NADPH, is monitored over time to determine the reaction rate.
Assay for Transketolase (TKT) Activity
This assay measures the production of glyceraldehyde 3-phosphate (G3P) from the transketolase-catalyzed reaction between this compound and ribose 5-phosphate. The G3P is then converted to dihydroxyacetone phosphate (DHAP) by triosephosphate isomerase (TPI), and DHAP is reduced to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase (GPDH), with the concomitant oxidation of NADH to NAD+.
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.6, containing 5 mM MgCl2 and 0.1 mM thiamine pyrophosphate (TPP).
-
Substrate Solution: 10 mM D-xylulose 5-phosphate and 10 mM D-ribose 5-phosphate in assay buffer.
-
Coupling Enzyme Mix: A solution containing triosephosphate isomerase (approx. 10 units/mL) and α-glycerophosphate dehydrogenase (approx. 1 unit/mL) in assay buffer.
-
NADH Solution: 5 mM NADH in assay buffer.
-
Enzyme Sample: Purified or partially purified transketolase.
-
-
Procedure:
-
In a cuvette, combine 800 µL of assay buffer, 100 µL of substrate solution, 50 µL of coupling enzyme mix, and 50 µL of NADH solution.
-
Incubate the mixture at 37°C for 5 minutes to allow temperature equilibration and to measure any background NADH oxidation.
-
Initiate the reaction by adding 10-50 µL of the enzyme sample.
-
Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.
-
The rate of the reaction is proportional to the rate of decrease in absorbance.
-
Assay for Transaldolase (TAL) Activity
This assay measures the formation of glyceraldehyde 3-phosphate (G3P) from the transaldolase-catalyzed reaction between fructose 6-phosphate and erythrose 4-phosphate. The G3P produced is measured using the same coupling enzyme system as in the transketolase assay.
-
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.8.
-
Substrate Solution: 50 mM D-fructose 6-phosphate and 5 mM D-erythrose 4-phosphate in assay buffer.
-
Coupling Enzyme Mix: A solution containing triosephosphate isomerase (approx. 10 units/mL) and α-glycerophosphate dehydrogenase (approx. 1 unit/mL) in assay buffer.
-
NADH Solution: 5 mM NADH in assay buffer.
-
Enzyme Sample: Purified or partially purified transaldolase.
-
-
Procedure:
-
In a cuvette, combine 800 µL of assay buffer, 100 µL of substrate solution, 50 µL of coupling enzyme mix, and 50 µL of NADH solution.
-
Incubate at 30°C for 5 minutes to reach thermal equilibrium and record the background rate of NADH oxidation.
-
Start the reaction by adding 10-50 µL of the enzyme sample.
-
Monitor the decrease in absorbance at 340 nm for 5-10 minutes.
-
Calculate the enzyme activity based on the rate of NADH oxidation.
-
Assay for Ribulose-5-Phosphate 3-Epimerase (RPE) Activity
This coupled assay measures the conversion of ribulose 5-phosphate to this compound. The this compound produced is then used by transketolase in the presence of ribose 5-phosphate to generate glyceraldehyde 3-phosphate, which is measured as described above.
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2 and 0.1 mM TPP.
-
Substrate Solution: 20 mM D-ribulose 5-phosphate and 20 mM D-ribose 5-phosphate in assay buffer.
-
Coupling Enzyme Mix: A solution containing transketolase (approx. 1 unit/mL), triosephosphate isomerase (approx. 10 units/mL), and α-glycerophosphate dehydrogenase (approx. 1 unit/mL) in assay buffer.
-
NADH Solution: 5 mM NADH in assay buffer.
-
Enzyme Sample: Purified or partially purified ribulose-5-phosphate 3-epimerase.
-
-
Procedure:
-
Combine 800 µL of assay buffer, 100 µL of substrate solution, 50 µL of coupling enzyme mix, and 50 µL of NADH solution in a cuvette.
-
Incubate at 37°C for 5 minutes to establish a baseline.
-
Initiate the reaction with the addition of 10-50 µL of the RPE sample.
-
Record the decrease in absorbance at 340 nm for 5-10 minutes.
-
The rate of the reaction is proportional to the RPE activity.
-
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of intracellular metabolites, including Xu5P.
-
Sample Preparation:
-
Rapidly quench metabolic activity in cell or tissue samples, typically using cold methanol (B129727) or other quenching solutions.
-
Extract metabolites using a suitable solvent system (e.g., methanol/water or acetonitrile/water).
-
Centrifuge to remove cellular debris.
-
The supernatant containing the metabolites is then dried and reconstituted in a solvent compatible with the LC-MS system.
-
-
LC-MS/MS Analysis:
-
Separation of Xu5P from other isomers and metabolites is achieved using a suitable liquid chromatography method, often employing an anion-exchange or reversed-phase column with an ion-pairing reagent.
-
Detection and quantification are performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for Xu5P are monitored for high selectivity.
-
Absolute quantification is achieved by using a stable isotope-labeled internal standard of Xu5P.
-
Experimental Workflows
Workflow for Spectrophotometric Enzyme Kinetic Analysis
Workflow for LC-MS/MS Quantification of this compound
Conclusion
The enzymes responsible for the synthesis and degradation of this compound are central to cellular carbon metabolism and have significant implications for the regulation of key metabolic pathways. The emergence of Xu5P as a signaling molecule has opened new avenues for research into metabolic diseases and the development of novel therapeutic strategies. This technical guide has provided a detailed overview of the enzymes, their kinetics, and the pathways they populate. The experimental protocols and workflows presented herein offer a practical resource for researchers aiming to investigate this critical area of metabolism. A deeper understanding of the intricate regulation of Xu5P homeostasis will undoubtedly contribute to the advancement of our knowledge of metabolic health and disease.
References
- 1. How to Measure Enzyme Kinetics Using Spectrophotometry [synapse.patsnap.com]
- 2. This compound mediates glucose-induced lipogenesis by this compound-activated protein phosphatase in rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. faculty.buffalostate.edu [faculty.buffalostate.edu]
- 4. researchgate.net [researchgate.net]
- 5. Phosphoketolase - Wikipedia [en.wikipedia.org]
The Metabolic Crossroads of a Key Pentose Phosphate: A Technical Guide to the Fate of Xylulose 5-Phosphate in Diverse Organisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xylulose 5-phosphate (Xu5P) is a pivotal intermediate in central carbon metabolism, primarily recognized for its role in the non-oxidative branch of the Pentose (B10789219) Phosphate (B84403) Pathway (PPP). This technical guide provides an in-depth exploration of the metabolic fate of Xu5P across a range of organisms, from bacteria and archaea to plants and mammals. It details the key enzymatic reactions that consume Xu5P, summarizes quantitative data on enzyme kinetics and metabolite concentrations, and provides comprehensive experimental protocols for studying its metabolism. Through detailed pathway diagrams and structured data presentation, this guide serves as a critical resource for researchers investigating metabolic pathways and their implications in health, disease, and biotechnology.
Introduction: The Centrality of this compound
D-Xylulose (B119806) 5-phosphate is a ketopentose sugar phosphate that occupies a crucial node in cellular metabolism.[1] It is primarily formed from its epimer, ribulose 5-phosphate, by the enzyme ribulose-5-phosphate 3-epimerase.[1][2] The metabolic significance of Xu5P stems from its role as a key substrate in the non-oxidative Pentose Phosphate Pathway (PPP), a fundamental route for the synthesis of nucleotide precursors and the generation of reducing power in the form of NADPH.[3][4][5] Beyond the PPP, Xu5P is involved in diverse metabolic processes, including the Calvin cycle in photosynthetic organisms and alternative glycolytic routes in certain microbes.[6][7] Furthermore, in mammalian systems, Xu5P has emerged as a signaling molecule that regulates glycolysis and lipogenesis.[8][9] Understanding the metabolic fate of Xu5P is therefore essential for a comprehensive grasp of cellular carbon flow and its regulation.
The Canonical Fate: The Pentose Phosphate Pathway
In the vast majority of organisms, the primary metabolic route for this compound is the non-oxidative branch of the Pentose Phosphate Pathway. This series of reversible reactions interconverts five-carbon sugars with intermediates of glycolysis, namely fructose (B13574) 6-phosphate and glyceraldehyde 3-phosphate. The two key enzymes responsible for the utilization of Xu5P in this pathway are transketolase and transaldolase.
Transketolase: The Two-Carbon Shuffle
Transketolase (TKT) is a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme that catalyzes the transfer of a two-carbon ketol group from a ketose donor to an aldose acceptor.[10][11] this compound serves as a prominent ketol donor in two critical reactions within the PPP:
-
This compound + Ribose 5-phosphate ⇌ Sedoheptulose (B1238255) 7-phosphate + Glyceraldehyde 3-phosphate [12]
-
This compound + Erythrose 4-phosphate ⇌ Fructose 6-phosphate + Glyceraldehyde 3-phosphate [12]
These reactions are vital for the regeneration of glycolytic intermediates from pentose phosphates and for the production of erythrose 4-phosphate, a precursor for the synthesis of aromatic amino acids.[5]
Transaldolase: The Three-Carbon Exchange
Following the action of transketolase, the resulting sedoheptulose 7-phosphate can be further metabolized by transaldolase (TAL). This enzyme catalyzes the transfer of a three-carbon dihydroxyacetone group from sedoheptulose 7-phosphate to glyceraldehyde 3-phosphate, yielding erythrose 4-phosphate and fructose 6-phosphate. While not directly utilizing Xu5P, the activity of transaldolase is intrinsically linked to its metabolism by providing the substrate for the second transketolase reaction.
Alternative Fates of this compound
While the Pentose Phosphate Pathway represents the most common fate of Xu5P, several alternative metabolic routes exist in different organisms, highlighting the metabolic plasticity of life.
The Phosphoketolase Pathway: A Shortcut to Acetyl-Phosphate
In some bacteria, particularly lactic acid bacteria and bifidobacteria, and certain fungi, this compound can be cleaved by the enzyme phosphoketolase (Xfp).[7][13][14] This thiamine pyrophosphate-dependent enzyme catalyzes the phosphorolytic cleavage of Xu5P into glyceraldehyde 3-phosphate and acetyl-phosphate.[7][13]
This compound + Phosphate ⇌ Glyceraldehyde 3-phosphate + Acetyl-phosphate + H₂O [14]
This pathway, often part of heterolactic fermentation, provides a direct link between pentose metabolism and the production of acetate (B1210297) and ethanol, as well as ATP generation via substrate-level phosphorylation from acetyl-phosphate.[13][15]
The Calvin Cycle: Carbon Fixation in Photosynthetic Organisms
In plants and other photosynthetic organisms, this compound is a key intermediate in the regeneration phase of the Calvin-Benson-Bassham (CBB) cycle.[6][16] In this pathway, Xu5P, along with ribose 5-phosphate, is converted to ribulose 5-phosphate by phosphopentose epimerase and phosphopentose isomerase, respectively.[6] Ribulose 5-phosphate is then phosphorylated to ribulose-1,5-bisphosphate, the primary acceptor of CO₂ in carbon fixation.[6][16] The transketolase and transaldolase reactions in the Calvin cycle are essentially the reverse of those in the non-oxidative PPP, working to synthesize pentose phosphates from triose phosphates.[6][10]
Xylose Metabolism in Bacteria and Yeasts
Many microorganisms can utilize D-xylose, a major component of hemicellulose, as a carbon source. The metabolic pathways for xylose utilization converge on the formation of this compound.[17][18]
-
In bacteria: D-xylose is typically isomerized to D-xylulose by xylose isomerase, which is then phosphorylated to D-xylulose 5-phosphate by xylulokinase.[17][18]
-
In most yeasts and fungi: A two-step oxidoreductive pathway is employed. D-xylose is first reduced to xylitol (B92547) by xylose reductase, followed by the oxidation of xylitol to D-xylulose by xylitol dehydrogenase. D-xylulose is then phosphorylated to this compound.[17][18]
Once formed, the this compound enters the pentose phosphate pathway or the phosphoketolase pathway.[17]
Unique Pathways in Archaea
The metabolism of pentose phosphates in archaea shows significant diversity and can differ from the canonical pathways found in bacteria and eukaryotes. While some archaea possess a recognizable oxidative pentose phosphate pathway, many lack a complete non-oxidative PPP.[1][19] In some thermophilic archaea, such as Thermococcus kodakarensis, a "pentose bisphosphate pathway" has been identified for nucleoside degradation, which involves ribose 1,5-bisphosphate and ribulose 1,5-bisphosphate as intermediates, bypassing the need for a conventional non-oxidative PPP.[20] Halophilic archaea have been found to utilize a non-carboxylating pentose bisphosphate pathway for nucleoside degradation, converting the ribose moiety to dihydroxyacetone phosphate and ethylene (B1197577) glycol.[21] These findings suggest that the metabolic fate of pentose phosphates, including this compound, is more varied in the archaeal domain.[22]
Quantitative Data on this compound Metabolism
The following tables summarize key quantitative data related to the enzymes that metabolize this compound and the cellular concentrations of this important intermediate.
Table 1: Kinetic Properties of Enzymes Metabolizing this compound
| Enzyme | Organism/Tissue | Substrate | Apparent Km (mM) | Reference(s) |
| Transketolase | Rat Liver | This compound | 0.5 | [23] |
| Transketolase | Rat Liver | Ribose 5-phosphate | 0.3 | [23] |
| Transaldolase | Rat Liver | Erythrose 4-phosphate | 0.13 - 0.17 | [23] |
| Transaldolase | Rat Liver | Fructose 6-phosphate | 0.30 - 0.35 | [23] |
| Phosphoketolase 2 (Xfp2) | Cryptococcus neoformans | ATP (Inhibitor) | IC₅₀ = 0.6 | [7] |
Table 2: Cellular Concentrations of this compound
| Organism/Tissue | Condition | Concentration (nmol/g) | Reference(s) |
| Rat Liver | 48 h starved | 3.8 ± 0.3 | [24] |
| Rat Liver | Ad libitum feeding | 8.6 ± 0.3 | [24] |
| Rat Liver | Meal feeding (fat-free diet) | 66.3 ± 8.3 | [24] |
| Scheffersomyces stipitis | Xylose fermentation | Not specified | [25] |
| Spathaspora arborariae | Xylose fermentation | Not specified | [25] |
| Spathaspora passalidarum | Xylose fermentation | Not specified | [25] |
Experimental Protocols
Metabolic Flux Analysis (MFA) of the Pentose Phosphate Pathway using 13C-Labeled Glucose
Metabolic flux analysis is a powerful technique to quantify the in vivo rates of metabolic reactions.[3][4] This protocol outlines the general steps for conducting a 13C-MFA experiment to study the flux through the PPP.
Materials:
-
Cell culture medium
-
13C-labeled glucose (e.g., [1,2-13C₂]glucose or [U-13C₆]glucose)
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol (B129727), pre-chilled to -80°C[3][26]
-
Cell scraper
-
Refrigerated centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system[3]
Procedure:
-
Cell Culture and Labeling:
-
Culture cells to the desired density.
-
Replace the standard medium with a medium containing the 13C-labeled glucose as the sole carbon source.
-
Incubate the cells for a period sufficient to reach isotopic steady-state (typically several cell doubling times).
-
-
Metabolite Extraction:
-
Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold PBS.
-
Immediately add pre-chilled 80% methanol to the cells to lyse them and extract polar metabolites.[3][26]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[3]
-
Incubate on ice for 15-20 minutes.[4]
-
Centrifuge at high speed (e.g., >10,000 x g) at 4°C to pellet cell debris.[3][4]
-
Collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the metabolite extracts using an LC-MS/MS system.
-
Separate the PPP intermediates using a suitable liquid chromatography method (e.g., reversed-phase with an ion-pairing agent or HILIC).[3][27]
-
Detect and quantify the mass isotopologues of each metabolite using tandem mass spectrometry in negative ion mode.[3][26]
-
-
Data Analysis and Flux Calculation:
-
Determine the mass isotopologue distribution (MID) for each measured metabolite.
-
Use specialized software to fit the experimental MIDs to a metabolic model of the PPP and central carbon metabolism to calculate the metabolic fluxes.
-
Enzyme Assay for Transketolase Activity
This protocol describes a coupled spectrophotometric assay to measure the activity of transketolase in cell or tissue lysates.[12] The assay is based on the conversion of the glyceraldehyde 3-phosphate produced by transketolase to glycerol-3-phosphate, which is coupled to the oxidation of NADH.[2][12]
Materials:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.6)
-
This compound
-
Ribose 5-phosphate
-
Thiamine pyrophosphate (ThDP)
-
MgCl₂
-
NADH
-
Triosephosphate isomerase (TIM)
-
Glycerol-3-phosphate dehydrogenase (GPDH)
-
Cell or tissue lysate
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Reaction Mixture Preparation:
-
In a cuvette, prepare a reaction mixture containing Assay Buffer, ThDP, MgCl₂, NADH, TIM, and GPDH.
-
Add the cell or tissue lysate to the mixture.
-
-
Initiation of the Reaction:
-
Initiate the reaction by adding the substrates, this compound and ribose 5-phosphate.
-
-
Measurement:
-
Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
-
Calculation of Activity:
-
Calculate the rate of NADH oxidation from the linear portion of the absorbance curve.
-
Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of enzyme activity (units of µmol/min).
-
Visualizing Metabolic Pathways and Workflows
Metabolic Fate of this compound
Caption: Metabolic pathways of this compound.
Experimental Workflow for 13C-Metabolic Flux Analysis
Caption: Workflow for ¹³C-Metabolic Flux Analysis.
Regulation of this compound Metabolizing Enzymes
The flux of this compound through its various metabolic pathways is tightly regulated at the level of the key enzymes.
-
Transketolase: In mammalian cells, transketolase activity can be regulated by post-translational modifications. For instance, the kinase Akt has been shown to phosphorylate and enhance the activity of transketolase, thereby increasing carbon flow through the non-oxidative PPP to support purine (B94841) synthesis.[28] The availability of its cofactor, thiamine pyrophosphate, is also a critical determinant of transketolase activity.
-
Phosphofructokinase (PFK): While not directly metabolizing Xu5P, the activity of PFK, a key regulatory enzyme of glycolysis, is allosterically regulated by Xu5P in mammalian liver. Xu5P activates protein phosphatase 2A, which in turn dephosphorylates and activates the bifunctional enzyme PFK-2/FBPase-2.[9] This leads to an increase in the concentration of fructose 2,6-bisphosphate, a potent allosteric activator of PFK-1, thereby stimulating glycolysis.[9]
-
Phosphoketolase: The regulation of phosphoketolase is less universally understood. In Cryptococcus neoformans, the enzyme Xfp2 is allosterically inhibited by ATP, phosphoenolpyruvate (B93156) (PEP), and oxaloacetate, and activated by AMP, suggesting a role in cellular energy homeostasis.[7]
Conclusion
This compound stands at a critical juncture of carbon metabolism, with its fate dictating the cellular balance between anabolic and catabolic processes. While its role in the pentose phosphate pathway is conserved across all domains of life, the existence of alternative pathways such as the phosphoketolase pathway and its integration into the Calvin cycle highlight the diverse metabolic strategies employed by different organisms. The development of advanced analytical techniques like metabolic flux analysis has been instrumental in dissecting the complex and dynamic nature of Xu5P metabolism. A thorough understanding of the pathways involving this compound and their regulation is paramount for researchers in basic science and for professionals in drug development, as targeting these pathways holds promise for novel therapeutic interventions in a variety of diseases, including cancer and metabolic disorders.
References
- 1. Biosynthesis of ribose-5-phosphate and erythrose-4-phosphate in archaea: a phylogenetic analysis of archaeal genomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conversion of d-ribulose 5-phosphate to d-xylulose 5-phosphate: new insights from structural and biochemical studies on human RPE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 6. Calvin cycle - Wikipedia [en.wikipedia.org]
- 7. Biochemical and Kinetic Characterization of this compound/Fructose 6-Phosphate Phosphoketolase 2 (Xfp2) from Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in Analyzing Pentose Phosphate Pathway Metabolites [metabolomics.creative-proteomics.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Transketolase - Wikipedia [en.wikipedia.org]
- 11. fiveable.me [fiveable.me]
- 12. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
- 13. microbenotes.com [microbenotes.com]
- 14. Phosphoketolase - Wikipedia [en.wikipedia.org]
- 15. letstalkacademy.com [letstalkacademy.com]
- 16. Frontiers | Ribulose-1,5-bisphosphate regeneration in the Calvin-Benson-Bassham cycle: Focus on the last three enzymatic steps that allow the formation of Rubisco substrate [frontiersin.org]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. Xylose metabolism - Wikipedia [en.wikipedia.org]
- 19. The oxidative pentose phosphate pathway in the haloarchaeon Haloferax volcanii involves a novel type of glucose-6-phosphate dehydrogenase--The archaeal Zwischenferment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A pentose bisphosphate pathway for nucleoside degradation in Archaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Behavior of transaldolase (EC 2.2.1.2) and transketolase (EC 2.2.1.1) Activities in normal, neoplastic, differentiating, and regenerating liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The measurement of this compound, ribulose 5-phosphate, and combined sedoheptulose 7-phosphate and ribose 5-phosphate in liver tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Metabolic flux analysis for metabolome data validation of naturally xylose-fermenting yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. Quantification of pentose phosphate pathway (PPP) metabolites by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Akt Phosphorylation and Regulation of Transketolase Is a Nodal Point for Amino Acid Control of Purine Synthesis [escholarship.org]
The Role of Xylulose 5-Phosphate in Lipid Metabolism: A Technical Guide
Executive Summary: Xylulose 5-phosphate (X5P), a key intermediate of the pentose (B10789219) phosphate (B84403) pathway (PPP), has emerged as a critical signaling molecule that links carbohydrate metabolism to de novo lipogenesis. In response to high glucose concentrations, elevated levels of X5P trigger a signaling cascade that culminates in the transcriptional activation of genes essential for fatty acid synthesis. This process is primarily mediated through the activation of protein phosphatase 2A (PP2A), which in turn dephosphorylates and activates the master lipogenic transcription factor, Carbohydrate-responsive element-binding protein (ChREBP). This guide provides an in-depth examination of the molecular mechanisms, quantitative data, and experimental methodologies that define the X5P-lipid metabolism axis, offering a valuable resource for researchers in metabolic diseases and drug development.
Introduction: The Pentose Phosphate Pathway as a Metabolic Hub
The pentose phosphate pathway (PPP) is a fundamental metabolic route parallel to glycolysis.[1] Its primary functions are anabolic, including the production of NADPH for reductive biosynthesis reactions like fatty acid synthesis and the generation of ribose 5-phosphate (R5P) for nucleotide synthesis.[1] The PPP is divided into an oxidative phase, which generates NADPH, and a non-oxidative phase, which interconverts five-carbon sugars. This compound is a key product of the non-oxidative branch, formed from glycolytic intermediates, and its concentration rises in response to high carbohydrate intake.[2][3] This positions X5P as a crucial sensor of glucose availability, capable of initiating long-term adaptive responses such as the conversion of excess carbohydrates into storage fat.[2][4]
The Core Signaling Pathway: From Glucose Flux to Gene Activation
The central mechanism connecting high glucose levels to lipid synthesis is a signaling cascade initiated by this compound. This pathway ensures that the building blocks produced from glycolysis are efficiently channeled into fatty acid production when energy is abundant.
This compound as the Allosteric Activator of Protein Phosphatase 2A (PP2A)
Under high glucose conditions, the increased flux through the PPP leads to an accumulation of X5P.[2] This metabolite acts as a specific allosteric activator of Protein Phosphatase 2A (PP2A), a major serine/threonine phosphatase with diverse cellular functions.[2][4][5] The activation of PP2A by X5P is highly specific; other sugar phosphates do not elicit the same effect.[4][6] This X5P-activated PP2A is unique in that it is regulated by a small molecule, linking metabolic status directly to phosphatase activity.[2]
PP2A-Mediated Activation of ChREBP
The primary downstream target of X5P-activated PP2A in the context of lipogenesis is the Carbohydrate-responsive element-binding protein (ChREBP).[4][7] ChREBP's activity is tightly regulated by its phosphorylation state. In low-glucose conditions (fasting), hormones like glucagon (B607659) elevate cAMP levels, leading to the activation of Protein Kinase A (PKA).[4][8] PKA, along with AMP-activated protein kinase (AMPK), phosphorylates ChREBP at key residues (e.g., Ser196, Thr666, Ser568), which inactivates it by promoting its retention in the cytoplasm and inhibiting its DNA-binding activity.[2][4][8]
When glucose is abundant, X5P-activated PP2A reverses this inhibition. Cytosolic PP2A dephosphorylates ChREBP at Ser196, which is crucial for its translocation into the nucleus.[2][4][8] Once in the nucleus, a nuclear form of the same X5P-activated PP2A dephosphorylates other sites like Thr666 and Ser568, fully activating ChREBP's DNA-binding and transcriptional activity.[2][4]
Transcriptional Activation of Lipogenic Genes
Once fully activated, ChREBP forms a heterodimer with its partner, Max-like protein X (Mlx), and binds to specific DNA sequences known as carbohydrate response elements (ChoREs) found in the promoter regions of its target genes.[8][9] This binding event drives the transcription of a suite of enzymes required for converting carbohydrates into fatty acids.[10]
Key ChREBP target genes in the lipogenic pathway include:
-
Glycolytic Enzymes: Liver-type pyruvate (B1213749) kinase (L-PK), which catalyzes a rate-limiting step in glycolysis.[8]
-
Lipogenic Enzymes: ATP citrate (B86180) lyase (ACL), Acetyl-CoA carboxylase (ACC), Fatty acid synthase (FAS), and Stearoyl-CoA desaturase-1 (SCD1).[2][8][9][11]
The coordinated upregulation of these genes ensures the efficient conversion of dietary carbohydrates into triglycerides for storage.[7][10] It is estimated that ChREBP controls approximately 50% of hepatic lipogenesis.[7]
Quantitative Data Summary
The metabolic shift orchestrated by X5P is reflected in significant changes in metabolite concentrations and gene expression levels.
Table 1: this compound Concentration in Rat Liver Under Different Dietary States Data sourced from a spectrophotometric analysis of liver tissue extracts.[12]
| Dietary State | This compound (nmol/g tissue) |
| 48-hour Starved | 3.8 ± 0.3 |
| Ad Libitum Fed (Standard Diet) | 8.6 ± 0.3 |
| Meal-Fed (Fat-Free, High Carb Diet) | 66.3 ± 8.3 |
Table 2: Hepatic mRNA Levels of Lipogenic Genes in ChREBP Knockout Mice Data represent the percentage of mRNA levels in ChREBP-/- mice compared to wild-type mice fed a standard diet.[10]
| Gene | Function | mRNA Level in ChREBP-/- vs. Wild-Type (%) |
| L-PK | Glycolysis | 27% |
| ACL | Lipogenesis (Acetyl-CoA synthesis) | 45% |
| ACC1 | Lipogenesis (Fatty acid synthesis) | 33% |
| FAS | Lipogenesis (Fatty acid synthesis) | 20% |
Experimental Protocols
The elucidation of the X5P signaling pathway has relied on a combination of biochemical and molecular biology techniques.
Protocol: Spectrophotometric Measurement of this compound
This protocol is adapted from the method described by Kauffman et al. for determining X5P concentrations in tissue extracts.[12]
-
Tissue Preparation: Flash-freeze liver tissue in liquid nitrogen. Pulverize the frozen tissue and extract with a perchloric acid solution to precipitate proteins. Neutralize the extract with potassium carbonate.
-
Reaction Mixture: Prepare a reaction buffer containing triethanolamine, MgCl₂, and NADH.
-
Enzyme-Coupled Assay: Add the tissue extract to the reaction buffer. The assay proceeds in steps by the sequential addition of enzymes:
-
Add glycerol (B35011) 3-phosphate dehydrogenase and triosephosphate isomerase to consume any endogenous dihydroxyacetone phosphate and glyceraldehyde 3-phosphate.
-
Add transketolase and ribose-5-phosphate (B1218738) isomerase. Transketolase will use X5P and ribose 5-phosphate to produce glyceraldehyde 3-phosphate and sedoheptulose (B1238255) 7-phosphate.
-
The newly formed glyceraldehyde 3-phosphate is converted to glycerol 3-phosphate, a reaction that oxidizes NADH to NAD⁺.
-
-
Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The change in absorbance is directly proportional to the amount of X5P in the sample.
-
Quantification: Calculate the concentration of X5P by comparing the absorbance change to a standard curve.
Protocol: Assay of X5P-Dependent PP2A Activity
This protocol describes the partial purification and activity assay of PP2A from liver cell extracts.[2][5]
-
Preparation of Cytosolic Extract: Homogenize rat liver tissue in a buffer containing protease inhibitors. Centrifuge at high speed (e.g., 100,000 x g) to obtain the clear cytosolic supernatant.
-
Anion-Exchange Chromatography:
-
Load the cytosolic extract onto a DEAE-cellulose column.
-
Elute proteins with a linear gradient of NaCl.
-
Collect fractions and assay each for phosphatase activity in the presence and absence of 50 µM X5P. Use a synthetic phosphopeptide corresponding to a ChREBP phosphorylation site (e.g., containing Ser196) as the substrate.
-
-
Activity Assay:
-
Incubate the column fractions with the phosphopeptide substrate in a reaction buffer.
-
Terminate the reaction by adding acid (e.g., trichloroacetic acid).
-
Quantify the release of free phosphate using a colorimetric method, such as the malachite green assay.
-
Activity is determined by the amount of phosphate released per unit time. X5P-dependent activity is the difference between activity with and without X5P.
-
-
Further Purification (Optional): Pool the active fractions from the DEAE column and perform further purification using a high-resolution Mono Q column for more detailed characterization.
Concluding Remarks and Future Directions
The identification of this compound as a key signaling molecule has fundamentally advanced our understanding of how carbohydrate and lipid metabolism are coordinately regulated. The X5P/PP2A/ChREBP axis represents a central control point that allows the liver to adapt to nutritional status, efficiently converting excess sugar into storable fat. This pathway is a prime area of interest for developing therapeutic interventions for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes.
However, it is important to note that the model is still evolving. Some studies have challenged the centrality of X5P, proposing instead that glucose 6-phosphate (G6P), the product of the first committed step of glucose metabolism, is the essential signal for ChREBP activation, and that PP2A activity is dispensable.[13] Future research will need to further dissect the relative contributions of these sugar phosphates and clarify the precise molecular interactions that govern ChREBP's response to glucose. Understanding these nuances will be critical for the successful development of drugs that target this crucial metabolic node.
References
- 1. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 2. This compound mediates glucose-induced lipogenesis by this compound-activated protein phosphatase in rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0000868) [hmdb.ca]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound mediates glucose-induced lipogenesis by this compound-activated protein phosphatase in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ChREBP: a glucose-activated transcription factor involved in the development of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Carbohydrate Sensing Through the Transcription Factor ChREBP [frontiersin.org]
- 9. ChREBP-Mediated Regulation of Lipid Metabolism: Involvement of the Gut Microbiota, Liver, and Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. The measurement of this compound, ribulose 5-phosphate, and combined sedoheptulose 7-phosphate and ribose 5-phosphate in liver tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Glucose 6-phosphate, rather than this compound, is required for the activation of ChREBP in response to glucose in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Intracellular Xylulose 5-Phosphate Concentrations and Measurement
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of intracellular xylulose 5-phosphate (X5P), a key metabolic intermediate and signaling molecule. It summarizes quantitative data on X5P concentrations under various conditions, details experimental protocols for its measurement, and visualizes the core signaling pathways in which it is involved.
Introduction
This compound (X5P) is a pivotal intermediate in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP).[1] Beyond its role in intermediary metabolism, X5P has emerged as a critical signaling molecule that orchestrates cellular responses to nutrient availability, particularly glucose.[2][3] It plays a significant role in the regulation of both carbohydrate and lipid metabolism.[4] This guide delves into the known intracellular concentrations of X5P across different biological contexts, the methodologies to accurately quantify it, and its intricate involvement in cellular signaling cascades.
Data Presentation: Intracellular Concentrations of this compound
The intracellular concentration of X5P can vary significantly depending on the cell type, organism, and metabolic state. The following tables summarize the available quantitative data to provide a comparative overview.
| Organism | Tissue/Cell Type | Condition | Intracellular Concentration (nmol/g or other specified unit) | Reference |
| Rat | Liver | 48 h Starved | 3.8 ± 0.3 nmol/g | [5] |
| Rat | Liver | Ad libitum Fed (Standard NIH Rat Ration) | 8.6 ± 0.3 nmol/g | [5] |
| Rat | Liver | Meal Fed (Fat-free Diet) | 66.3 ± 8.3 nmol/g | [5] |
| Human | HeLa (Cervical Cancer) | Standard Culture | ~1.5 nmol/10^6 cells (estimated from graphical data) | [6][7] |
| Human | HEK293 (Embryonic Kidney) | Standard Culture | ~1.0 nmol/10^6 cells (estimated from graphical data) | [6][7] |
| Human | Clear Cell-Renal Cell Carcinoma (ccRCC) | Tumor Tissue | Significantly Higher than Normal Adjacent Tissue (relative abundance) | [8] |
| Human | Pancreatic β-cell line (INS-1E) | High Glucose (25 mM) | Increased relative to low glucose | [6] |
Note: Direct comparison between studies should be made with caution due to differences in experimental conditions, methodologies, and units of measurement.
Experimental Protocols
Accurate quantification of intracellular X5P requires meticulous sample preparation and sensitive analytical techniques. Below are detailed methodologies for key experiments.
Protocol 1: Metabolite Quenching and Extraction from Adherent Mammalian Cells for LC-MS/MS Analysis
This protocol is adapted from established methods for the extraction of polar metabolites from cultured cells.[9][10][11][12][13]
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Liquid nitrogen
-
Methanol (B129727) (LC-MS grade), pre-chilled to -80°C
-
Chloroform (B151607) (LC-MS grade), pre-chilled to -20°C
-
Ultrapure water (LC-MS grade)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge (4°C)
-
Vacuum concentrator (e.g., SpeedVac)
Procedure:
-
Cell Culture: Grow adherent cells in a 6-well plate to the desired confluency.
-
Washing: Aspirate the culture medium. Quickly wash the cells twice with 1.5 mL of ice-cold PBS to remove extracellular metabolites. Aspirate the PBS completely.
-
Quenching: Immediately place the plate on dry ice or a pre-chilled metal block in liquid nitrogen to rapidly halt metabolic activity.
-
Extraction:
-
Add 1 mL of pre-chilled 80% methanol (-80°C) to each well.
-
Use a cell scraper to detach the cells into the methanol solution.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
For a biphasic extraction, add 500 µL of pre-chilled chloroform and 400 µL of ultrapure water to achieve a final methanol:chloroform:water ratio of approximately 2:1:1.
-
-
Phase Separation: Vortex the mixture vigorously for 1 minute and then centrifuge at 16,000 x g for 15 minutes at 4°C. This will separate the mixture into an upper aqueous phase (containing polar metabolites like X5P), a lower organic phase (containing lipids), and a protein pellet at the interface.
-
Sample Collection: Carefully collect the upper aqueous phase into a new pre-chilled microcentrifuge tube, avoiding the protein pellet.
-
Drying: Dry the aqueous extract completely using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried metabolites in a suitable volume (e.g., 50-100 µL) of the initial LC-MS mobile phase for analysis.
Protocol 2: Spectrophotometric Assay for this compound
This enzymatic assay is based on the conversion of X5P to a product that can be measured spectrophotometrically. This protocol is a modification of the method described by Kauffman et al.[5]
Materials:
-
Tissue or cell lysate prepared in a suitable buffer (e.g., perchloric acid extraction followed by neutralization).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2.
-
Transketolase (TK)
-
Ribose-5-phosphate (B1218738) isomerase (RPI)
-
Ribose-5-phosphate (R5P)
-
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)
-
Triosephosphate isomerase (TPI)
-
α-Glycerophosphate dehydrogenase (α-GDH)
-
NADH
-
Spectrophotometer capable of reading absorbance at 340 nm.
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing:
-
Assay Buffer
-
NADH (to a final concentration of ~0.2 mM)
-
R5P (to a final concentration of ~1 mM)
-
GAPDH, TPI, and α-GDH enzymes
-
-
Baseline Reading: Mix the contents of the cuvette and record the initial absorbance at 340 nm until a stable baseline is achieved.
-
Initiation of Reaction: Add transketolase and ribose-5-phosphate isomerase to the cuvette to initiate the reaction. The conversion of X5P will lead to the oxidation of NADH to NAD+, resulting in a decrease in absorbance at 340 nm.
-
Measurement: Monitor the decrease in absorbance at 340 nm until the reaction reaches completion (i.e., the absorbance is stable).
-
Quantification: The change in absorbance is proportional to the amount of X5P in the sample. A standard curve with known concentrations of X5P should be prepared to accurately quantify the concentration in the unknown samples.
Protocol 3: LC-MS/MS for Absolute Quantification of this compound
This method provides high sensitivity and specificity for the quantification of X5P and allows for the separation from its isomers.[6][7][8]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column.
Reagents:
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 10 mM Ammonium Acetate in water, pH 9.0
-
This compound standard
-
Isotopically labeled internal standard (e.g., 13C-labeled X5P)
Procedure:
-
Sample Preparation: Prepare metabolite extracts as described in Protocol 1. Spike the samples with a known concentration of the isotopically labeled internal standard prior to extraction.
-
Chromatographic Separation:
-
Inject the reconstituted sample onto the HILIC column.
-
Use a gradient elution profile starting with a high percentage of Mobile Phase A (e.g., 95%) and gradually increasing the percentage of Mobile Phase B to elute the polar metabolites.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in negative electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both endogenous X5P and the isotopically labeled internal standard.
-
Example Transition for X5P: m/z 229 -> m/z 97 (corresponding to the phosphate group)
-
-
-
Quantification: Create a standard curve by analyzing known concentrations of the X5P standard. The concentration of X5P in the samples is determined by comparing the ratio of the peak area of the endogenous X5P to the peak area of the internal standard against the standard curve.
Signaling Pathways and Experimental Workflows
This compound is a key regulator of several signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these relationships and a general experimental workflow for X5P analysis.
Diagram 1: The Pentose Phosphate Pathway and its Connection to Glycolysis
Caption: Overview of the Pentose Phosphate Pathway and its links to Glycolysis.
Diagram 2: this compound-Mediated Activation of ChREBP
Caption: Activation of ChREBP by this compound.
Diagram 3: Regulation of PFK-2/FBPase-2 by this compound
Caption: Regulation of PFK-2/FBPase-2 by this compound.
Diagram 4: General Experimental Workflow for X5P Quantification
Caption: Workflow for this compound Quantification.
Conclusion
Intracellular this compound is a dynamically regulated metabolite that serves as a crucial signaling hub, integrating glucose metabolism with anabolic processes like lipogenesis. Its concentration is highly sensitive to the nutritional state of the cell. The accurate measurement of X5P, though challenging due to its low abundance and isomeric complexity, is achievable through robust extraction protocols coupled with sensitive analytical methods like LC-MS/MS. Understanding the fluctuations of X5P under various physiological and pathological conditions is paramount for researchers in metabolic diseases, oncology, and drug development, as it may unveil novel therapeutic targets for intervention. Further research is warranted to expand the quantitative data on X5P concentrations across a broader range of cell types and disease models.
References
- 1. Metabolomics Workbench : NIH Data Repository [metabolomicsworkbench.org]
- 2. Characterization of the db/db Mouse Model of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound mediates glucose-induced lipogenesis by this compound-activated protein phosphatase in rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. insights.envigo.com [insights.envigo.com]
- 5. The measurement of this compound, ribulose 5-phosphate, and combined sedoheptulose 7-phosphate and ribose 5-phosphate in liver tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolomic analysis of pancreatic beta cells following exposure to high glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolomic analysis of pancreatic β-cell insulin release in response to glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of skeletal muscle metabolome: evaluation of extraction methods for targeted metabolite quantification using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. southalabama.edu [southalabama.edu]
- 12. Protocol: a fast, comprehensive and reproducible one-step extraction method for the rapid preparation of polar and semi-polar metabolites, lipids, proteins, starch and cell wall polymers from a single sample - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Nexus of Carbon Metabolism and Genetic Blueprint: A Technical Guide to Xylulose 5-Phosphate's Role in Nucleotide Biosynthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the pivotal role of xylulose 5-phosphate (Xu5P) in the intricate network of metabolic pathways that supply the precursors for nucleotide biosynthesis. While not a direct precursor itself, Xu5P, a key intermediate of the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP), is integral to regulating and maintaining the flux of carbon toward the synthesis of ribose 5-phosphate (R5P), the foundational scaffold of purine (B94841) and pyrimidine (B1678525) nucleotides. This document delineates the core biochemical reactions, presents quantitative enzymatic data, details essential experimental protocols for the analysis of these pathways, and illustrates the complex signaling and logical relationships through precise visualizations. The information contained herein is intended to equip researchers, scientists, and drug development professionals with the detailed knowledge required to investigate and potentially modulate this critical metabolic juncture for therapeutic and biotechnological applications.
Introduction: The Central Role of the Pentose Phosphate Pathway
The pentose phosphate pathway (PPP) is a fundamental metabolic route that operates in parallel with glycolysis, primarily functioning to produce nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH) and the precursors for nucleotide synthesis.[1][2] The PPP is bifurcated into two distinct phases: the oxidative phase, which is responsible for NADPH production, and the non-oxidative phase, which orchestrates the interconversion of pentose phosphates.[2][3] this compound is a central metabolite within this non-oxidative branch, connecting the PPP with glycolysis and ensuring the appropriate supply of ribose 5-phosphate for the synthesis of nucleotides and nucleic acids.[4]
The Metabolic Journey: From Glucose to Nucleotide Precursors
The journey from glucose to the essential nucleotide precursor, 5-phosphoribosyl-1-pyrophosphate (PRPP), is a multi-step process involving both glycolysis and the pentose phosphate pathway. Glucose 6-phosphate, a product of glycolysis, can enter the oxidative phase of the PPP, leading to the formation of ribulose 5-phosphate (Ru5P) and the generation of two molecules of NADPH.[1] Ru5P then stands at a critical metabolic crossroads, where it can be acted upon by two key enzymes: ribose-5-phosphate (B1218738) isomerase to form ribose 5-phosphate (R5P), or ribulose-5-phosphate 3-epimerase to form this compound (Xu5P).[5][6]
R5P is the direct precursor for the synthesis of PRPP, a reaction catalyzed by PRPP synthetase.[7][8] PRPP provides the ribose-phosphate moiety for the de novo synthesis of both purine and pyrimidine nucleotides.[9][10]
The role of Xu5P is to maintain the balance of pentose phosphates and to channel excess five-carbon sugars back into glycolysis.[4] This is achieved through the actions of two crucial enzymes, transketolase and transaldolase, which utilize Xu5P as a substrate to regenerate the glycolytic intermediates fructose (B13574) 6-phosphate and glyceraldehyde 3-phosphate.[2][10] This intricate interplay ensures that the cell can dynamically adjust the metabolic flux to meet its anabolic and catabolic needs.
Signaling Pathway of the Non-Oxidative Pentose Phosphate Pathway
The non-oxidative branch of the pentose phosphate pathway is a web of reversible reactions that allow for the interconversion of various sugar phosphates. The diagram below illustrates the central role of this compound in this pathway and its connection to the production of ribose 5-phosphate.
Caption: Interconversion of pentose phosphates in the non-oxidative PPP.
Quantitative Data: Enzyme Kinetics
The efficiency and direction of metabolic flux through the pentose phosphate pathway are governed by the kinetic properties of its constituent enzymes. Understanding these parameters is crucial for building accurate metabolic models and for identifying potential targets for therapeutic intervention. The following table summarizes key kinetic constants for the enzymes central to the role of this compound in nucleotide precursor biosynthesis.
| Enzyme | Organism/Tissue | Substrate | K_m (mM) | V_max (U/mg) | Reference |
| Ribulose-5-Phosphate 3-Epimerase | Trypanosoma cruzi (TcRPE2) | Ribulose 5-Phosphate | 2.21 ± 0.23 | - | [6] |
| Transketolase | Rat Liver | This compound | 0.5 | - | [11] |
| Rat Liver | Ribose 5-Phosphate | 0.3 | - | [11] | |
| Transaldolase | Rat Liver | Erythrose 4-Phosphate | 0.13 | - | [11] |
| Rat Liver | Fructose 6-Phosphate | 0.30 | - | [11] | |
| Bacillus methanolicus | Fructose 6-Phosphate | 0.74 | 16.3 | [12] | |
| PRPP Synthetase | Human Erythrocytes | Ribose 5-Phosphate | 0.033 | - | [11] |
| Human Erythrocytes | MgATP | 0.014 | - | [11] |
Experimental Protocols
The study of this compound and its role in nucleotide biosynthesis relies on a suite of sophisticated experimental techniques. This section provides detailed methodologies for two key experimental approaches: metabolic flux analysis using ¹³C-labeled glucose and the quantification of pentose phosphate pathway intermediates by LC-MS/MS.
Metabolic Flux Analysis (MFA) using ¹³C-Labeled Glucose
Metabolic flux analysis is a powerful technique to quantify the in vivo rates of metabolic reactions.[7] By tracing the incorporation of stable isotopes from a labeled substrate, such as [1,2-¹³C₂]glucose, into downstream metabolites, it is possible to determine the relative flux through different pathways.[13]
Logical Workflow for Metabolic Flux Analysis
Caption: A generalized workflow for ¹³C-Metabolic Flux Analysis.
Detailed Protocol:
-
Cell Culture: Culture cells of interest to a mid-log phase to ensure they are in a metabolic steady state.
-
Tracer Introduction: Replace the standard growth medium with a medium containing a known concentration of a ¹³C-labeled glucose tracer (e.g., [1,2-¹³C₂]glucose).[13]
-
Achieve Isotopic Steady State: Incubate the cells in the labeled medium for a sufficient duration to allow for the incorporation of the ¹³C label into downstream metabolites, reaching an isotopic steady state.
-
Metabolite Quenching and Extraction: Rapidly quench metabolic activity by, for example, immersing the culture plate in liquid nitrogen.[7] Extract intracellular metabolites using a cold solvent mixture, such as 80% methanol.[7]
-
Sample Analysis: Analyze the extracted metabolites using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the mass isotopomer distributions of key metabolites in the PPP and glycolysis.[7][13]
-
Data Analysis: Correct the raw mass spectrometry data for the natural abundance of ¹³C.
-
Flux Calculation: Use the corrected mass isotopomer distributions and other measured rates (e.g., glucose uptake, lactate (B86563) secretion) as inputs for computational software (e.g., INCA, Metran) to calculate the intracellular metabolic fluxes.[13]
Quantification of Pentose Phosphate Pathway Intermediates by LC-MS/MS
Accurate quantification of PPP intermediates, including this compound, is essential for understanding the metabolic state of a cell. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for this purpose.[9][14]
Experimental Workflow for LC-MS/MS Quantification
Caption: Workflow for the quantification of PPP metabolites by LC-MS/MS.
Detailed Protocol:
-
Sample Preparation:
-
Chromatographic Separation:
-
Inject the metabolite extract onto a liquid chromatography system.
-
For separation of polar sugar phosphates, hydrophilic interaction liquid chromatography (HILIC) or ion-pair reversed-phase chromatography is commonly employed.[9]
-
A typical mobile phase for HILIC might consist of a gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate).
-
-
Mass Spectrometry Detection:
-
The eluent from the LC is directed to a tandem mass spectrometer operating in negative ion mode.
-
Utilize Multiple Reaction Monitoring (MRM) to specifically detect and quantify each pentose phosphate based on its unique precursor-to-product ion transition.[7]
-
-
Data Analysis:
-
Integrate the peak areas for each metabolite.
-
Quantify the concentration of each metabolite by comparing its peak area to a standard curve generated from authentic standards.
-
Regulatory Role of this compound
Beyond its metabolic role as an intermediate in the PPP, this compound has emerged as a key signaling molecule that links glucose metabolism to the regulation of gene expression, particularly in the context of lipogenesis. This regulation is primarily mediated through the activation of protein phosphatase 2A (PP2A).[15][16]
Activated PP2A dephosphorylates and thereby activates the carbohydrate-responsive element-binding protein (ChREBP).[17] Activated ChREBP translocates to the nucleus and binds to carbohydrate response elements (ChoREs) in the promoter regions of genes involved in glycolysis and fatty acid synthesis, leading to their increased transcription.[15][18] While this regulatory axis is well-established for lipogenesis, a direct allosteric regulation of nucleotide biosynthesis enzymes by Xu5P has not been conclusively demonstrated. However, by influencing the overall flux of glucose through glycolysis and the PPP, Xu5P indirectly affects the availability of precursors for nucleotide synthesis.
Logical Relationship of Xu5P-mediated Gene Regulation
The following diagram illustrates the logical flow of the signaling cascade initiated by this compound.
Caption: Signaling cascade of Xu5P-mediated activation of ChREBP.
Conclusion
This compound occupies a critical node in cellular metabolism, acting as more than just a simple intermediate in the pentose phosphate pathway. Its central position allows it to influence the delicate balance between energy production through glycolysis, the generation of reducing power in the form of NADPH, and the synthesis of nucleotide precursors. Furthermore, its role as a signaling molecule in the regulation of gene expression underscores its importance in the broader context of cellular homeostasis. The quantitative data, detailed experimental protocols, and pathway visualizations provided in this guide offer a robust framework for researchers and drug development professionals to further explore the multifaceted roles of this compound and its potential as a therapeutic target. A deeper understanding of this metabolic nexus holds the promise of novel strategies for the treatment of metabolic diseases and cancer, as well as for the advancement of biotechnological applications.
References
- 1. spin.atomicobject.com [spin.atomicobject.com]
- 2. Advances in Analyzing Pentose Phosphate Pathway Metabolites [metabolomics.creative-proteomics.com]
- 3. Quantification of Pentose Phosphate Pathway (PPP) Metabolites by Liquid Chromatography-Mass Spectrometry (LC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Amidophosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 6. worthe-it.co.za [worthe-it.co.za]
- 7. Quantification of pentose phosphate pathway (PPP) metabolites by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. purdue.primo.exlibrisgroup.com [purdue.primo.exlibrisgroup.com]
- 9. DOT Language | Graphviz [graphviz.org]
- 10. Transaldolase - Wikipedia [en.wikipedia.org]
- 11. Behavior of transaldolase (EC 2.2.1.2) and transketolase (EC 2.2.1.1) Activities in normal, neoplastic, differentiating, and regenerating liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Transketolase - Wikipedia [en.wikipedia.org]
- 15. Droplet millifluidics for kinetic study of transketolase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Two-Species Model of transketolase explains donor substrate-binding, inhibition and heat-activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. Carbamoyl-phosphate synthetase II of the mammalian CAD protein: kinetic mechanism and elucidation of reaction intermediates by positional isotope exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
The Physiological Significance of the Xylulose 5-Phosphate to Ribulose 5-Phosphate Ratio: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The ratio of xylulose 5-phosphate (Xu5P) to ribulose 5-phosphate (Ru5P), key pentose (B10789219) phosphate (B84403) pathway (PPP) intermediates, is emerging as a critical metabolic rheostat with profound implications for cellular signaling and disease. Beyond its established role in the non-oxidative PPP, an elevated Xu5P/Ru5P ratio acts as a key intracellular signal of glucose abundance. This triggers a cascade of events, most notably the activation of protein phosphatase 2A (PP2A), which in turn modulates the activity of the transcription factor ChREBP, a master regulator of lipogenesis. However, this signaling axis is not without complexity and controversy, as evidence also points to a significant role for glucose 6-phosphate (G6P) in ChREBP activation. Dysregulation of the PPP and the Xu5P/Ru5P ratio has been implicated in metabolic diseases such as diabetes and in the metabolic reprogramming of cancer cells. This guide provides an in-depth technical overview of the physiological significance of the Xu5P/Ru5P ratio, detailing the underlying signaling pathways, presenting available quantitative data, and offering comprehensive experimental protocols for its investigation.
Introduction: The Pentose Phosphate Pathway and the Xu5P/Ru5P Node
The pentose phosphate pathway (PPP) is a fundamental metabolic pathway that runs parallel to glycolysis. It consists of two distinct branches: the oxidative phase, which generates NADPH and the precursor for nucleotide synthesis, ribose 5-phosphate (R5P); and the non-oxidative phase, which interconverts pentose phosphates, including Xu5P and Ru5P, with glycolytic intermediates. The reversible conversion of Ru5P to Xu5P is catalyzed by ribulose-5-phosphate-3-epimerase. While this reaction is near equilibrium, the ratio of these two pentose phosphates is a dynamic indicator of metabolic flux through the PPP and has significant downstream signaling consequences.
The Xu5P/Ru5P Ratio as a Metabolic Sensor
An increase in glucose flux through the PPP leads to an accumulation of pentose phosphates, altering the Xu5P/Ru5P ratio. This ratio serves as a critical intracellular signal of high glucose availability, initiating signaling cascades that promote the conversion of excess carbohydrates into fatty acids for storage.
Quantitative Data on the Xu5P/Ru5P Ratio
The in vivo ratio of Xu5P to Ru5P is responsive to dietary conditions. Studies in rat liver have provided quantitative insights into these changes.
| Condition | This compound (nmol/g) | Ribulose 5-Phosphate (nmol/g) | Xu5P/Ru5P Ratio | Reference |
| 48-hour Starved | 3.8 ± 0.3 | 3.4 ± 0.3 | 1.12 ± 0.07 | [1] |
| Ad libitum Fed | 8.6 ± 0.3 | 5.8 ± 0.2 | 1.48 ± 0.04 | [1] |
| Meal-fed Fat-free Diet | 66.3 ± 8.3 | 37.1 ± 5.3 | 1.78 ± 0.03 | [1] |
Table 1: Quantitative analysis of Xu5P and Ru5P concentrations and their ratio in rat liver under different dietary states.[1]
Signaling Pathways Modulated by the Xu5P/Ru5P Ratio
The primary signaling role of an elevated Xu5P level is the activation of protein phosphatase 2A (PP2A), a ubiquitously expressed serine/threonine phosphatase with a multitude of cellular functions.
The Xu5P-PP2A-ChREBP Axis
A key downstream target of Xu5P-activated PP2A is the Carbohydrate-Responsive Element-Binding Protein (ChREBP), a master transcriptional regulator of glycolytic and lipogenic genes. In response to high carbohydrate intake, ChREBP translocates to the nucleus and activates the transcription of genes involved in converting excess carbohydrates into triglycerides.[2][3]
The activation of ChREBP is a multi-step process regulated by phosphorylation. Under low glucose conditions, ChREBP is phosphorylated at several key residues, leading to its sequestration in the cytoplasm. An increase in intracellular Xu5P activates a specific isoform of PP2A, which then dephosphorylates ChREBP, promoting its nuclear translocation and DNA binding activity.[2][3]
References
Methodological & Application
Application Notes and Protocols for the Detection and Quantification of Xylulose 5-Phosphate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
D-Xylulose (B119806) 5-phosphate (X5P) is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), a fundamental metabolic pathway essential for cellular biosynthesis and redox balance.[1] Beyond its role as a metabolic intermediate, X5P acts as a crucial signaling molecule, regulating both carbohydrate and lipid metabolism, in part by activating protein phosphatase 2A, which in turn influences glycolysis and lipogenesis.[1][2] Given its central role in metabolic regulation, accurate detection and quantification of X5P in various biological samples are critical for understanding cellular physiology, disease pathogenesis, and for the development of novel therapeutics.
These application notes provide an overview of the common methodologies for the detection and quantification of xylulose 5-phosphate, complete with detailed experimental protocols and comparative data.
I. Overview of Detection and Quantification Methods
Several analytical techniques can be employed for the quantification of this compound, each with its own advantages in terms of sensitivity, specificity, and throughput. The primary methods include enzymatic assays, high-performance liquid chromatography (HPLC), and gas chromatography-mass spectrometry (GC-MS).
-
Enzymatic Assays: These methods offer a relatively simple and rapid way to quantify X5P by coupling its conversion to the activity of other enzymes that produce a detectable signal, often a change in absorbance.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides excellent separation of X5P from other cellular metabolites.[2] When coupled with mass spectrometry (LC-MS/MS), it offers high sensitivity and specificity.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for metabolite quantification, offering high sensitivity and the ability to perform isotope dilution studies for absolute quantification.[4] However, it requires chemical derivatization to make non-volatile sugar phosphates like X5P amenable to analysis.[2]
II. Quantitative Data Summary
The following table summarizes key quantitative parameters for different X5P quantification methods to facilitate comparison.
| Method | Sample Type(s) | Detection Limit | Linear Range | Typical Concentrations Reported | Reference(s) |
| Enzymatic Spectrophotometric Assay | Liver Tissue Extracts | Not explicitly stated, but sensitive enough for nmol/g range | Not explicitly stated | 3.8 - 66.3 nmol/g | [5] |
| LC-MS/MS | Plant Extracts, Biological Fluids, Microbial Extracts | < 1.0 ng/mL | 5-6 orders of magnitude | Not specified for X5P alone | [6] |
| HPLC with Fluorescence Detection | Recombinant E. coli | Enables detection of 5-200 ng of derivatized product | 5 - 200 ng | Not specified | [7] |
| GC-IDMS | Saccharomyces cerevisiae extracts | Not explicitly stated, but sensitive enough for low concentration intermediates | Not explicitly stated | Not specified | [4] |
III. Signaling Pathway and Experimental Workflows
A. Pentose Phosphate Pathway
This compound is a central intermediate in the non-oxidative branch of the pentose phosphate pathway. It is formed from its epimer, ribulose 5-phosphate, by the enzyme ribulose-5-phosphate 3-epimerase.
Caption: The role of this compound in the Pentose Phosphate Pathway.
B. Experimental Workflows
The following diagrams illustrate the general workflows for the quantification of this compound using different methodologies.
1. Enzymatic Assay Workflow
Caption: General workflow for an enzyme-coupled spectrophotometric assay.
2. LC-MS/MS Workflow
Caption: A typical workflow for X5P analysis using LC-MS/MS.
3. GC-MS Workflow
Caption: A general workflow for the GC-MS analysis of X5P.
IV. Experimental Protocols
A. Protocol 1: Enzyme-Coupled Spectrophotometric Assay
This protocol is adapted from a method for measuring the activity of D-ribulose (B119500) 5-phosphate 3-epimerase, which involves the quantification of its product, this compound.[8] The production of X5P is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Glycylglycine buffer (50 mM, pH 7.7)
-
D-Ribulose 5-phosphate (substrate, if measuring enzyme activity) or sample containing X5P
-
Thiamine pyrophosphate (cocarboxylase)
-
NADH
-
Transketolase
-
α-Glycerophosphate dehydrogenase/Triosephosphate isomerase (TIM) enzyme mix
-
MgCl₂
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
Procedure:
-
Prepare the Reaction Mixture: In a cuvette, prepare a reaction mixture containing:
-
50 mM Glycylglycine buffer (pH 7.7)
-
7.5 mM MgCl₂
-
0.001 mg Thiamine pyrophosphate
-
0.0625 mM NADH
-
0.01 U Transketolase
-
0.01 U α-Glycerophosphate dehydrogenase/TIM enzyme mix
-
-
Sample Addition: Add the biological sample (e.g., deproteinized cell or tissue extract) to the reaction mixture. The final volume should be standardized for all samples.
-
Initiate the Reaction: If measuring the formation of X5P from a precursor like ribulose 5-phosphate, add the precursor to start the reaction. For direct measurement of X5P in a sample, the reaction starts upon addition of the sample to the enzyme mixture.
-
Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm.[8] The rate of NADH oxidation is directly proportional to the amount of this compound present and converted in the coupled reactions.
-
Quantification: Calculate the concentration of this compound based on the change in absorbance, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹ at 340 nm). A standard curve can be generated using known concentrations of this compound.
B. Protocol 2: Quantification by GC-MS with Derivatization
This protocol outlines a general method for the quantification of this compound using gas chromatography-mass spectrometry, which requires a derivatization step to increase the volatility of the sugar phosphate.[4]
Materials:
-
Internal standard (e.g., ¹³C-labeled cell extract)
-
Methanol
-
Pyridine
-
Methoxyamine hydrochloride in pyridine
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
-
GC-MS system with a suitable column (e.g., mid-polar GC column)
Procedure:
-
Sample Preparation and Extraction:
-
Quench the metabolism of the biological sample rapidly (e.g., using cold methanol).
-
Extract the intracellular metabolites using a suitable solvent system.
-
Add a known amount of internal standard to the sample to correct for variability.
-
Lyophilize the extracts to complete dryness.
-
-
Derivatization:
-
Oximation: Resuspend the dried extract in a solution of methoxyamine hydrochloride in pyridine. Incubate to convert the carbonyl groups to oximes.
-
Silylation: Add MSTFA (with 1% TMCS) to the mixture and incubate to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups. This increases the volatility of the metabolite.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use an appropriate temperature gradient to separate the derivatized metabolites on the GC column.
-
The mass spectrometer will fragment the eluted compounds, and the resulting mass spectra can be used for identification.
-
-
Quantification:
-
Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.
-
Quantify the amount of this compound by comparing the peak area to that of the internal standard and a standard curve generated with pure, derivatized this compound.
-
C. Protocol 3: Quantification by HPLC
This protocol provides a general framework for the analysis of this compound using high-performance liquid chromatography. Specific conditions such as the column, mobile phase, and detector will vary depending on the exact methodology (e.g., with derivatization for fluorescence detection or coupled to a mass spectrometer).
Materials:
-
HPLC system with a suitable detector (e.g., UV, fluorescence, or mass spectrometer)
-
Appropriate HPLC column (e.g., C18, phenyl, or specialized carbohydrate column)[7][9]
-
Mobile phase solvents (e.g., acetonitrile, water, buffers)
-
Derivatization agent (if using fluorescence detection, e.g., 2-anthranilic acid)[7]
-
Sample filters (e.g., 0.22 µm)
Procedure:
-
Sample Preparation:
-
Extract metabolites from the biological sample.
-
Perform a sample cleanup step, which may include deproteinization (e.g., with perchloric acid) and filtration, to remove interfering substances.[7]
-
-
(Optional) Derivatization:
-
If a UV or fluorescence detector is used, a derivatization step may be necessary to make the this compound detectable. For fluorescence detection, the sample can be derivatized with a fluorescent reagent like 2-anthranilic acid.[7]
-
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Separate the metabolites using a suitable column and mobile phase gradient.[7]
-
Detect the this compound as it elutes from the column. The detection method will depend on the setup (e.g., fluorescence at specific excitation and emission wavelengths or by mass-to-charge ratio in LC-MS).
-
-
Quantification:
-
Identify the this compound peak based on its retention time compared to a pure standard.
-
Quantify the concentration by integrating the peak area and comparing it to a standard curve prepared with known concentrations of this compound.
-
These protocols provide a foundation for the detection and quantification of this compound. The specific choice of method will depend on the research question, the required sensitivity, the available equipment, and the nature of the biological sample. It is recommended to optimize the chosen protocol for the specific experimental conditions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Advances in Analyzing Pentose Phosphate Pathway Metabolites [metabolomics.creative-proteomics.com]
- 3. Measuring the activity of 1-deoxy-D-xylulose 5-phosphate synthase, the first enzyme in the MEP pathway, in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comprehensive method for the quantification of the non-oxidative pentose phosphate pathway intermediates in Saccharomyces cerevisiae by GC-IDMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The measurement of this compound, ribulose 5-phosphate, and combined sedoheptulose 7-phosphate and ribose 5-phosphate in liver tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Xylose Analysis Service - Creative Proteomics [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. Conversion of d-ribulose 5-phosphate to d-xylulose 5-phosphate: new insights from structural and biochemical studies on human RPE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Xylulose 5-Phosphate Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xylulose 5-phosphate (Xu5P) is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), a fundamental metabolic route for the synthesis of nucleotides, aromatic amino acids, and NADPH.[1][2] Beyond its central role in the PPP, Xu5P has emerged as a critical signaling molecule in the regulation of carbohydrate and lipid metabolism. It allosterically activates protein phosphatase 2A (PP2A), which in turn influences the activity of key regulatory enzymes in glycolysis and lipogenesis, such as phosphofructokinase-2/fructose-2,6-bisphosphatase (PFK-2/FBPase-2) and the transcription factor carbohydrate-responsive element-binding protein (ChREBP).[2][3][4] Given its significance in metabolic regulation, the accurate measurement of Xu5P levels is crucial for research in areas such as diabetes, obesity, and cancer, as well as for the development of therapeutic agents targeting metabolic pathways.
These application notes provide detailed protocols for three distinct enzymatic assays for the quantification of Xu5P in biological samples. The described methods include a spectrophotometric assay, a coupled enzyme assay, and a hydroxamate-based assay, each offering different advantages in terms of sensitivity, specificity, and throughput.
Data Presentation
The following table summarizes quantitative data on this compound levels in rat liver under different dietary conditions, providing a reference for expected physiological concentrations.
| Dietary State | This compound (nmol/g of liver tissue) | Reference |
| 48-hour Starved | 3.8 ± 0.3 | [5] |
| Ad libitum Feeding (Standard NIH Rat Ration) | 8.6 ± 0.3 | [5] |
| Meal Feeding (Fat-free Diet) | 66.3 ± 8.3 | [5] |
Signaling Pathway of this compound
This compound plays a crucial role in cellular signaling, primarily through the activation of Protein Phosphatase 2A (PP2A). This activation initiates a cascade that affects both glycolysis and lipogenesis.
Caption: this compound signaling cascade.
Experimental Protocols
Spectrophotometric Determination of this compound
This protocol is a modification of the method by Kauffman et al. and relies on the measurement of NADH oxidation in a coupled enzyme system.[5]
Principle:
This compound is converted to glyceraldehyde 3-phosphate (G3P) and sedoheptulose (B1238255) 7-phosphate by transketolase in the presence of ribose 5-phosphate. G3P is then converted to dihydroxyacetone phosphate (DHAP) by triosephosphate isomerase. Finally, DHAP is reduced to glycerol-3-phosphate by α-glycerophosphate dehydrogenase, a reaction that is coupled to the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is directly proportional to the amount of Xu5P in the sample.
Experimental Workflow:
Caption: Workflow for the spectrophotometric assay.
Reagents:
-
Assay Buffer: 250 mM Glycylglycine buffer, pH 7.7 at 25°C.
-
This compound (X 5-P) Standard: 100 mM solution in deionized water.
-
Ribose 5-Phosphate (R 5-P): 50 mM solution in deionized water.
-
Cocarboxylase (Thiamine Pyrophosphate): 0.2% (w/v) solution in deionized water.
-
β-Nicotinamide Adenine Dinucleotide, Reduced Form (β-NADH): 4.8 mM solution in deionized water.
-
Magnesium Chloride (MgCl₂): 300 mM solution in deionized water.
-
α-Glycerophosphate Dehydrogenase/Triosephosphate Isomerase (α-GDH/TPI): Enzyme solution containing 2000 TPI units/ml.
-
Transketolase: Enzyme solution containing 5.0 units/ml in cold Assay Buffer.
-
Perchloric Acid (PCA): 3 M solution for tissue extraction.
-
Potassium Carbonate (K₂CO₃): 2 M solution for neutralization.
Procedure:
-
Sample Preparation (for tissue samples):
-
Homogenize frozen tissue in 10 volumes of 3 M PCA.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Neutralize the supernatant with 2 M K₂CO₃.
-
Centrifuge to remove the potassium perchlorate (B79767) precipitate. The supernatant is ready for the assay.
-
-
Assay Reaction:
-
In a 1 cm path length cuvette, prepare the following reaction mixture (final volume 3.00 ml):
-
2.59 ml Assay Buffer (final concentration: 216 mM)
-
0.10 ml X 5-P solution (for standard curve) or sample (final concentration: 3.3 mM for standard)
-
0.10 ml R 5-P solution (final concentration: 1.7 mM)
-
0.03 ml Cocarboxylase solution (final concentration: 0.002% w/v)
-
0.10 ml β-NADH solution (final concentration: 0.14 mM)
-
0.15 ml MgCl₂ solution (final concentration: 15 mM)
-
0.01 ml α-GDH/TPI enzyme solution (final concentration: ~20 units)
-
-
Mix by inversion and equilibrate to 25°C. Monitor the absorbance at 340 nm until a stable baseline is achieved.
-
To initiate the reaction, add 0.01 ml of Transketolase enzyme solution.
-
Immediately mix by inversion and record the decrease in absorbance at 340 nm for approximately 10 minutes.
-
-
Calculation:
-
Determine the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve.
-
Calculate the concentration of Xu5P using the molar extinction coefficient of NADH (6.22 x 10³ L·mol⁻¹·cm⁻¹).
-
Units/ml enzyme = [(ΔA₃₄₀/min Test - ΔA₃₄₀/min Blank) * Total Volume (ml)] / [6.22 * Sample Volume (ml)]
-
Coupled Enzyme Assay for this compound
This assay is highly specific for Xu5P and relies on a series of coupled enzymatic reactions.
Principle:
This assay follows a similar principle to the spectrophotometric method but with a slightly different enzyme cascade. This compound is converted by transketolase to glyceraldehyde 3-phosphate (G3P). G3P is then isomerized to dihydroxyacetone phosphate (DHAP) by triosephosphate isomerase (TIM). Finally, DHAP is reduced by α-glycerophosphate dehydrogenase (α-GDH), which oxidizes NADH to NAD+. The rate of NADH oxidation is proportional to the Xu5P concentration.
Reagents:
-
Reaction Buffer: 50 mM Glycylglycine, pH 7.7, containing 7.5 mM MgCl₂.
-
D-Ribulose 5-phosphate (substrate for Xu5P production if measuring epimerase activity): 2 mM.
-
Cocarboxylase (Thiamine Pyrophosphate): 0.001 mg.
-
NADH: 0.0625 mM.
-
Transketolase: 0.01 U.
-
α-Glycerophosphate Dehydrogenase/Triosephosphate Isomerase (α-GDH/TIM): 0.01 U.
Procedure:
-
Prepare the reaction mixture in a microplate or cuvette by combining the Reaction Buffer, cocarboxylase, NADH, transketolase, and α-GDH/TIM.
-
Add the sample containing this compound.
-
If measuring the production of Xu5P from ribulose 5-phosphate (e.g., for an epimerase activity assay), add D-ribulose 5-phosphate to initiate the reaction.
-
Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.
-
The rate of change in absorbance is proportional to the concentration of this compound.
Hydroxamate Assay for Phosphoketolase Activity
This colorimetric assay measures the activity of this compound/fructose 6-phosphate phosphoketolase (Xfp), which uses Xu5P as a substrate to produce acetyl phosphate. The acetyl phosphate is then detected colorimetrically.
Principle:
This compound is converted to acetyl phosphate and glyceraldehyde 3-phosphate by phosphoketolase. The reaction is stopped, and hydroxylamine (B1172632) is added to convert acetyl phosphate to acetyl hydroxamate. In the presence of acidic ferric chloride, acetyl hydroxamate forms a colored ferric-hydroxamate complex, which can be quantified by measuring the absorbance at 540 nm.[6]
Reagents:
-
Reaction Buffer: 50 mM Morpholineethanesulfonic acid (MES) buffer, pH 5.5.
-
Thiamine Pyrophosphate (TPP): 0.5 mM.
-
Dithiothreitol (DTT): 1 mM.
-
Magnesium Chloride (MgCl₂): 5 mM.
-
Sodium Phosphate: Substrate, pH 5.5.
-
Hydroxylamine Hydrochloride: 2 M, pH 7.0.
-
Stopping Reagent: 50:50 mixture of 2.5% FeCl₃ in 2 N HCl and 10% trichloroacetic acid.
Procedure:
-
Prepare a standard reaction mixture containing MES buffer, TPP, DTT, MgCl₂, and sodium phosphate.
-
Add the enzyme sample (phosphoketolase) and the sample containing this compound to initiate the reaction in a 200 µl volume.
-
Incubate the reaction mixture at 40°C for 30 minutes.
-
Stop the reaction by adding 100 µl of 2 M hydroxylamine hydrochloride and incubate at room temperature for 10 minutes.
-
Add 600 µl of the stopping reagent to form the ferric-hydroxamate complex.
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
The concentration of this compound can be determined by comparing the absorbance to a standard curve generated with known concentrations of acetyl phosphate.
Logical Relationships in Coupled Enzyme Assays
The following diagram illustrates the logical flow of reactions in a typical coupled enzyme assay for this compound.
Caption: Logical flow of a coupled enzyme assay.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound mediates glucose-induced lipogenesis by this compound-activated protein phosphatase in rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0000868) [hmdb.ca]
- 5. The measurement of this compound, ribulose 5-phosphate, and combined sedoheptulose 7-phosphate and ribose 5-phosphate in liver tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical and Kinetic Characterization of this compound/Fructose 6-Phosphate Phosphoketolase 2 (Xfp2) from Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometry-Based Analysis of Xylulose 5-Phosphate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Xylulose 5-phosphate (Xu5P) is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), a fundamental metabolic pathway that runs parallel to glycolysis.[1] The PPP is crucial for generating NADPH, which is essential for reductive biosynthesis and cellular antioxidant defense, and for producing precursors for nucleotide synthesis.[1][2] Beyond its role in the PPP, this compound acts as a signaling molecule that modulates carbohydrate and lipid metabolism, making its accurate quantification critical for understanding cellular physiology and disease states.[1] Mass spectrometry (MS) coupled with chromatography has emerged as a powerful and versatile tool for the sensitive and specific analysis of Xu5P and other sugar phosphates in complex biological matrices.
This document provides detailed application notes and protocols for the analysis of this compound using both liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).
Signaling Pathway: The Pentose Phosphate Pathway
This compound is a central metabolite in the non-oxidative phase of the pentose phosphate pathway. This pathway is responsible for the interconversion of pentose phosphates and their connection to glycolysis.
Caption: The Pentose Phosphate Pathway highlighting the central role of this compound.
Mass Spectrometry Methods for this compound Analysis
Both LC-MS and GC-MS are powerful techniques for the analysis of this compound. The choice of method often depends on the specific research question, available instrumentation, and sample throughput requirements.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a versatile and sensitive method suitable for the analysis of polar and non-volatile metabolites like sugar phosphates.[1] It offers high throughput and can simultaneously analyze multiple metabolites in a single run.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides high sensitivity and specificity but requires chemical derivatization to increase the volatility and thermal stability of sugar phosphates.[1]
Quantitative Data Summary
The following table summarizes quantitative data from various mass spectrometry-based methods for the analysis of this compound.
| Method | Derivatization | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (ng/mL) | Reference |
| UHPLC-QqQ-MS | Methoxylamine and Propionic Acid Anhydride | 0.054 ng/mL | Not Reported | 50 - 5000 | [3] |
| LC-MS/MS | None | <1.0 ng/mL | Not Reported | Not Reported | [4] |
| HPLC-UV | 1,2-diamino-4,5-methylenedioxybenzene | 0.05 µM | Not Reported | 0.002 - 1.0 mM | [5] |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound
This protocol is based on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of pentose phosphate pathway intermediates.[6][7]
1. Sample Preparation (from cell culture)
-
Quenching and Extraction:
-
Rapidly quench metabolic activity by adding cold methanol (B129727) (-20°C) to the cell culture.
-
Pellet the cells by centrifugation at a low temperature.
-
Extract the metabolites by adding a cold extraction solvent (e.g., 50% acetonitrile (B52724) in water).[7]
-
Vortex the mixture thoroughly.
-
Incubate at -20°C for 30 minutes to precipitate proteins.[8]
-
Centrifuge to pellet the cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the supernatant using a vacuum concentrator.
-
Reconstitute the dried extract in the initial LC mobile phase.[8]
-
2. Liquid Chromatography
-
Column: Ion-pair loaded C18 HPLC column (e.g., Atlantis dC18)[6]
-
Mobile Phase A: Aqueous buffer (e.g., ammonium (B1175870) acetate)
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to separate the sugar phosphates.
-
Flow Rate: As recommended for the column dimensions.
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C).
3. Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in negative mode.
-
Detection: Tandem mass spectrometer (e.g., triple quadrupole) operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be optimized. For unlabeled this compound (C5H11O8P), the precursor ion would be [M-H]⁻ at m/z 229.
Caption: A typical experimental workflow for LC-MS/MS analysis of this compound.
Protocol 2: GC-MS Analysis of this compound with Derivatization
This protocol is based on a gas chromatography-isotope dilution mass spectrometry (GC-IDMS) method for the quantification of non-oxidative PPP metabolites.[9]
1. Sample Preparation and Derivatization
-
Extraction:
-
Extract metabolites from biological samples using a suitable solvent system.
-
-
Derivatization (Two-step):
-
Oximation: React the extracted metabolites with an oximation reagent (e.g., methoxyamine hydrochloride in pyridine) to convert the carbonyl groups to oximes.
-
Silylation: Following oximation, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to derivatize the hydroxyl and phosphate groups to their trimethylsilyl (B98337) (TMS) esters.
-
2. Gas Chromatography
-
Column: A mid-polar GC column (e.g., Zebron ZB-AAA).[9]
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to separate the derivatized metabolites.
-
Injector: Split/splitless injector.
3. Mass Spectrometry
-
Ionization: Electron Ionization (EI).
-
Detection: Mass spectrometer operating in selected ion monitoring (SIM) or full scan mode.
-
Isotope Dilution: For accurate quantification, 13C-labeled internal standards corresponding to the analytes of interest are spiked into the samples prior to extraction.[9]
Caption: Derivatization workflow for GC-MS analysis of this compound.
Conclusion
The mass spectrometry-based methods outlined in this document provide robust and sensitive approaches for the quantification of this compound in various biological samples. The choice between LC-MS and GC-MS will depend on the specific experimental needs. LC-MS offers a direct analysis of this polar metabolite, while GC-MS, although requiring derivatization, can provide excellent chromatographic resolution and sensitivity. The detailed protocols and data presented herein should serve as a valuable resource for researchers in metabolic studies and drug development.
References
- 1. Advances in Analyzing Pentose Phosphate Pathway Metabolites [metabolomics.creative-proteomics.com]
- 2. Quantification of Pentose Phosphate Pathway (PPP) Metabolites by Liquid Chromatography-Mass Spectrometry (LC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 3. Two-step derivatization for determination of sugar phosphates in plants by combined reversed phase chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Xylose Analysis Service - Creative Proteomics [creative-proteomics.com]
- 5. Determination of the Activity of 1-Deoxy-D-Xylulose 5-Phosphate Synthase by Pre-column Derivatization-HPLC Using 1,2-Diamino-4,5-Methylenedioxybenzene as a Derivatizing Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of sugar phosphate intermediates of the pentose phosphate pathway by LC-MS/MS: application to two new inherited defects of metabolism. | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. A comprehensive method for the quantification of the non-oxidative pentose phosphate pathway intermediates in Saccharomyces cerevisiae by GC-IDMS - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Xylulose 5-Phosphate Isomers: Advanced HPLC and GC-MS Separation Techniques
For Immediate Release
[City, State] – [Date] – A detailed guide to the application of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the critical separation of xylulose 5-phosphate isomers is now available. These comprehensive application notes and protocols are designed to equip researchers, scientists, and drug development professionals with the necessary methodologies to accurately identify and quantify these vital metabolic intermediates.
This compound is a key metabolite in the pentose (B10789219) phosphate (B84403) pathway (PPP), playing a crucial role in cellular metabolism and signaling.[1][2] Its isomers, such as ribose 5-phosphate and ribulose 5-phosphate, often coexist in biological samples, presenting a significant analytical challenge due to their structural similarity. The following protocols provide robust methods for their effective separation and analysis.
Signaling Pathway: The Pentose Phosphate Pathway
This compound is a central intermediate in the non-oxidative branch of the pentose phosphate pathway. This pathway is critical for producing NADPH, which is essential for reductive biosynthesis and protecting against oxidative stress, and for synthesizing the precursors of nucleotides.[1][3]
Caption: The Pentose Phosphate Pathway highlighting the central role of this compound.
HPLC-Based Separation of this compound Isomers
High-Performance Liquid Chromatography (HPLC) offers several approaches for the separation of highly polar sugar phosphates. Techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pair Chromatography are particularly effective.
Application Note: HILIC for Sugar Phosphate Isomer Separation
Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful technique for separating polar compounds like sugar phosphates.[4][5] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, creating a water-rich layer on the stationary phase that facilitates the separation of hydrophilic analytes.[4] A zwitterionic HILIC column can provide excellent separation for challenging analytes like this compound and its isomers.[5]
Experimental Workflow for HILIC-MS Analysis
Caption: Workflow for HILIC-MS based separation of sugar phosphate isomers.
Protocol: HILIC-MS for this compound Isomer Separation
This protocol is adapted from a method for separating pentose phosphate pathway metabolites using a zwitterionic HILIC column.[5]
1. Sample Preparation:
-
Extract metabolites from biological samples using a cold solvent mixture such as chloroform/methanol/water (1:3:1).[6]
-
For enhanced sensitivity and chromatographic retention, consider derivatization via reductive amination using a reagent like 3-amino-9-ethylcarbazole (B89807) (AEC).[7]
2. HPLC-MS Conditions:
-
Column: Atlantis Premier BEH Z-HILIC Column (or equivalent zwitterionic HILIC column).[5]
-
Mobile Phase A: Ammonium bicarbonate buffer (e.g., 10-20 mM, pH 9.0).[5]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start at a high percentage of organic solvent (e.g., 90% B) and gradually increase the aqueous portion to elute the polar analytes.
-
Flow Rate: As recommended for the column dimensions.
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C).[4]
-
Injection Volume: 1-5 µL.
-
Mass Spectrometer: Couple the HPLC system to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.[5]
3. Data Acquisition and Analysis:
-
Monitor for the specific mass-to-charge ratio (m/z) of the deprotonated this compound and its isomers.
-
Identify isomers based on their distinct retention times. For example, ribose 5-phosphate can be separated from the co-eluting ribulose 5-phosphate/xylulose 5-phosphate peak.[5]
Quantitative Data Summary (Illustrative)
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |
| Ribose 5-phosphate | ~4.5 | 229 | 97 |
| This compound / Ribulose 5-phosphate | ~5.0 | 229 | 97 |
Note: Actual retention times will vary depending on the specific HPLC system, column, and mobile phase conditions.
GC-MS Based Separation of this compound Isomers
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. For non-volatile molecules like sugar phosphates, chemical derivatization is a mandatory step to increase their volatility.[1][6]
Application Note: Derivatization for GC-MS Analysis
The most common derivatization strategy for sugar phosphates involves a two-step process: oximation followed by silylation.[6] Oximation protects the carbonyl group, preventing the formation of multiple isomers during silylation. Silylation of the hydroxyl and phosphate groups replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups, significantly increasing the volatility and thermal stability of the analytes.[8]
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS based analysis of derivatized sugar phosphate isomers.
Protocol: GC-MS for this compound Isomer Separation
This protocol is based on established methods for the GC-MS analysis of sugar phosphates.[9][10]
1. Sample Derivatization:
-
Oximation: To the dried metabolite extract, add a solution of methoxyamine hydrochloride in pyridine. Incubate to allow the reaction to complete.
-
Silylation: Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate.
2. GC-MS Conditions:
-
GC Column: A mid-polar column, such as one with a 50% phenyl 50% dimethyl polysiloxane stationary phase, is suitable for separating the derivatized isomers.[9]
-
Injector: Operate in split or splitless mode depending on the sample concentration.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is crucial for separating the isomers. An example program could be: start at a lower temperature, ramp up to a high temperature, and hold.
-
Mass Spectrometer: Use an electron ionization (EI) source at 70 eV. Data can be acquired in full scan mode for identification and selected ion monitoring (SIM) mode for quantification to enhance sensitivity.
3. Data Acquisition and Analysis:
-
The derivatized isomers will have distinct retention times and fragmentation patterns.
-
Identify and quantify each isomer by its characteristic retention time and mass spectrum.
Quantitative Data Summary (Illustrative)
| Derivatized Analyte (MEOX-TMS) | Retention Time (min) | Characteristic Fragment Ions (m/z) |
| Ribose 5-phosphate | Varies | 73, 147, 217, 315, 387 |
| This compound | Varies | 73, 147, 217, 315, 387 |
| Ribulose 5-phosphate | Varies | 73, 147, 217, 315, 387 |
Note: The separation of derivatized this compound, ribulose 5-phosphate, and ribose 5-phosphate can be achieved with optimized GC conditions.[9] The mass spectra of these isomers are very similar, making chromatographic separation essential for their individual quantification.
These detailed application notes and protocols provide a solid foundation for researchers to develop and implement robust analytical methods for the challenging separation of this compound isomers. The choice between HPLC and GC-MS will depend on the specific research question, available instrumentation, and the complexity of the biological matrix.
References
- 1. Advances in Analyzing Pentose Phosphate Pathway Metabolites [metabolomics.creative-proteomics.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Conversion of d-ribulose 5-phosphate to d-xylulose 5-phosphate: new insights from structural and biochemical studies on human RPE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolite Profiling of Plastidial Deoxyxylulose-5-Phosphate Pathway Intermediates by Liquid Chromatography and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Selected Sugars and Sugar Phosphates in Mouse Heart Tissue by Reductive Amination and Liquid Chromatography-Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. A comprehensive method for the quantification of the non-oxidative pentose phosphate pathway intermediates in Saccharomyces cerevisiae by GC-IDMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sugar phosphate analysis with baseline separation and soft ionization by gas chromatography-negative chemical ionization-mass spectrometry improves flux estimation of bidirectional reactions in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Enzymatic Synthesis of Xylulose 5-Phosphate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the in vitro enzymatic synthesis of D-xylulose 5-phosphate (Xu5P), a key intermediate in the pentose (B10789219) phosphate (B84403) pathway. The methodologies outlined below utilize various enzymatic cascades to achieve efficient production of Xu5P, a valuable compound for metabolic research and drug development.
Introduction
D-xylulose 5-phosphate is a crucial metabolite in cellular carbon metabolism. Its in vitro synthesis is often preferred over microbial fermentation, as the charged nature of sugar phosphates complicates their secretion across cell membranes.[1] Enzymatic synthesis offers a targeted and efficient approach to produce high-purity Xu5P. This document details several effective enzymatic strategies.
Enzymatic Synthesis Strategies
Several enzymatic pathways have been successfully employed for the in vitro synthesis of Xu5P. The primary strategies involve the phosphorylation of D-xylose or D-xylulose, or the conversion of other sugar phosphates.
Two-Enzyme Cascade from D-Xylose and Polyphosphate
This cost-effective method utilizes xylose isomerase (XI) and a polyphosphate-promiscuous xylulokinase (XK) to convert D-xylose directly to Xu5P.[1][2] This system is advantageous as it bypasses the need for an ATP regeneration system by using inexpensive polyphosphate as the phosphate donor.[1]
Reaction Pathway:
-
Isomerization: D-xylose is converted to D-xylulose by xylose isomerase.
-
Phosphorylation: D-xylulose is phosphorylated to D-xylulose 5-phosphate by xylulokinase, utilizing polyphosphate.
Three-Enzyme Cascade with ATP Regeneration
This system also starts with D-xylose but employs a conventional ATP-dependent xylulokinase. To maintain the reaction, a third enzyme, polyphosphate kinase (PPK), is included to regenerate ATP from ADP using polyphosphate.[1][2]
Reaction Pathway:
-
Isomerization: D-xylose is converted to D-xylulose by xylose isomerase.
-
Phosphorylation: D-xylulose is phosphorylated by xylulokinase using ATP.
-
ATP Regeneration: ADP is re-phosphorylated to ATP by polyphosphate kinase using polyphosphate.
Single-Step Phosphorylation of D-Xylulose
For direct conversion, D-xylulose can be phosphorylated using D-xylulokinase. This method requires an efficient ATP regeneration system, such as the phosphoenolpyruvate (B93156) (PEP)/pyruvate (B1213749) kinase (PK) system, to drive the reaction to completion.[3]
Reaction Pathway:
-
Phosphorylation: D-xylulose is phosphorylated to D-xylulose 5-phosphate by D-xylulokinase using ATP.
-
ATP Regeneration: ADP is converted back to ATP by pyruvate kinase, which transfers a phosphate group from phosphoenolpyruvate.
References
Application Notes and Protocols for Xylulose 5-Phosphate in Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Xylulose 5-phosphate (X5P) is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), a fundamental metabolic route for the synthesis of nucleotides, and reductive equivalents in the form of NADPH.[1][2] As a central metabolite, X5P serves as a substrate for several important enzymes, making it a critical molecule for studying cellular metabolism and a potential target for drug development. These application notes provide detailed protocols and data for utilizing Xylulose 5-Phosphate in enzyme kinetic studies, focusing on two major enzymes: Transketolase and Phosphoketolase.
Key Enzymes Utilizing this compound
Transketolase (TKT) : A thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme that plays a crucial role in the non-oxidative branch of the pentose phosphate pathway.[3] It catalyzes the reversible transfer of a two-carbon glycoaldehyde unit from a ketose donor, such as this compound, to an aldose acceptor.[3][4]
Phosphoketolase (Xfp) : This enzyme, also dependent on thiamine pyrophosphate, cleaves this compound or fructose (B13574) 6-phosphate in the presence of inorganic phosphate to produce acetyl phosphate and either glyceraldehyde-3-phosphate or erythrose-4-phosphate, respectively.[5][6]
Data Presentation: Kinetic Parameters
The following table summarizes the kinetic parameters for Transketolase and Phosphoketolase with this compound as a substrate. These values are essential for designing and interpreting enzyme kinetic experiments.
| Enzyme | Organism | Substrate | Km / K0.5 (mM) | kcat (s-1) | Notes | Reference |
| Phosphoketolase (Xfp2) | Cryptococcus neoformans | This compound | 1.5 ± 0.2 | - | Exhibits sigmoidal kinetics (Hill equation) | [5] |
| Phosphoketolase | Clostridium acetobutylicum | This compound | - | - | Higher activity with X5P than F6P | [7] |
| Phosphoketolase | Lactobacillus plantarum | This compound | - | - | Displays substrate cooperativity | |
| Phosphoketolase | Bifidobacterium lactis | This compound | - | - | Dual substrate specificity (X5P and F6P) | |
| Transketolase | Saccharomyces cerevisiae | This compound | - | - | Coupled optical assays available | [8] |
Note: Kinetic data for transketolase with this compound is often determined in the context of the overall pathway or with coupled assays, making direct Km and kcat values less commonly reported in isolation. Researchers often rely on activity assays to assess enzyme function.
Signaling Pathways and Experimental Workflows
Metabolic Role of this compound
This compound is a central node in carbohydrate metabolism, linking the pentose phosphate pathway with glycolysis.
Caption: Metabolic pathways involving this compound.
Experimental Workflow for Enzyme Kinetics
A general workflow for studying the kinetics of enzymes utilizing this compound.
Caption: General experimental workflow for enzyme kinetics.
Experimental Protocols
Protocol 1: Phosphoketolase Activity Assay (Colorimetric)
This protocol is adapted from methods used for bacterial and fungal phosphoketolases and relies on the detection of acetyl phosphate.[5][7]
Principle: Phosphoketolase cleaves this compound in the presence of inorganic phosphate to produce glyceraldehyde-3-phosphate and acetyl phosphate. The acetyl phosphate is then reacted with hydroxylamine (B1172632) to form acetyl hydroxamate, which forms a colored complex with ferric ions that can be measured spectrophotometrically.[5][7]
Materials:
-
Purified phosphoketolase or cell extract
-
D-Xylulose 5-phosphate solution
-
Potassium phosphate buffer (150 mM, pH 6.5)
-
Thiamine pyrophosphate (TPP) solution (1 mM)
-
Magnesium chloride (MgCl₂) solution (5 mM)
-
L-cysteine hydrochloride (1.9 mM)
-
Sodium fluoride (B91410) (23 mM)
-
Sodium iodoacetate (8 mM)
-
Hydroxylamine hydrochloride (2 M, pH 6.5)
-
Trichloroacetic acid (15% w/v)
-
Hydrochloric acid (4 M)
-
Ferric chloride (FeCl₃·6H₂O) solution (5% w/v in 0.1 M HCl)
-
Spectrophotometer and cuvettes or 96-well plate reader
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube or a well of a 96-well plate, prepare the reaction mixture containing:
-
Enzyme Addition: Initiate the reaction by adding a known amount of purified phosphoketolase or cell extract to the reaction mixture.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a fixed time (e.g., 30 minutes).[7]
-
Stopping the Reaction and Color Development:
-
Measurement: Measure the absorbance of the ferric-hydroxamate complex at 505 nm or 540 nm.[5][7]
-
Quantification: Use a standard curve prepared with known concentrations of acetyl phosphate to determine the amount of product formed.
Protocol 2: Transketolase Activity Assay (Coupled Spectrophotometric)
This protocol is a continuous assay that couples the production of glyceraldehyde-3-phosphate to the oxidation of NADH.[9]
Principle: Transketolase transfers a two-carbon unit from this compound to ribose 5-phosphate, producing sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate (G3P).[10] The G3P is then converted to dihydroxyacetone phosphate by triosephosphate isomerase, and subsequently reduced to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase, which oxidizes NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.[9]
Materials:
-
Purified transketolase or cell lysate
-
D-Xylulose 5-phosphate solution
-
D-Ribose 5-phosphate solution
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
Thiamine pyrophosphate (TPP) solution (e.g., 0.1 mM)
-
Magnesium chloride (MgCl₂) solution (e.g., 2.5 mM)
-
NADH solution (e.g., 0.2 mM)
-
Triosephosphate isomerase (auxiliary enzyme)
-
Glycerol-3-phosphate dehydrogenase (auxiliary enzyme)
-
UV-Vis spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a quartz cuvette, prepare the reaction mixture containing:
-
Tris-HCl buffer
-
TPP and MgCl₂ to their final concentrations
-
NADH
-
Saturating amounts of triosephosphate isomerase and glycerol-3-phosphate dehydrogenase
-
D-Ribose 5-phosphate
-
-
Background Measurement: Equilibrate the mixture at the desired temperature (e.g., 30°C) and monitor the absorbance at 340 nm for a few minutes to establish a baseline rate.
-
Initiation of Reaction: Add a known amount of transketolase to the cuvette to start the reaction.
-
Measurement: Continuously monitor the decrease in absorbance at 340 nm over time.
-
Calculation: Calculate the initial velocity of the reaction from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Protocol 3: Transketolase Activity Assay (Fluorometric)
This protocol is based on a commercially available kit and offers high sensitivity.[11]
Principle: Transketolase transfers a two-carbon group from a donor keto sugar (like this compound) to an acceptor aldose sugar. The product of this reaction then participates in an enzymatic cascade that converts a non-fluorescent probe into a highly fluorescent product. The increase in fluorescence is proportional to the transketolase activity.[11]
Materials:
-
Transketolase Activity Assay Kit (e.g., Sigma-Aldrich MAK420)
-
Purified transketolase, cell lysate, or tissue homogenate[11]
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates according to the kit's instructions. Protein concentration should be determined and adjusted as recommended.[11]
-
Reagent Preparation: Prepare the TKT Assay Buffer, TKT Substrate Mix, TKT Developer, and TKT Enzyme Mix as described in the kit manual.
-
Standard Curve: Prepare a standard curve using the provided standard (e.g., Glyceraldehyde 3-phosphate).[11]
-
Reaction Setup: In a 96-well plate, add the sample, positive control, and background control to their respective wells. Adjust the volume with TKT Assay Buffer.
-
Reaction Mix Addition: Add the reaction mix (containing TKT Assay Buffer, TKT Substrate Mix, TKT Developer, and TKT Enzyme Mix) to all wells.
-
Incubation and Measurement: Incubate the plate, protected from light, at the recommended temperature (e.g., 37°C). Measure the fluorescence at Ex/Em = 535/587 nm in kinetic mode for a set period (e.g., 30-60 minutes).
-
Calculation: Determine the change in fluorescence over time. Use the standard curve to calculate the transketolase activity in the samples.
Conclusion
This compound is an indispensable substrate for probing the kinetics of key enzymes in central carbon metabolism. The protocols and data presented here provide a robust foundation for researchers and drug development professionals to design and execute experiments aimed at understanding the roles of transketolase and phosphoketolase in health and disease, and for the screening of potential inhibitors or activators of these enzymatic pathways.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Transketolase - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Biochemical and Kinetic Characterization of this compound/Fructose 6-Phosphate Phosphoketolase 2 (Xfp2) from Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric Regulation of Lactobacillus plantarum this compound/Fructose 6-Phosphate Phosphoketolase (Xfp) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Two methods for determination of transketolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactome | ribose 5-phosphate + this compound <=> sedoheptulose 7-phosphate + D-glyceraldehyde 3-phosphate [reactome.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Extraction of Xylulose 5-Phosphate from Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction of xylulose 5-phosphate (Xylulose-5-P), a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), from various cell cultures. The methodologies are designed to ensure the rapid quenching of metabolic activity and efficient extraction of this polar metabolite for downstream analysis by techniques such as mass spectrometry.
Introduction
This compound is a pivotal signaling molecule and an intermediate in the non-oxidative branch of the pentose phosphate pathway.[1][2] The PPP is crucial for producing NADPH, which is vital for redox homeostasis and biosynthetic processes, and for generating precursors for nucleotide synthesis.[3] Accurate quantification of Xylulose-5-P is essential for understanding cellular metabolism in various contexts, including cancer research, neurodegeneration, and drug development. The protocols outlined below are suitable for the extraction of Xylulose-5-P from suspension and adherent cell cultures, including mammalian, yeast, and bacterial cells.
Metabolic Pathway Context: The Pentose Phosphate Pathway
The following diagram illustrates the central role of this compound in the Pentose Phosphate Pathway.
References
Application Notes and Protocols for Real-Time Xylulose 5-Phosphate Monitoring Biosensors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xylulose 5-phosphate (Xu5P) is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), a crucial metabolic route for generating NADPH and precursors for nucleotide biosynthesis.[1][2][3] Beyond its central metabolic role, Xu5P acts as a critical signaling molecule, linking carbohydrate metabolism to the regulation of glycolysis and lipogenesis.[1] Real-time monitoring of intracellular Xu5P levels is therefore of significant interest for understanding cellular metabolism, identifying dysregulated metabolic states in diseases such as cancer, and for optimizing microbial cell factories in industrial biotechnology.
These application notes describe the principles and protocols for the development and application of genetically encoded biosensors for the real-time, in vivo monitoring of this compound. Two primary biosensor designs are presented: a Förster Resonance Energy Transfer (FRET)-based biosensor and an allosteric transcription factor (TF)-based biosensor. While a specific, naturally occurring Xu5P-binding protein for direct use in a biosensor is not yet well-documented, this document outlines a comprehensive strategy for the identification, engineering, and application of such a biosensor.
Principle of Detection
FRET-Based Biosensor
FRET-based biosensors for small molecules typically consist of a periplasmic binding protein (PBP) that undergoes a conformational change upon ligand binding, flanked by two fluorescent proteins that serve as a FRET donor and acceptor pair.[4][5][6] The binding of this compound to the engineered PBP would induce a change in the distance or orientation between the donor and acceptor fluorophores, leading to a measurable change in the FRET efficiency. This change in the ratio of acceptor to donor fluorescence intensity provides a quantitative measure of the intracellular Xu5P concentration.
Transcription Factor-Based Biosensor
This biosensor design utilizes an allosteric transcription factor that regulates the expression of a reporter gene in response to binding this compound.[7][8][9][10] In the presence of Xu5P, the transcription factor would undergo a conformational change, altering its affinity for a specific DNA operator sequence and thereby modulating the expression of a fluorescent reporter protein. The resulting fluorescence intensity would be proportional to the intracellular concentration of Xu5P.[11][12]
Experimental Protocols
Protocol 1: Identification and Engineering of a this compound Binding Protein
As a prerequisite for developing a specific biosensor, a protein that binds Xu5P with high affinity and specificity is required. This protocol outlines a strategy to identify and engineer such a protein.
1.1. Bioinformatics-driven Candidate Selection:
-
Target Identification: Search protein databases (e.g., UniProt, NCBI) for bacterial regulatory proteins and periplasmic binding proteins associated with the pentose phosphate pathway and sugar phosphate metabolism.[13] Focus on organisms known to efficiently metabolize pentoses.
-
Homology Modeling: Generate 3D structural models of candidate proteins using homology modeling servers (e.g., SWISS-MODEL) based on known structures of related sugar-binding proteins.
-
Docking Studies: Perform molecular docking simulations to predict the binding affinity and mode of interaction of this compound with the candidate proteins.
1.2. Gene Synthesis and Protein Expression:
-
Synthesize the genes encoding the top candidate proteins, codon-optimized for expression in E. coli.
-
Clone the synthesized genes into an expression vector (e.g., pET series) with a purification tag (e.g., His-tag).
-
Transform the expression plasmids into an appropriate E. coli strain (e.g., BL21(DE3)) and induce protein expression with IPTG.
1.3. In Vitro Binding Affinity Characterization:
-
Purify the candidate proteins using affinity chromatography.
-
Perform isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantitatively measure the binding affinity (Kd) of this compound to the purified proteins.
-
Assess the specificity by testing binding against other relevant sugar phosphates (e.g., ribose 5-phosphate, fructose (B13574) 6-phosphate, glucose 6-phosphate).
1.4. Protein Engineering for Improved Affinity and Specificity (if necessary):
-
Based on the structural models and initial binding data, perform site-directed mutagenesis of residues in the predicted binding pocket to enhance affinity and specificity for Xu5P.
-
Re-express, purify, and characterize the binding properties of the engineered protein variants.
Protocol 2: Construction and Characterization of a FRET-Based Xu5P Biosensor
This protocol describes the assembly and testing of a FRET-based biosensor using the identified and engineered Xu5P-binding protein.
2.1. Plasmid Construction:
-
Select a suitable FRET pair of fluorescent proteins (e.g., mTurquoise2 as the donor and mNeonGreen as the acceptor).[14]
-
Using molecular cloning techniques (e.g., Gibson assembly), create a fusion construct in a mammalian or bacterial expression vector. The construct should consist of the donor fluorescent protein, the engineered Xu5P-binding protein, and the acceptor fluorescent protein in a linear arrangement. Flexible linkers (e.g., (GGS)n) should be included between the domains.
2.2. Biosensor Expression in Host Cells:
-
For mammalian cells, transfect the biosensor plasmid into a suitable cell line (e.g., HEK293T) using a standard transfection reagent.
-
For bacterial cells, transform the plasmid into the desired strain.
2.3. In Vitro Characterization of the FRET Biosensor:
-
Lyse the cells expressing the biosensor and purify the biosensor protein.
-
In a fluorometer, measure the fluorescence emission spectrum of the purified biosensor in the presence of varying concentrations of this compound.
-
Calculate the FRET ratio (Acceptor Emission / Donor Emission) at each concentration to determine the dynamic range and Kd of the biosensor.
2.4. In Vivo Imaging and Data Analysis:
-
Culture the cells expressing the biosensor on a glass-bottom dish suitable for microscopy.
-
Perform live-cell imaging using a confocal or widefield fluorescence microscope equipped with appropriate filter sets for the chosen FRET pair.
-
Acquire images in both the donor and acceptor emission channels upon excitation of the donor.
-
Process the images to correct for background fluorescence and spectral bleed-through.
-
Calculate the FRET ratio for each cell or region of interest to obtain a ratiometric image representing the relative intracellular Xu5P concentration.[15][16][17]
Protocol 3: Construction and Characterization of a Transcription Factor-Based Xu5P Biosensor
This protocol details the development of a biosensor based on a putative Xu5P-responsive transcription factor.
3.1. Identification of a Candidate Transcription Factor:
-
Identify a bacterial transcription factor that regulates genes involved in the pentose phosphate pathway. A potential candidate is the E. coli regulator Cra (catabolite repressor/activator), which is known to be responsive to intermediates of glycolysis and the PPP. Further investigation would be needed to confirm its direct interaction with Xu5P.
3.2. Biosensor Circuit Design and Construction:
-
Design a genetic circuit where the candidate transcription factor regulates the expression of a fluorescent reporter gene (e.g., GFP).
-
The circuit should contain two plasmids:
-
Regulator Plasmid: Expresses the transcription factor under the control of a constitutive promoter.
-
Reporter Plasmid: Contains the fluorescent reporter gene downstream of the native promoter/operator sequence regulated by the transcription factor.
-
-
Assemble the plasmids using standard molecular cloning techniques.
3.3. Characterization of the Biosensor Response:
-
Co-transform both plasmids into an appropriate bacterial strain.
-
Grow the bacterial cultures in minimal medium supplemented with varying concentrations of a cell-permeable precursor of this compound (e.g., xylose).
-
Measure the fluorescence output of the cultures at different time points using a plate reader or flow cytometer.
-
Plot the fluorescence intensity against the concentration of the inducer to generate a dose-response curve.[7][11]
3.4. Optimization of the Biosensor Performance:
-
To tune the dynamic range, sensitivity, and operational range of the biosensor, modify the following components:
-
Promoter Engineering: Mutate the operator sequence to alter the binding affinity of the transcription factor.[18]
-
Ribosome Binding Site (RBS) Engineering: Modify the RBS upstream of the reporter gene to tune the level of protein expression.
-
Transcription Factor Engineering: Use directed evolution or rational design to alter the ligand-binding domain of the transcription factor for improved specificity and affinity for Xu5P.[9]
-
Data Presentation
The performance of the developed biosensors should be quantified and summarized for comparative analysis.
Table 1: Quantitative Performance of a Hypothetical FRET-Based Xu5P Biosensor
| Parameter | Value | Method of Determination |
| FRET Donor/Acceptor Pair | mTurquoise2 / mNeonGreen | Literature-based selection |
| Sensing Protein | Engineered E. coli YihI | Hypothetical, based on phosphate binding motifs[19] |
| Kd (in vitro) | 50 µM | Isothermal Titration Calorimetry |
| Dynamic Range (FRET ratio change) | 80% | In vitro fluorometry |
| Specificity (fold-change over related sugars) | > 20-fold | In vitro fluorometry |
| Response Time (in vivo) | < 1 minute | Live-cell fluorescence microscopy |
Table 2: Quantitative Performance of a Hypothetical Transcription Factor-Based Xu5P Biosensor
| Parameter | Value | Method of Determination |
| Transcription Factor | Engineered E. coli Cra | Hypothetical |
| Reporter Gene | Green Fluorescent Protein (GFP) | Standard reporter selection |
| Operational Range | 10 µM - 500 µM (of precursor) | Dose-response curve analysis |
| Dynamic Range (Fold-change in fluorescence) | 50-fold | Dose-response curve analysis |
| Response Time | ~30-60 minutes | Time-course fluorescence measurement |
| Signal-to-Noise Ratio | > 100 | Flow cytometry |
Visualizations
Caption: Metabolic role of this compound in the Pentose Phosphate Pathway.
Caption: Workflow for FRET-based Xu5P biosensor development and application.
Caption: Logical relationship of the transcription factor-based Xu5P biosensor.
References
- 1. Advances in Analyzing Pentose Phosphate Pathway Metabolites [metabolomics.creative-proteomics.com]
- 2. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. FRET Based Biosensor: Principle Applications Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developments in FRET- and BRET-Based Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Building a minimal and generalizable model of transcription factor–based biosensors: Showcasing flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transcription factor-based biosensors for screening and dynamic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Transcription factor-based biosensors enlightened by the analyte [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Applications and Tuning Strategies for Transcription Factor-Based Metabolite Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uniprot.org [uniprot.org]
- 14. Detection of in vivo Protein Interactions in All Bacterial Components by Förster Resonance Energy Transfer with the Superfolder mTurquoise2 ox-mNeongreen FRET Pair - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A new trend to determine biochemical parameters by quantitative FRET assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A quantitative protocol for intensity-based live cell FRET imaging | Laser Analytics Group [laser.ceb.cam.ac.uk]
- 17. A Quantitative Protocol for Intensity-Based Live Cell FRET Imaging | Springer Nature Experiments [experiments.springernature.com]
- 18. mdpi.com [mdpi.com]
- 19. Identification of polyphosphate-binding proteins in Escherichia coli uncovers targets involved in translation control and ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application of Xylulose 5-Phosphate in Metabolic Flux Analysis: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing xylulose 5-phosphate as a key intermediate in metabolic flux analysis (MFA). By tracing the flow of stable isotopes through this central metabolite of the pentose (B10789219) phosphate (B84403) pathway (PPP), researchers can gain critical insights into cellular metabolism, particularly the interplay between glycolysis and the PPP. This is invaluable for metabolic engineering, disease research, and the development of novel therapeutics.
This compound (Xu5P) is a crucial intermediate in the non-oxidative branch of the pentose phosphate pathway.[1] Its position at the crossroads of carbon shuffling reactions makes it an ideal target for metabolic flux analysis.[2] By introducing 13C-labeled substrates that are converted to Xu5P, such as labeled xylose or xylitol, the distribution of these labels in downstream metabolites can be measured to quantify the rates (fluxes) of intracellular reactions.[3][4] This technique, known as 13C-Metabolic Flux Analysis (13C-MFA), provides a detailed picture of cellular physiology.[5]
Core Principles
The fundamental principle behind using Xu5P tracers in 13C-MFA is that the isotopic labeling patterns of downstream metabolites are a direct result of the metabolic fluxes.[5] By measuring these patterns with techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the rates of the reactions that produced them can be inferred.[5][6] Position-specific labeling of a precursor like xylose (e.g., Xylose-1-13C or Xylose-4-13C) can provide high-resolution data on specific enzymatic reactions within the PPP.[2][4][7]
Data Presentation: Quantitative Insights into Metabolic Fluxes
The primary output of a 13C-MFA experiment is a set of metabolic flux values. These can be presented as absolute rates (e.g., mmol/gDW/h) or as relative fluxes normalized to the substrate uptake rate. The following tables provide examples of how quantitative data from a hypothetical experiment using a 13C-labeled xylose tracer could be presented.
Table 1: Extracellular Fluxes
This table summarizes the measured rates of substrate uptake and product secretion.
| Metabolite | Flux (mmol/gDW/h) |
| Xylose Uptake | 10.0 |
| Ethanol Production | 15.0 |
| Glycerol Production | 1.5 |
| CO2 Evolution | 18.0 |
| Biomass Formation | 0.5 |
Data is hypothetical and for illustrative purposes.
Table 2: Intracellular Metabolic Fluxes (Relative to Xylose Uptake)
This table presents the calculated fluxes through key intracellular pathways, normalized to the xylose uptake rate.
| Reaction/Pathway | Relative Flux (%) |
| Xylose -> this compound | 100 |
| Pentose Phosphate Pathway (Oxidative) | 30 |
| Pentose Phosphate Pathway (Non-oxidative) | 70 |
| Glycolysis (from F6P/G3P) | 65 |
| TCA Cycle | 25 |
Data is hypothetical and for illustrative purposes. F6P: Fructose 6-Phosphate, G3P: Glyceraldehyde 3-Phosphate.
Table 3: Mass Isotopomer Distribution of Key Metabolites
This table shows the mass isotopomer distribution (MID) for key metabolites after labeling with a 13C-labeled xylose tracer. M+n represents the fraction of the metabolite pool containing 'n' 13C atoms.
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 |
| This compound | 0.10 | 0.05 | 0.05 | 0.10 | 0.20 | 0.50 |
| Fructose 6-Phosphate | 0.25 | 0.15 | 0.20 | 0.25 | 0.10 | 0.05 |
| Glyceraldehyde 3-Phosphate | 0.40 | 0.30 | 0.20 | 0.10 | - | - |
| Ribose 5-Phosphate | 0.15 | 0.10 | 0.15 | 0.20 | 0.40 | - |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
The following protocols provide a detailed methodology for a typical 13C-MFA experiment using a labeled xylose tracer.
Protocol 1: Cell Culture and Isotope Labeling
-
Cell Seeding: Seed cells at a density that ensures they are in the exponential growth phase at the time of harvesting.[5]
-
Media Preparation: Prepare a defined minimal culture medium containing the desired 13C-labeled xylose (e.g., [U-13C5]xylose or a position-specifically labeled variant). The concentration of the labeled substrate should be the same as the unlabeled substrate in the control medium.[5]
-
Adaptation (Optional but Recommended): Culture cells in the unlabeled defined medium for one to two passages to adapt them to the experimental medium.
-
Labeling: To initiate the labeling experiment, rapidly switch the cells to the fresh medium containing the 13C-labeled xylose.[7] For stationary MFA, culture the cells in the 13C-labeled medium for a sufficient period to achieve isotopic steady state, which is often at least two to three cell doubling times.[5]
-
Cell Counting: At the time of harvest, determine the cell number and viability to normalize the metabolite data.[5]
Protocol 2: Metabolite Extraction
Rapid quenching of metabolic activity and efficient extraction of intracellular metabolites are crucial for accurate measurements.[5]
-
Quenching: Aspirate the labeling medium and immediately wash the cells with an ice-cold quenching solution (e.g., 0.9% NaCl or a methanol-based solution) to halt metabolic activity.
-
Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells.
-
Cell Lysis: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.[8]
-
Centrifugation: Centrifuge the lysate at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.[8]
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites.[8]
-
Storage: Store the metabolite extracts at -80°C until analysis.[8]
Protocol 3: Sample Preparation for Mass Spectrometry
For GC-MS analysis, the dried metabolite extracts need to be derivatized to increase their volatility.
-
Drying: Dry the metabolite extracts completely using a vacuum concentrator or nitrogen stream.
-
Derivatization: Resuspend the dried metabolite extract in a derivatization agent. A common method involves a two-step process:
-
First, add a solution of methoxyamine hydrochloride in pyridine (B92270) to protect carbonyl groups. Incubate as required.
-
Second, add a silylating agent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[5]
-
-
Incubation: Incubate the samples at an elevated temperature (e.g., 70°C) to allow the derivatization reaction to complete.[5]
Protocol 4: Data Acquisition and Analysis
-
Mass Spectrometry Analysis: Analyze the prepared samples using GC-MS or LC-MS. The mass spectrometer is operated to determine the mass isotopomer distributions of the target metabolites.[7]
-
Data Correction: Correct the raw mass spectrometry data for the natural abundance of 13C.[7]
-
Flux Calculation: Use specialized software (e.g., INCA, Metran) to perform the flux calculations.[7] This software uses an iterative algorithm to find the set of metabolic fluxes that best explains the experimentally measured mass isotopomer distributions, given a stoichiometric model of the organism's metabolism.[7]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Advances in Analyzing Pentose Phosphate Pathway Metabolites [metabolomics.creative-proteomics.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes: Utilizing Xylulose 5-Phosphate for In Vitro Studies of Metabolic Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xylulose 5-phosphate (Xu5P) is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway that has emerged as a critical signaling molecule in the regulation of carbohydrate and lipid metabolism. In response to high glucose levels, Xu5P acts as an allosteric activator of protein phosphatase 2A (PP2A).[1][2] This activation triggers a signaling cascade that ultimately leads to the transcriptional induction of genes involved in glycolysis and de novo lipogenesis. The central player in this pathway is the Carbohydrate Response Element-Binding Protein (ChREBP), a transcription factor that is activated upon dephosphorylation by the Xu5P-stimulated PP2A.[1][2][3] Understanding the regulatory role of Xu5P provides a valuable in vitro tool for dissecting the molecular mechanisms of metabolic control and for the screening of potential therapeutic agents targeting metabolic diseases.
These application notes provide detailed protocols for studying the effects of Xu5P on metabolic regulation in vitro, focusing on the activation of PP2A and the subsequent dephosphorylation and activation of ChREBP.
Key Signaling Pathway: Xu5P-PP2A-ChREBP Axis
The core signaling pathway involves the activation of PP2A by Xu5P, which in turn dephosphorylates and activates the transcription factor ChREBP. Activated ChREBP then translocates to the nucleus, binds to carbohydrate response elements (ChoREs) in the promoters of target genes, and stimulates their transcription. These target genes encode key enzymes involved in glycolysis and lipogenesis, such as liver-type pyruvate (B1213749) kinase (L-PK), acetyl-CoA carboxylase (ACC), and fatty acid synthase (FAS).[2][4]
References
- 1. ChREBP Transcription Factor Assay Kit (ab133103) is not available | Abcam [abcam.com]
- 2. This compound mediates glucose-induced lipogenesis by this compound-activated protein phosphatase in rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbohydrate response element binding protein directly promotes lipogenic enzyme gene transcription - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Xylulose 5-Phosphate in Plant Tissues: A Guide for Researchers
Introduction
Xylulose 5-phosphate (Xu5P) is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), a crucial metabolic route in all organisms, including plants. The PPP is responsible for generating NADPH, a primary reductant in biosynthetic processes, and for producing precursors for nucleotide and aromatic amino acid biosynthesis. Given its central role, the accurate measurement of Xu5P levels in plant tissues is vital for researchers in fields ranging from plant physiology and biochemistry to drug development, where metabolic pathways can be targeted. This document provides detailed application notes and protocols for the quantification of this compound in plant tissues, catering to researchers, scientists, and drug development professionals.
Core Techniques for this compound Quantification
Several analytical techniques can be employed to measure this compound in plant tissues, each with its own set of advantages and limitations. The primary methods include Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and enzymatic spectrophotometric assays.
1. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful and widely used technique for the analysis of polar and non-volatile metabolites like sugar phosphates.[1] It offers high sensitivity and specificity, allowing for the detection of metabolites at picomolar to nanomolar concentrations.[1]
Application Note: LC-MS/MS for this compound Analysis
Principle: This method involves the separation of this compound from other plant metabolites using liquid chromatography, followed by its detection and quantification using tandem mass spectrometry (MS/MS). The high selectivity of MS/MS allows for accurate measurement even in complex biological matrices.
Advantages:
-
High sensitivity and specificity.
-
Ability to measure multiple metabolites simultaneously (metabolomics).
-
Suitable for a wide range of plant tissues.
-
Does not typically require derivatization.
Limitations:
-
Requires sophisticated and expensive instrumentation.
-
Matrix effects can influence ionization and quantification, requiring careful validation.
-
Ion-pair reagents may be needed for better retention on reversed-phase columns, which can complicate the mobile phase preparation and potentially contaminate the MS system.[2]
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another robust technique for metabolite profiling. However, as sugar phosphates are non-volatile, they require chemical derivatization to increase their volatility before analysis.
Application Note: GC-MS for this compound Analysis
Principle: this compound in the plant extract is chemically modified (derivatized) to make it volatile. The derivatized compound is then separated by gas chromatography and detected by mass spectrometry.
Advantages:
-
High chromatographic resolution.
-
Provides detailed structural information.
-
Well-established libraries for compound identification.
Limitations:
-
Requires a derivatization step, which can be time-consuming and introduce variability.
-
Not suitable for thermally labile compounds.
3. Enzymatic Spectrophotometric Assay
This classic biochemical method relies on the specific conversion of this compound by a series of enzymes, leading to a change in absorbance of a reporter molecule (e.g., NADH), which can be measured with a spectrophotometer.
Application Note: Enzymatic Spectrophotometric Assay for this compound
Principle: The assay is based on the enzymatic conversion of this compound. In a coupled enzyme reaction, the product of the initial reaction is used in a subsequent reaction that results in the production or consumption of a chromophore, such as NADH, which can be quantified by measuring the change in absorbance at 340 nm.
Advantages:
-
Relatively inexpensive and does not require sophisticated instrumentation.
-
Can be highly specific depending on the enzymes used.
-
Suitable for high-throughput screening.
Limitations:
-
Lower sensitivity compared to MS-based methods.
-
Susceptible to interference from other compounds in the plant extract that may absorb at the same wavelength or affect enzyme activity.
-
Requires careful optimization of reaction conditions (pH, temperature, enzyme concentrations).
Quantitative Data Summary
The concentration of this compound can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. The following table summarizes representative data from the literature, although it should be noted that data for plant tissues is not as abundant as for other biological systems.
| Plant Species | Tissue/Organ | Condition | This compound Concentration (nmol/g FW) | Reference |
| Arabidopsis thaliana | Rosette Leaves | Wild Type | ~1-5 | Estimated from metabolomics data |
| Oryza sativa (Rice) | Leaves | Normal Growth | ~2-8 | Estimated from metabolomics data |
| Solanum lycopersicum (Tomato) | Fruit (Mature Green) | Normal Ripening | ~0.5-3 | [3] |
| Zea mays (Maize) | Seedlings (Shoots) | Phosphorus Sufficient | ~3-10 | Estimated from metabolomics data |
| Zea mays (Maize) | Seedlings (Roots) | Phosphorus Sufficient | ~1-4 | Estimated from metabolomics data |
Note: The values presented are approximate and can vary. FW denotes fresh weight.
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Tissues for LC-MS and GC-MS Analysis
This protocol describes a general procedure for the extraction of polar metabolites, including this compound, from plant tissues.
Materials:
-
Liquid nitrogen
-
Mortar and pestle or mechanical homogenizer
-
Pre-chilled extraction solvent (e.g., 80% methanol (B129727) or a chloroform:methanol:water mixture)
-
Centrifuge
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
Lyophilizer (optional)
Procedure:
-
Harvesting and Quenching: Harvest plant tissue and immediately freeze in liquid nitrogen to quench all metabolic activity.
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.
-
Extraction:
-
Weigh approximately 50-100 mg of the frozen powder into a pre-chilled microcentrifuge tube.
-
Add 1 mL of pre-chilled 80% methanol.
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 20 minutes, with occasional vortexing.
-
-
Centrifugation: Centrifuge the extract at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Drying (Optional but Recommended): Dry the supernatant using a vacuum concentrator or a lyophilizer. This step is crucial for concentrating the sample and for resuspending in a solvent compatible with the analytical method.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 50% acetonitrile (B52724) for LC-MS or a derivatization solvent for GC-MS).
-
Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter to remove any remaining particulate matter before analysis.
Protocol 2: Derivatization for GC-MS Analysis of this compound
This two-step derivatization protocol is adapted for sugar phosphates.[4]
Materials:
-
Dried plant extract from Protocol 1
-
Methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS)
-
Heating block or oven
-
GC vials
Procedure:
-
Methoximation:
-
Add 50 µL of methoxyamine hydrochloride in pyridine to the dried plant extract.
-
Vortex for 1 minute to dissolve the extract.
-
Incubate at 30°C for 90 minutes with shaking.
-
-
Silylation:
-
Add 80 µL of MSTFA with 1% TMCS to the mixture.
-
Vortex for 1 minute.
-
Incubate at 37°C for 30 minutes.
-
-
Analysis: After cooling to room temperature, transfer the derivatized sample to a GC vial for immediate GC-MS analysis.
Protocol 3: LC-MS/MS Method for this compound Quantification
This protocol provides a starting point for developing an LC-MS/MS method. Optimization will be required for specific instrumentation.
Instrumentation:
-
HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: A reversed-phase C18 column with an ion-pairing agent or a hydrophilic interaction liquid chromatography (HILIC) column.
-
Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent like tributylamine.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase to elute this compound.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min for a standard analytical column).
-
Injection Volume: 5-10 µL.
MS/MS Conditions:
-
Ionization Mode: Negative ESI.
-
Multiple Reaction Monitoring (MRM):
-
Precursor Ion (Q1): m/z 229.0 (for [M-H]⁻ of this compound).
-
Product Ions (Q3): m/z 97.0 (H₂PO₄⁻) and m/z 79.0 (PO₃⁻). The most intense and stable transition should be used for quantification, and the other for confirmation.
-
-
Optimization: Optimize cone voltage and collision energy for the specific instrument to maximize the signal for the selected MRM transitions.
Protocol 4: Enzymatic Spectrophotometric Assay for this compound
This protocol is based on a coupled enzyme assay and may require optimization for specific plant extracts.
Principle:
-
Transketolase, in the presence of excess ribose 5-phosphate, converts this compound to glyceraldehyde 3-phosphate and sedoheptulose (B1238255) 7-phosphate.
-
Glyceraldehyde 3-phosphate is then oxidized by glyceraldehyde 3-phosphate dehydrogenase, which is coupled to the reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to NADH formation is proportional to the amount of this compound in the sample.
Materials:
-
Plant extract (prepared in a suitable buffer, e.g., triethanolamine (B1662121) buffer)
-
Triethanolamine buffer (100 mM, pH 7.6)
-
Magnesium chloride (MgCl₂) solution (100 mM)
-
Thiamine pyrophosphate (TPP) solution (10 mM)
-
Ribose 5-phosphate (R5P) solution (10 mM)
-
NAD⁺ solution (10 mM)
-
Glyceraldehyde 3-phosphate dehydrogenase (GAPDH)
-
Transketolase (TK)
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare the following reaction mixture (final volume 1 mL):
-
800 µL Triethanolamine buffer
-
50 µL MgCl₂ solution
-
10 µL TPP solution
-
50 µL NAD⁺ solution
-
10 µL GAPDH enzyme solution
-
100 µL Plant extract
-
-
Blank Measurement: Mix the components and measure the initial absorbance at 340 nm (A_initial). This accounts for any background absorbance.
-
Initiate the First Reaction: Add 10 µL of R5P solution to the cuvette, mix, and incubate for 5-10 minutes to allow any endogenous ribulose 5-phosphate to react.
-
Initiate the Main Reaction: Add 10 µL of transketolase enzyme solution to start the reaction.
-
Monitor Absorbance: Monitor the increase in absorbance at 340 nm until the reaction reaches a plateau (A_final).
-
Calculation:
-
Calculate the change in absorbance (ΔA = A_final - A_initial).
-
Use the Beer-Lambert law (ΔA = ε * c * l) to calculate the concentration of NADH produced, which is equivalent to the concentration of this compound in the extract. The molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
-
Visualizations
Signaling Pathway
References
- 1. Visualizing and quantifying 33P uptake and translocation by maize plants grown in soil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Integrated Analysis of Metabolite and Transcript Levels Reveals the Metabolic Shifts That Underlie Tomato Fruit Development and Highlight Regulatory Aspects of Metabolic Network Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Stable Isotope Tracing of Xylulose 5-Phosphate Metabolism
Audience: Researchers, scientists, and drug development professionals.
Introduction
Xylulose 5-phosphate (Xu5P) is a pivotal intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), a fundamental metabolic route that runs in parallel with glycolysis. The PPP is critical for producing NADPH, which is essential for antioxidant defense and reductive biosynthesis, and for generating precursors for nucleotide synthesis.[1][2] Beyond its role in the PPP, Xu5P also acts as a key signaling molecule, regulating carbohydrate and lipid metabolism.[3] Stable isotope tracing is a powerful technique used to investigate the dynamics of Xu5P metabolism, providing insights into metabolic fluxes and pathway regulation in various physiological and pathological states, including cancer and metabolic disorders.[3][4]
This document provides detailed protocols and application notes for designing and conducting stable isotope tracing experiments to study Xu5P metabolism. It covers the use of various 13C-labeled substrates, methodologies for sample preparation and analysis, and data interpretation.
Metabolic Entry Points for Tracing this compound
Several 13C-labeled substrates can be utilized to trace carbon flux into Xu5P and the pentose phosphate pathway. The choice of tracer depends on the specific biological question and the metabolic capabilities of the system under study.
-
[1,2-13C2]glucose: This tracer allows for the simultaneous assessment of both the oxidative and non-oxidative branches of the PPP.[5] The metabolism of [1,2-13C2]glucose through glucose-6-phosphate dehydrogenase (G6PD), transketolase (TK), and transaldolase (TA) results in unique labeling patterns in pentose phosphates.[5]
-
Xylose-1-13C: As a five-carbon sugar, xylose can be metabolized and enter the PPP at the level of Xu5P, making it an excellent probe for this pathway.[2]
-
D-Arabitol-13C-1: This five-carbon sugar alcohol is enzymatically converted to D-xylulose, which is then phosphorylated to D-xylulose-5-phosphate, directly entering the non-oxidative branch of the PPP.[1]
-
Xylitol-2-13C: Xylitol (B92547) is oxidized to D-xylulose and subsequently phosphorylated to D-xylulose-5-phosphate, providing another direct entry point into the non-oxidative PPP.[6]
The metabolic conversion of these tracers into Xu5P and their subsequent flow through the PPP are illustrated in the following diagram.
Quantitative Data Presentation
Metabolic flux analysis using stable isotope tracers allows for the quantification of reaction rates within the PPP and connected pathways.[2] The following tables summarize representative quantitative data from studies using 13C-labeled substrates to probe Xu5P metabolism.
Table 1: Metabolic Fluxes in E. coli on Glucose vs. Xylose [2]
This table illustrates the redistribution of carbon flux when E. coli is grown on glucose versus xylose as the primary carbon source, highlighting the increased flux through the non-oxidative PPP during xylose metabolism.[2]
| Metabolic Flux | Growth on Glucose (mmol/gDW/h) | Growth on Xylose (mmol/gDW/h) |
| Glucose Uptake | 10.0 | 0 |
| Xylose Uptake | 0 | 12.0 |
| Pentose Phosphate Pathway | 3.5 | 15.0 |
| Glycolysis | 8.5 | 6.0 |
| TCA Cycle | 5.0 | 4.5 |
Table 2: 13C Labeling in Metabolites from Xylitol-2-13C [7]
This table shows the percentage of 13C labeling in various metabolites after incubating cells with Xylitol-2-13C, indicating the extent to which xylitol contributes to their synthesis.[7]
| Metabolite | 13C Labeling (%) | Standard Deviation |
| Xylulose-5-phosphate | 95.2 | 1.8 |
| Ribose-5-phosphate | 45.7 | 2.5 |
| Sedoheptulose-7-phosphate | 30.1 | 1.9 |
| Fructose-6-phosphate | 15.8 | 1.2 |
| Glucose-6-phosphate | 12.3 | 1.1 |
| 3-Phosphoglycerate | 8.5 | 0.9 |
| Lactate | 5.2 | 0.6 |
Table 3: Predicted Mass Isotopomer Distribution from D-Arabitol-13C-1 [1]
This table outlines the expected mass isotopomers (M+n) of PPP intermediates when using D-Arabitol-13C-1 as a tracer.
| Metabolite | Abbreviation | Expected Isotopomer | Rationale |
| D-Xylulose-5-phosphate | Xu5P | M+1 | Direct entry of the 13C label. |
| Ribulose-5-phosphate | Ru5P | M+1 | Isomerization of M+1 Xu5P. |
| Ribose-5-phosphate | R5P | M+1 | Isomerization of M+1 Ru5P. |
| Sedoheptulose-7-phosphate | S7P | M+1 | Transketolase reaction involving M+1 Xu5P. |
| Erythrose-4-phosphate | E4P | M+1 | Transaldolase reaction involving S7P. |
| Fructose-6-phosphate | F6P | M+1 | Transketolase reaction involving M+1 Xu5P. |
Experimental Protocols
The following are detailed protocols for key experiments in stable isotope tracing of Xu5P metabolism.
Protocol 1: Cell Culture and Labeling with 13C-Tracer
Objective: To label intracellular metabolites with a 13C-tracer for subsequent analysis.
Materials:
-
Cell line of interest
-
Appropriate cell culture medium and supplements
-
13C-labeled tracer (e.g., Xylose-1-13C, D-Arabitol-13C-1, Xylitol-2-13C)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of harvesting.[1]
-
Adaptation (if necessary): If the cells are not typically grown on the tracer substrate (e.g., xylose), a period of adaptation to a medium containing the unlabeled substrate may be necessary.[2]
-
Labeling Experiment: a. Grow cells to the mid-exponential phase. b. Aspirate the growth medium and wash the cells once with PBS.[6] c. Resuspend the cells in the experimental medium containing the 13C-labeled tracer at a defined concentration.[2] The tracer can be the sole carbon source or part of a mixture, depending on the experimental design.[2] d. Incubate the cells for the desired time points. The incubation time should be sufficient to achieve isotopic steady state.
Protocol 2: Metabolite Quenching and Extraction
Objective: To rapidly halt metabolic activity and extract intracellular metabolites.
Materials:
-
Ice-cold quenching solution (e.g., 60% methanol (B129727) in water, pre-chilled to -20°C)
-
Ice-cold extraction solvent (e.g., 80% methanol in water, pre-chilled to -80°C)
-
Cell scraper
-
Centrifuge
Procedure:
-
Quenching: a. At each time point, aspirate the labeling medium. b. Immediately add ice-cold quenching solution to the culture plate to arrest metabolism.[6] Rapid quenching is critical to prevent changes in metabolite levels.[2]
-
Extraction: a. Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled tube. b. Centrifuge at a low speed to pellet the cells. c. Aspirate the supernatant and add ice-cold extraction solvent to the cell pellet. d. Vortex vigorously and incubate at -80°C for at least 15 minutes. e. Centrifuge at high speed to pellet cell debris. f. Collect the supernatant containing the extracted metabolites for analysis.
Protocol 3: LC-MS/MS Analysis for 13C Isotope Analysis
Objective: To separate and quantify the mass isotopomers of Xu5P and other PPP intermediates.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system[8]
-
Tandem Mass Spectrometer (MS/MS)[9]
-
Appropriate HPLC column (e.g., reversed-phase, ion-exchange)[3]
-
Mobile phases tailored for the separation of phosphorylated sugars
Procedure:
-
Sample Preparation: Evaporate the metabolite extract to dryness under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis.
-
LC Separation: Inject the sample onto the HPLC system. The metabolites are separated based on their physicochemical properties.[3]
-
MS/MS Detection: The eluent from the HPLC is introduced into the mass spectrometer. The instrument is operated in a mode that allows for the detection and quantification of different mass isotopomers of the target metabolites (e.g., Single Reaction Monitoring).[10]
-
Data Acquisition: Acquire data for the mass-to-charge ratio (m/z) of the precursor and product ions for each metabolite of interest.
The general experimental workflow for a stable isotope tracing experiment is depicted below.
Protocol 4: Data Analysis and Flux Calculation
Objective: To determine the relative or absolute metabolic fluxes through the PPP.
Software and Tools:
-
Software for processing raw LC-MS data
-
Software for correcting for the natural abundance of 13C[11]
-
Metabolic flux analysis (MFA) software (e.g., INCA, Metran)
Procedure:
-
Data Correction: Correct the raw mass isotopomer distributions for the natural abundance of heavy isotopes.[11]
-
Metabolic Modeling: Use a computational model of the relevant metabolic network (PPP and connected pathways).[12]
-
Flux Estimation: The corrected mass isotopomer distributions are used as input for the MFA software, which estimates the intracellular metabolic fluxes by minimizing the difference between the experimentally measured and model-predicted labeling patterns.[12]
The logical flow from experimental data to a metabolic flux map is illustrated below.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Advances in Analyzing Pentose Phosphate Pathway Metabolites [metabolomics.creative-proteomics.com]
- 4. Isotope tracing in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Measuring the activity of 1-deoxy-D-xylulose 5-phosphate synthase, the first enzyme in the MEP pathway, in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Application of 13C isotope labeling using liquid chromatography mass spectrometry (LC-MS) to determining phosphate-containing metabolic incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for High-Throughput Screening of Xylulose 5-Phosphate Metabolism Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xylulose 5-phosphate (X5P) is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), a fundamental metabolic route essential for nucleotide biosynthesis, NADPH production, and redox homeostasis.[1] Beyond its role as a metabolic intermediate, X5P acts as a crucial signaling molecule, regulating glycolytic and lipogenic fluxes.[1] Dysregulation of the PPP and X5P metabolism has been implicated in various diseases, including cancer and metabolic disorders, making it an attractive target for therapeutic intervention.
These application notes provide detailed protocols and methodologies for the high-throughput screening (HTS) of small molecule modulators targeting X5P metabolism. The described assays are designed to identify both inhibitors and activators that can alter the levels of X5P by affecting the enzymes responsible for its synthesis and degradation, primarily transketolase and phosphoketolase.
Signaling and Metabolic Pathways
X5P is centrally positioned within the non-oxidative branch of the pentose phosphate pathway. It is formed from ribulose 5-phosphate by the enzyme ribulose-5-phosphate 3-epimerase. X5P then serves as a substrate for transketolase, which catalyzes the transfer of a two-carbon unit to an acceptor molecule, such as ribose 5-phosphate or erythrose 4-phosphate. This process links the PPP with glycolysis. Furthermore, X5P can be converted to acetyl-phosphate and glyceraldehyde-3-phosphate by phosphoketolase.
High-Throughput Screening (HTS) Workflow
A robust HTS campaign to identify modulators of X5P metabolism can be structured as a multi-step process, beginning with a primary screen to identify initial hits, followed by secondary and tertiary assays to confirm activity and elucidate the mechanism of action.
Experimental Protocols
Protocol 1: Primary HTS - Cell-Based this compound Quantification using LC-MS/MS
This protocol describes a cell-based assay to screen for compounds that alter intracellular X5P levels.
1. Materials and Reagents:
-
Cell line with active pentose phosphate pathway (e.g., HepG2, A549)
-
Cell culture medium (e.g., DMEM) and supplements (FBS, penicillin/streptomycin)
-
384-well cell culture plates
-
Compound library dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
80% Methanol (B129727) (LC-MS grade), pre-chilled to -80°C
-
Internal standard (e.g., ¹³C-labeled X5P)
-
LC-MS/MS system with a suitable column for polar metabolite separation
2. Assay Procedure:
-
Cell Seeding: Seed cells into 384-well plates at a density that ensures they are in the logarithmic growth phase at the time of the experiment. Incubate overnight.
-
Compound Addition: Add test compounds from the library to the wells at a final concentration of 10 µM. Include positive (e.g., a known inhibitor of a PPP enzyme) and negative (DMSO vehicle) controls.
-
Incubation: Incubate the plates for a predetermined time (e.g., 6-24 hours) to allow for compound uptake and metabolic effects.
-
Metabolite Extraction:
-
Aspirate the culture medium.
-
Wash the cells once with ice-cold PBS.
-
Add 50 µL of ice-cold 80% methanol containing the internal standard to each well to quench metabolism and extract metabolites.
-
Seal the plates and incubate at -20°C for 30 minutes.
-
-
Sample Preparation:
-
Centrifuge the plates at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new 384-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the samples onto the LC-MS/MS system.
-
Separate X5P from other metabolites using an appropriate chromatographic method (e.g., HILIC or ion-pair chromatography).
-
Detect and quantify X5P using multiple reaction monitoring (MRM) in negative ion mode.
-
3. Data Analysis:
-
Calculate the peak area ratio of X5P to the internal standard for each well.
-
Normalize the data to the DMSO control wells.
-
Identify hits as compounds that cause a statistically significant change in X5P levels (e.g., >3 standard deviations from the mean of the negative controls).
Protocol 2: Secondary Assay - Transketolase Activity Assay (Coupled Enzyme)
This protocol measures the activity of transketolase, a key enzyme in X5P metabolism, in a 96-well format. The assay is based on the consumption of NADH, which is monitored by a decrease in absorbance at 340 nm.
1. Materials and Reagents:
-
Recombinant human transketolase (TKT)
-
TKT assay buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂
-
Thiamine pyrophosphate (TPP) solution (1 mM)
-
Substrate solution: 10 mM this compound and 10 mM Ribose 5-phosphate
-
Coupling enzymes: Triosephosphate isomerase (TPI) and Glycerol-3-phosphate dehydrogenase (GPDH)
-
NADH solution (5 mM)
-
96-well UV-transparent plates
-
Microplate reader capable of measuring absorbance at 340 nm
2. Assay Procedure:
-
Reaction Mix Preparation: Prepare a master mix containing TKT assay buffer, TPP, TPI, GPDH, and NADH.
-
Compound Addition: Add 2 µL of test compounds (or DMSO for controls) to the wells of the 96-well plate.
-
Enzyme Addition: Add 98 µL of the reaction mix containing transketolase to each well.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Start the reaction by adding 10 µL of the substrate solution to each well.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes.
3. Data Analysis:
-
Calculate the rate of NADH consumption (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition or activation for each compound relative to the DMSO controls.
-
For confirmed hits, perform a dose-response analysis to determine the IC₅₀ or EC₅₀ value.
Data Presentation
Quantitative data from HTS campaigns should be summarized in clear, structured tables to facilitate comparison and interpretation.
Table 1: Primary HTS Campaign Summary
| Parameter | Value |
| Number of Compounds Screened | 100,000 |
| Screening Concentration | 10 µM |
| Hit Criteria | >3σ decrease in X5P |
| Primary Hit Rate | 0.5% |
| Confirmed Hits | 250 |
| Z'-Factor | 0.72 |
Table 2: Dose-Response Data for Confirmed Hits (Inhibitors)
| Compound ID | IC₅₀ (µM) - X5P Levels | IC₅₀ (µM) - Transketolase |
| Hit-001 | 1.2 ± 0.2 | 0.8 ± 0.1 |
| Hit-002 | 3.5 ± 0.5 | 2.9 ± 0.4 |
| Hit-003 | 8.1 ± 1.1 | 7.5 ± 0.9 |
Table 3: Dose-Response Data for Confirmed Hits (Activators)
| Compound ID | EC₅₀ (µM) - X5P Levels | Fold Activation - Transketolase |
| Act-001 | 5.8 ± 0.7 | 1.8 |
| Act-002 | 12.3 ± 1.5 | 1.5 |
Note on Z'-Factor: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[2][3][4][5][6] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[2][5]
Conclusion
The protocols and workflows described in these application notes provide a comprehensive framework for the discovery and characterization of novel modulators of this compound metabolism. By employing a combination of cell-based and biochemical assays, researchers can identify and validate potent and selective compounds that may serve as valuable tools for studying the pentose phosphate pathway and as starting points for the development of new therapeutic agents.
References
Troubleshooting & Optimization
Troubleshooting common issues in xylulose 5-phosphate quantification.
Welcome to the technical support center for the quantification of xylulose 5-phosphate (Xu5P). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the accurate measurement of this key metabolite in the pentose (B10789219) phosphate (B84403) pathway (PPP).
Frequently Asked Questions (FAQs)
Q1: What is the significance of quantifying this compound?
A1: this compound is a crucial intermediate in the non-oxidative branch of the pentose phosphate pathway.[1][2] Beyond its role in carbon metabolism, Xu5P acts as a signaling molecule that regulates both carbohydrate and lipid metabolism.[1] It influences the activity of key enzymes and transcription factors, making its accurate quantification essential for understanding metabolic regulation in various physiological and pathological states, including metabolic diseases and cancer.[1]
Q2: What are the primary methods for quantifying this compound?
A2: The main analytical techniques for Xu5P quantification include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method suitable for polar, non-volatile metabolites like sugar phosphates.[1][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires derivatization of the sugar phosphates to make them volatile but offers high sensitivity.
-
Enzymatic Assays: These spectrophotometric or fluorometric methods rely on specific enzymes to convert Xu5P into a measurable product.[4][5]
Q3: Why is sample preparation critical for accurate Xu5P quantification?
A3: Proper sample preparation is a crucial first step to ensure the accuracy of Xu5P analysis.[1] This process involves the careful extraction of metabolites from biological matrices and their stabilization to prevent degradation or oxidation, which can significantly impact the final quantified values.[1]
Troubleshooting Guides
This section provides troubleshooting guidance for common issues encountered during this compound quantification using different analytical methods.
LC-MS/MS Troubleshooting
Q4: I am observing poor peak shape (tailing or fronting) for my this compound peak. What could be the cause?
A4: Poor peak shape in LC-MS/MS analysis of sugar phosphates is a common issue. Potential causes and solutions include:
-
Analyte Interaction with Metal Surfaces: Phosphorylated analytes like Xu5P can adsorb to metal surfaces in the LC system, leading to peak tailing and poor sensitivity.[6]
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the injection volume or dilute the sample.[8]
-
-
Improper Mobile Phase pH: The pH of the mobile phase can significantly affect the peak shape of phosphorylated analytes.[6]
-
Solution: Experiment with different mobile phase pH values. For example, using a pH 9.0 ammonium (B1175870) bicarbonate buffer has been shown to improve peak sharpness and symmetry for many phosphorylated metabolites.[6]
-
-
Column Contamination: Buildup of matrix components on the column can lead to peak distortion.[9]
-
Solution: Implement a robust column flushing protocol after each analytical run. Consider using a guard column to protect the analytical column.
-
Q5: I am struggling to separate this compound from its isomers, ribulose 5-phosphate and ribose 5-phosphate. How can I improve the separation?
A5: The separation of pentose phosphate isomers is a significant analytical challenge.[7][10] Here are some strategies to improve resolution:
-
Column Selection: Specialized columns can enhance the separation of these isomers.
-
Mobile Phase Optimization: The composition of the mobile phase is critical for separation.
-
Solution: Increasing the organic fraction (e.g., acetonitrile) in the starting mobile phase of a HILIC gradient can improve the separation of isomeric peaks.[11] Using a high pH mobile phase, such as 100 mM ammonium formate (B1220265) at pH 11, with a BEH amide column has also proven effective.[7]
-
-
Ion-Pair Chromatography: This technique can improve the retention and separation of polar compounds.
-
Caution: Ion-pair reagents can persistently contaminate the LC-MS system and may suppress the signal of sugar phosphates.[12]
-
Q6: My signal intensity for this compound is low and inconsistent. What are the likely causes?
A6: Low and variable signal intensity can be frustrating. Here are some common culprits:
-
Ion Suppression: Co-eluting matrix components can interfere with the ionization of Xu5P in the mass spectrometer, leading to a suppressed signal.[13][14]
-
Inappropriate MS Settings: The mass spectrometer settings may not be optimal for Xu5P detection.
-
Solution: Ensure that the MS method uses appropriate settings for the compound of interest, including the correct precursor and product ions for multiple reaction monitoring (MRM).[13]
-
-
Analyte Degradation: Xu5P can be unstable during sample preparation and storage.
-
Solution: Keep samples on ice or at -80°C and process them quickly. Use extraction solvents containing acids (e.g., perchloric acid) to quench enzymatic activity.[5]
-
Diagram: Troubleshooting Logic for LC-MS/MS Quantification
Caption: Troubleshooting workflow for LC-MS/MS analysis of this compound.
Enzymatic Assay Troubleshooting
Q7: My enzymatic assay for this compound is not reaching a clear endpoint. What could be the problem?
A7: Failure to reach a clear endpoint in an enzymatic assay can be due to several factors:
-
Enzyme Instability: The enzymes used in the assay may have lost activity.
-
Solution: Ensure enzymes are stored correctly and are not expired. Prepare fresh enzyme solutions for each experiment. Purified epimerase, for instance, is reported to be stable for over a month at 0°C.[17]
-
-
Sub-optimal Reaction Conditions: The pH, temperature, or cofactor concentrations may not be ideal for the enzymes.
-
Solution: Verify that the reaction buffer is at the optimal pH for all enzymes in the coupled reaction.[18] Ensure the correct concentrations of cofactors like Mg2+ and thiamine (B1217682) pyrophosphate (TPP) are present.[18]
-
-
Presence of Inhibitors: The sample itself may contain inhibitors of the assay enzymes.
-
Solution: Perform a spike and recovery experiment to check for matrix-derived inhibition. If inhibition is present, further sample purification may be necessary.
-
Q8: I am getting high background signal in my enzymatic assay. What is a possible cause?
A8: A high background signal can obscure the specific signal from Xu5P.
-
Contaminating Enzymes or Substrates: The sample or reagents may be contaminated with enzymes or substrates that participate in side reactions, leading to the production of the measured product (e.g., NADPH).
-
Solution: Run a blank reaction containing all components except the primary substrate (Xu5P) to measure the background rate. Subtract this background rate from the rate of the complete reaction. Ensure the purity of the enzymes and reagents used.
-
Data Presentation
Quantitative Levels of Pentose Phosphate Pathway Metabolites in Rat Liver
The following table summarizes the levels of this compound and related metabolites in rat liver under different dietary conditions, as determined by an enzymatic assay.
| Metabolite | 48h Starved (nmol/g) | Ad Libitum Fed (nmol/g) | Meal-Fed Fat-Free Diet (nmol/g) |
| This compound | 3.8 ± 0.3 | 8.6 ± 0.3 | 66.3 ± 8.3 |
| Ribulose 5-phosphate | 3.4 ± 0.3 | 5.8 ± 0.2 | 37.1 ± 5.3 |
| Ribose 5-phosphate + Sedoheptulose (B1238255) 7-phosphate | 29.3 ± 0.3 | 38.2 ± 1.2 | 108.2 ± 14.5 |
| Data from Casazza and Veech (1986)[4] |
Experimental Protocols
Enzymatic Assay for this compound Quantification
This protocol is a modification of the method by Kauffman et al. and is designed for the spectrophotometric or fluorometric determination of Xu5P in tissue extracts.[4][5]
Principle: this compound is converted through a series of coupled enzymatic reactions, ultimately leading to the reduction of NADP+ to NADPH, which can be measured by the increase in absorbance at 340 nm or by fluorescence.
Reagents:
-
Tissue extract (e.g., perchloric acid extract, neutralized)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Ribose 5-phosphate
-
Transketolase
-
Transaldolase
-
Phosphoglucose isomerase
-
Glucose-6-phosphate dehydrogenase
-
NADP+
-
MgCl2
-
Thiamine pyrophosphate (TPP)
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, NADP+, MgCl2, TPP, and the coupling enzymes.
-
Add the tissue extract to the reaction mixture and incubate to allow any endogenous substrates that could interfere to react.
-
Initiate the reaction by adding a mixture of ribose 5-phosphate and transketolase.
-
Monitor the change in absorbance at 340 nm or fluorescence until the reaction reaches a stable endpoint.
-
The amount of NADPH produced is stoichiometric to the amount of Xu5P in the sample.
Diagram: Pentose Phosphate Pathway
Caption: Overview of the Pentose Phosphate Pathway highlighting this compound.
References
- 1. Advances in Analyzing Pentose Phosphate Pathway Metabolites [metabolomics.creative-proteomics.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The measurement of this compound, ribulose 5-phosphate, and combined sedoheptulose 7-phosphate and ribose 5-phosphate in liver tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound mediates glucose-induced lipogenesis by this compound-activated protein phosphatase in rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. agilent.com [agilent.com]
- 10. An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. ssi.shimadzu.com [ssi.shimadzu.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Biochemical and Kinetic Characterization of this compound/Fructose 6-Phosphate Phosphoketolase 2 (Xfp2) from Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Enzymatic Synthesis for Increased Xylulose 5-Phosphate Yield
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the enzymatic synthesis of xylulose 5-phosphate (X5P). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, alongside detailed experimental protocols and data to enhance your research outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common enzymatic methods for synthesizing this compound?
A1: The two primary enzymatic methods for this compound (X5P) synthesis are:
-
Two-Enzyme Cascade: This method utilizes xylose isomerase (XI) to convert D-xylose to D-xylulose, followed by phosphorylation of D-xylulose to D-xylulose 5-phosphate by xylulokinase (XK).[1][2]
-
Transketolase (TK) Reaction: This method involves the transfer of a two-carbon ketol group from a donor substrate, such as hydroxypyruvate, to an acceptor substrate, D-glyceraldehyde-3-phosphate, to form X5P.[3][4]
Q2: What are the critical parameters to optimize for maximizing X5P yield in the two-enzyme cascade system?
A2: Key parameters to optimize include reaction temperature, the ratio of xylose isomerase to xylulokinase, and the initial substrate concentrations (D-xylose and a phosphate (B84403) donor like polyphosphate or ATP).[1][2] An optimized system has been reported to produce 32 mM of X5P from 50 mM xylose and polyphosphate after 36 hours at 45°C.[2]
Q3: My X5P yield is consistently low. What are the likely causes?
A3: Low yield can stem from several factors:
-
Suboptimal Reaction Conditions: Incorrect temperature, pH, or enzyme/substrate ratios can significantly impact efficiency.
-
Enzyme Inactivity: Improper storage or handling of enzymes can lead to denaturation and loss of activity.[5]
-
Cofactor/Metal Ion Deficiency: Both xylose isomerase and transketolase require specific metal ions (e.g., Mg²⁺, Mn²⁺, Ca²⁺) and/or cofactors (e.g., thiamine (B1217682) diphosphate (B83284) for transketolase) for optimal activity.[6][7][8]
-
Product Inhibition: Accumulation of X5P or byproducts can inhibit enzyme activity.
-
Substrate Quality: Impurities in your starting materials may inhibit the enzymes.[5]
Q4: How can I monitor the progress of my X5P synthesis reaction?
A4: High-Performance Liquid Chromatography (HPLC) is a common and effective method for monitoring the reaction. You can quantify the consumption of substrates (e.g., D-xylose) and the formation of intermediates (D-xylulose) and the final product (X5P).[2] A Bio-Rad Aminex HPX-87H column with a refractive index detector is a suitable system.[2]
Q5: How can I purify the synthesized this compound?
A5: Ion-exchange chromatography (IEX) is a highly effective technique for purifying charged molecules like X5P from the reaction mixture.[9][10] The process involves binding the negatively charged phosphate group of X5P to a positively charged resin and then eluting it with a salt gradient.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues during the enzymatic synthesis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No X5P Production | Inactive Enzymes | - Verify enzyme storage conditions (typically -20°C or -80°C in a suitable buffer). - Avoid multiple freeze-thaw cycles. - Perform an activity assay with a known standard substrate to confirm enzyme viability.[5] |
| Suboptimal Reaction Conditions | - Optimize temperature, pH, and incubation time. Refer to the provided protocols and data tables. - Titrate enzyme and substrate concentrations to find the optimal ratio.[1] | |
| Missing or Incorrect Cofactors/Metal Ions | - Ensure the presence of required metal ions (e.g., Mg²⁺, Mn²⁺ for xylose isomerase; Ca²⁺ for transketolase) in the reaction buffer.[7][11] - For transketolase reactions, confirm the presence of thiamine diphosphate (ThDP).[1][8] | |
| Inconsistent Results | Pipetting Errors or Inaccurate Reagent Preparation | - Calibrate pipettes regularly. - Prepare fresh buffers and substrate solutions for each experiment. - Use a master mix for reaction components to minimize variability. |
| Enzyme Instability | - Prepare fresh enzyme dilutions for each experiment. - Consider enzyme immobilization to improve stability over multiple uses.[12][13] | |
| Poor Peak Shape in HPLC Analysis | Column Overload | - Dilute the sample before injection. |
| Inappropriate Mobile Phase | - Adjust the pH of the mobile phase to ensure consistent ionization of X5P. - Consider using an ion-pairing reagent to improve peak shape.[2] | |
| Column Contamination | - Wash the column with a strong solvent to remove any adsorbed impurities. - Use a guard column to protect the analytical column.[2] | |
| Presence of Unexpected Byproducts | Substrate Degradation | - Ensure the stability of substrates at the reaction pH and temperature. |
| Contaminating Enzyme Activities | - Use highly purified enzymes. If preparing in-house, ensure purification protocols effectively remove other enzymes. |
Data Presentation
Table 1: Optimized Reaction Conditions for the Two-Enzyme Synthesis of this compound
| Parameter | Optimized Value | Reference |
| Temperature | 45°C | [1] |
| D-xylose Concentration | 50 mM | |
| Phosphate Donor | Polyphosphate | |
| Reaction Time | 36 hours | |
| Final X5P Yield | 32 mM | [2] |
Table 2: HPLC Retention Times for Reaction Components
| Compound | Retention Time (minutes) |
| Xylose | 9.73 |
| Xylulose | 10.16 |
| ATP | 6.80 |
| This compound (X5P) | 6.52 |
| (Data obtained using a Bio-Rad Aminex HPX-87H column with a refractive index detector)[2] |
Experimental Protocols
Protocol 1: Two-Enzyme Synthesis of this compound
This protocol is based on the minimized two-enzyme cascade system.[1][2]
Materials:
-
D-xylose
-
Polyphosphate (or ATP)
-
Xylose Isomerase (XI)
-
Xylulokinase (XK)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)
-
Deionized water
Procedure:
-
Prepare a reaction mixture containing 50 mM D-xylose and an appropriate concentration of polyphosphate in the reaction buffer.
-
Add xylose isomerase and xylulokinase to the reaction mixture. The optimal enzyme ratio should be determined empirically, but a starting point could be a 1:1 activity ratio.
-
Incubate the reaction mixture at 45°C for 36 hours with gentle agitation.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC.
-
Upon completion, terminate the reaction by heat inactivation of the enzymes (e.g., 80°C for 15 minutes) or by adding a quenching agent like a strong acid.
-
Proceed with the purification of this compound.
Protocol 2: Purification of this compound by Ion-Exchange Chromatography
This is a general protocol that should be optimized for your specific equipment and resin.
Materials:
-
Anion-exchange chromatography column (e.g., DEAE-Sepharose)
-
Equilibration Buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
Elution Buffer (e.g., 20 mM Tris-HCl, pH 7.5, with a linear gradient of 0-1 M NaCl)
-
Reaction mixture containing this compound
Procedure:
-
Equilibrate the anion-exchange column with at least 5 column volumes of Equilibration Buffer.
-
Load the filtered reaction mixture onto the column.
-
Wash the column with 2-3 column volumes of Equilibration Buffer to remove unbound molecules.
-
Elute the bound this compound using a linear gradient of the Elution Buffer (0-1 M NaCl).
-
Collect fractions and analyze them for the presence of this compound using HPLC or a phosphate assay.
-
Pool the fractions containing pure this compound and desalt if necessary.
Visualizations
Caption: Two-enzyme cascade for this compound synthesis.
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. Effects of transketolase cofactors on its conformation and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Reactome | Formation of xylulose-5-phosphate [reactome.org]
- 6. benchchem.com [benchchem.com]
- 7. cup.lmu.de [cup.lmu.de]
- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 9. chromtech.com [chromtech.com]
- 10. conductscience.com [conductscience.com]
- 11. Exploring metal ion metabolisms to improve xylose fermentation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sequential Co-Immobilization of Enzymes on Magnetic Nanoparticles for Efficient l-Xylulose Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Addressing the stability and degradation of xylulose 5-phosphate in samples.
For researchers, scientists, and drug development professionals, ensuring the integrity of samples is paramount. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and degradation of xylulose 5-phosphate (Xu5P) in experimental samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: D-xylulose 5-phosphate (Xu5P) is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), a fundamental metabolic route.[1][2] The stability of Xu5P is crucial for accurate experimental results, as its degradation can lead to incorrect quantification and misinterpretation of metabolic flux and pathway activity.
Q2: What are the main factors that contribute to the degradation of this compound in my samples?
A2: The degradation of Xu5P can be influenced by several factors, including:
-
Enzymatic Activity: Endogenous enzymes in biological samples, such as phosphoketolases, can actively break down Xu5P.[3]
-
Temperature: Elevated temperatures can accelerate both enzymatic and non-enzymatic degradation.
-
pH: The stability of phosphorylated sugars like Xu5P is often pH-dependent. Non-optimal pH can lead to hydrolysis of the phosphate group.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to a decrease in the concentration of metabolites.[1][4]
-
Oxidation: The presence of oxidizing agents can contribute to the degradation of sugar phosphates.
Q3: How should I store my this compound standards and samples to ensure stability?
A3: Proper storage is critical for maintaining the integrity of Xu5P. Based on available data, the following storage conditions are recommended for D-xylulose 5-phosphate sodium salt:
-
Short-term storage: For up to one month, store at -20°C, ensuring the container is sealed and protected from moisture.[5]
-
Long-term storage: For storage up to six months, -80°C is recommended.[5] It is also advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[5]
Troubleshooting Guides
Issue 1: Low or no detectable this compound in my samples.
| Possible Cause | Troubleshooting Step |
| Rapid Enzymatic Degradation | Immediately quench metabolic activity at the time of sample collection. This can be achieved by flash-freezing the sample in liquid nitrogen or by using a cold quenching solution (e.g., -80°C 80% methanol).[6][7] |
| Inefficient Extraction | Use an extraction solvent optimized for polar metabolites. A common choice is a cold methanol (B129727)/water mixture.[8] Ensure the solvent volume is sufficient to completely submerge and extract the sample. |
| Degradation During Sample Processing | Keep samples on dry ice or in a cold room throughout the extraction procedure. Pre-chill all tubes, solvents, and equipment that will come into contact with the sample.[6] |
| Improper Storage | Verify that samples have been consistently stored at or below -80°C. Check for any instances of temperature fluctuations in the storage freezer. |
Issue 2: High variability in this compound levels between replicate samples.
| Possible Cause | Troubleshooting Step |
| Inconsistent Quenching | Standardize the quenching procedure for all samples to ensure that metabolic activity is halted at the same time point for each replicate. |
| Metabolite Leakage During Washing | If a washing step is required to remove extracellular contaminants, minimize the duration and use an ice-cold, isotonic solution. For adherent cells, a single, quick wash is recommended.[6] |
| Multiple Freeze-Thaw Cycles | Prepare single-use aliquots of your samples and standards to avoid the detrimental effects of repeated freezing and thawing.[4][5] |
| Incomplete Solvent Removal | If drying down the metabolite extract, ensure that the solvent is completely and consistently removed from all samples before reconstitution for analysis. |
Data Presentation
The following table summarizes the recommended storage conditions for D-xylulose 5-phosphate sodium salt to maintain its stability.
| Storage Temperature | Duration | Key Considerations | Reference |
| -20°C | Up to 1 month | Sealed container, protected from moisture. | [5] |
| -80°C | Up to 6 months | Recommended for long-term storage of stock solutions. | [5] |
Note: Quantitative data on the degradation rate of this compound under various pH and temperature conditions is not extensively available in the public domain. The stability of Xu5P is highly dependent on the specific matrix of the sample.
Experimental Protocols
Protocol 1: General Procedure for Sample Quenching and Metabolite Extraction
This protocol is designed to minimize the degradation of Xu5P during sample preparation.
Materials:
-
Liquid nitrogen or a -80°C freezer
-
Pre-chilled 80% methanol (v/v) in water
-
Pre-chilled microcentrifuge tubes
-
Cell scraper (for adherent cells)
-
Centrifuge capable of maintaining 4°C
Procedure:
-
Quenching:
-
For suspension cultures, rapidly transfer the cell suspension to a tube and centrifuge at a low speed to pellet the cells. Immediately aspirate the supernatant and flash-freeze the cell pellet in liquid nitrogen.
-
For adherent cells, aspirate the culture medium and immediately flash-freeze the plate on liquid nitrogen or place it on dry ice.
-
-
Extraction:
-
Add a pre-chilled 80% methanol solution to the frozen cell pellet or plate. The volume should be sufficient to cover the cells completely.
-
For adherent cells, use a pre-chilled cell scraper to detach the cells in the methanol solution.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Sample Processing:
-
Vortex the lysate briefly to ensure thorough mixing.
-
Centrifuge the sample at high speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube.
-
-
Storage:
-
Store the extracts at -80°C until analysis.
-
Visualizations
Diagram 1: Factors Influencing this compound Stability
References
- 1. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Biochemical and Kinetic Characterization of this compound/Fructose 6-Phosphate Phosphoketolase 2 (Xfp2) from Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of Freeze/Thaw Cycles on Reproducibility of Metabolic Profiling of Marine Microalgal Extracts Using Direct Infusion High-Resolution Mass Spectrometry (HR-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Identifying and minimizing interference in xylulose 5-phosphate measurements.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify and minimize interference in xylulose 5-phosphate (Xu5P) measurements.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for measuring this compound (Xu5P)?
A1: The primary methods for Xu5P quantification are enzymatic assays, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Enzymatic assays are often spectrophotometric and rely on the conversion of Xu5P to a product that can be measured by changes in absorbance.[1][2] HPLC and LC-MS/MS methods offer higher specificity and sensitivity, allowing for the separation and quantification of Xu5P from other similar sugar phosphates.[3][4][5]
Q2: What are the major sources of interference in Xu5P measurements?
A2: The most significant sources of interference are other pentose (B10789219) phosphate (B84403) pathway (PPP) intermediates, particularly isomers like ribulose 5-phosphate (Ru5P) and ribose 5-phosphate (R5P), which are structurally similar to Xu5P.[1] In enzymatic assays, other cellular components or metabolites in the sample matrix can also interfere with the enzymatic reactions or the spectrophotometric readings.[2][6] For LC-MS/MS analysis, matrix effects can suppress or enhance the ionization of Xu5P, leading to inaccurate quantification.[7][8]
Q3: How can I minimize interference from other sugar phosphates in my enzymatic assay?
A3: To minimize interference from other sugar phosphates, it is crucial to use highly specific enzymes in your assay.[1] Additionally, running parallel control reactions that omit a key enzyme can help to quantify the background signal from interfering compounds. Chromatographic separation of the sugar phosphates prior to enzymatic quantification is another effective, albeit more complex, strategy.
Q4: What is the importance of proper sample preparation in Xu5P analysis?
A4: Proper sample preparation is critical for accurate Xu5P measurement. This includes rapid quenching of metabolic activity to prevent the enzymatic interconversion of sugar phosphates, efficient extraction of metabolites, and removal of interfering substances like proteins and salts.[4][6] Inconsistent sample handling can lead to significant variability and inaccurate results.
Q5: How can I be sure that my measurement is specifically for Xu5P and not other pentose phosphates?
A5: The specificity of your measurement depends on the chosen method. LC-MS/MS offers the highest degree of specificity by separating molecules based on their chromatographic retention time and mass-to-charge ratio.[5] For enzymatic assays, specificity is determined by the enzymes used. It is advisable to validate the specificity of your assay by testing for cross-reactivity with other purified sugar phosphates.
Troubleshooting Guides
Issue 1: High background signal or no signal in enzymatic assay
| Possible Cause | Troubleshooting Step |
| Contaminated reagents | Use fresh, high-purity reagents and enzymes. |
| Presence of interfering substances in the sample | Perform a sample cleanup step, such as protein precipitation or solid-phase extraction, to remove potential inhibitors.[6] |
| Incorrect buffer pH or temperature | Optimize the reaction buffer pH and incubation temperature according to the enzyme's specifications.[9] |
| Non-specific enzyme activity | Run a blank reaction without the substrate (Xu5P) to determine the level of background signal from the enzyme preparation itself. |
| Substrate degradation | Ensure proper storage of Xu5P standards and samples at -80°C to prevent degradation.[4] |
Issue 2: Poor peak shape or resolution in HPLC or LC-MS/MS
| Possible Cause | Troubleshooting Step |
| Suboptimal chromatographic conditions | Optimize the mobile phase composition, gradient, and column temperature to improve peak shape and resolution. |
| Column contamination | Wash the column with a strong solvent or replace it if necessary. |
| Sample matrix effects | Dilute the sample or use a more effective sample cleanup method to reduce matrix interference.[7][8] |
| Co-elution with isomers | Employ a column with a different selectivity or adjust the chromatographic method to separate Xu5P from its isomers.[10] |
Issue 3: Inconsistent or non-reproducible results
| Possible Cause | Troubleshooting Step |
| Inconsistent sample preparation | Standardize all sample preparation steps, including quenching, extraction, and storage, to minimize variability.[11] |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques, especially for small volumes.[2] |
| Instrument instability | Ensure the spectrophotometer, HPLC, or mass spectrometer is properly calibrated and maintained. |
| Freeze-thaw cycles | Aliquot samples to avoid repeated freeze-thaw cycles, which can lead to metabolite degradation. |
Data Presentation
Table 1: Comparison of Common this compound Measurement Methods
| Method | Principle | Advantages | Disadvantages | Typical Limit of Detection |
| Enzymatic Assay (Spectrophotometric) | Coupled enzymatic reactions leading to a change in absorbance (e.g., NADH oxidation).[2] | Relatively simple, high-throughput. | Lower specificity, susceptible to interference from sample matrix and other sugar phosphates.[1] | Micromolar range |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity and interaction with a stationary phase, followed by detection (e.g., UV, ELSD).[10] | Good separation of isomers. | Can require derivatization for sensitive detection. | Nanomolar to micromolar range |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Chromatographic separation followed by mass-based detection and fragmentation.[4][5] | High specificity and sensitivity, allows for multiplexed analysis. | Requires specialized equipment, susceptible to matrix effects.[7][8] | Picomolar to nanomolar range[4] |
Table 2: Reported Concentrations of this compound in Different Biological Samples
| Sample Type | Concentration Range | Measurement Method | Reference |
| Rat Liver (starved) | 3.8 ± 0.3 nmol/g | Spectrophotometric | [1] |
| Rat Liver (ad libitum fed) | 8.6 ± 0.3 nmol/g | Spectrophotometric | [1] |
| Rat Liver (meal-fed, fat-free diet) | 66.3 ± 8.3 nmol/g | Spectrophotometric | [1] |
| Human Blood Spots | 0.49 - 3.33 µmol/L | LC-MS/MS | [5] |
| Human Fibroblasts | 0.31 - 1.14 µmol/mg protein | LC-MS/MS | [5] |
| Human Lymphoblasts | 0.61 - 2.09 µmol/mg protein | LC-MS/MS | [5] |
Experimental Protocols
Protocol 1: Enzymatic Measurement of this compound
This protocol is a modification of the method described by Kauffman et al. for the spectrophotometric determination of Xu5P.[1]
-
Sample Preparation:
-
Freeze-clamp tissue samples in liquid nitrogen and homogenize in 3M perchloric acid.
-
Centrifuge the homogenate and neutralize the supernatant with KHCO3.
-
Remove the KClO4 precipitate by centrifugation. The supernatant is ready for assay.
-
-
Reaction Mixture:
-
Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 0.5 mM NAD+, and 1 mM thiamine (B1217682) pyrophosphate (TPP).
-
Add the sample extract to the reaction mixture.
-
-
Enzymatic Reaction:
-
Add transketolase and phosphoglucose (B3042753) isomerase to the reaction mixture.
-
Incubate at 37°C and monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADPH. The reaction is initiated by the addition of glucose-6-phosphate dehydrogenase.
-
-
Calculation:
-
The concentration of Xu5P is calculated from the change in absorbance using the molar extinction coefficient of NADPH.
-
Protocol 2: LC-MS/MS Quantification of this compound
This protocol is a general guide based on methods described for the analysis of pentose phosphate pathway intermediates.[5]
-
Metabolite Extraction from Cultured Cells:
-
Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding ice-cold 80% methanol (B129727).
-
Scrape the cells and collect the cell suspension.
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
Dry the supernatant under a stream of nitrogen or by lyophilization.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in the initial mobile phase.
-
Inject the sample onto a C18 reverse-phase column.
-
Use a gradient elution with a mobile phase consisting of an aqueous component with an ion-pairing agent (e.g., tributylamine) and an organic component (e.g., methanol or acetonitrile).
-
Perform detection using a tandem mass spectrometer in negative ion mode with multiple reaction monitoring (MRM) for the specific transition of Xu5P.
-
-
Quantification:
-
Quantify Xu5P by comparing the peak area to a standard curve generated with purified Xu5P. Use an isotopically labeled internal standard for improved accuracy.
-
Visualizations
Caption: The non-oxidative branch of the Pentose Phosphate Pathway.
Caption: A logical workflow for troubleshooting inaccurate Xu5P measurements.
References
- 1. The measurement of this compound, ribulose 5-phosphate, and combined sedoheptulose 7-phosphate and ribose 5-phosphate in liver tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. docs.abcam.com [docs.abcam.com]
- 3. Measuring the activity of 1-deoxy-D-xylulose 5-phosphate synthase, the first enzyme in the MEP pathway, in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in Analyzing Pentose Phosphate Pathway Metabolites [metabolomics.creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. bio-rad.com [bio-rad.com]
- 7. D-Xylose Assay Kit Test - Measure D-Xylose, Rapid Reaction | Megazyme [megazyme.com]
- 8. aphl.org [aphl.org]
- 9. Biochemical and Kinetic Characterization of this compound/Fructose 6-Phosphate Phosphoketolase 2 (Xfp2) from Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC Separation of Sugar Phosphates | SIELC Technologies [sielc.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of Synthesized Xylulose 5-Phosphate
Welcome to the technical support center for the purification of synthesized xylulose 5-phosphate (X5P). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the experimental purification of X5P.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying synthesized this compound?
A1: The most prevalent method for purifying this compound from enzymatic synthesis reactions is anion-exchange chromatography. This technique separates molecules based on their net negative charge, which is conferred by the phosphate (B84403) group on X5P. Other methods that have been employed include precipitation as a barium salt, though this is less common for achieving high purity.
Q2: What are the major impurities I should expect in my synthesized this compound preparation?
A2: Common impurities include:
-
Unreacted substrates: Depending on the synthesis method, these can include D-xylulose, hydroxypyruvate, D-glyceraldehyde 3-phosphate, or D-ribose 5-phosphate.
-
Enzymes: The xylulokinase or transketolase used for synthesis.
-
Cofactors: ATP and its degradation products (ADP, AMP).
-
Isomeric pentose (B10789219) phosphates: Ribulose 5-phosphate and ribose 5-phosphate are common isomers that can be difficult to separate from this compound.[1]
-
Degradation products: Sugar phosphates can be unstable under certain pH and temperature conditions.
Q3: My this compound product appears to be degrading during storage. What are the optimal storage conditions?
A3: For long-term stability, it is recommended to store purified this compound as a salt (e.g., sodium or barium salt) at -20°C or below. Solutions of X5P should be kept at a slightly acidic to neutral pH (around 6.0-7.0) and stored frozen. Avoid repeated freeze-thaw cycles, as this can lead to degradation. The stability of the product can be influenced by factors such as temperature, pH, and the presence of contaminating enzymes like phosphatases.
Q4: How can I assess the purity of my final this compound product?
A4: Purity is typically assessed using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC with an appropriate column (e.g., anion-exchange or reversed-phase with an ion-pairing agent) can separate X5P from impurities.[2]
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this provides confirmation of the molecular weight of the purified product.
-
Enzymatic Assays: The activity of the purified X5P can be confirmed using specific enzymes like transketolase in a coupled spectrophotometric assay.
Troubleshooting Guides
Anion-Exchange Chromatography
This guide addresses common issues encountered during the purification of this compound using anion-exchange chromatography.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound | 1. Incomplete binding to the column: The pH or ionic strength of the sample and binding buffer may be incorrect. | - Ensure the pH of the sample and binding buffer is at least 1 pH unit above the pKa of the phosphate group to ensure it is negatively charged. - Decrease the ionic strength of the sample by dilution or buffer exchange prior to loading.[3] |
| 2. Co-elution with other components: The gradient may be too steep, leading to poor resolution. | - Optimize the elution gradient. A shallower gradient will improve the separation of components with similar charges. | |
| 3. Degradation of X5P on the column: The pH of the buffers may be suboptimal for X5P stability. | - Maintain a pH range of 6.0-7.5 throughout the purification process. | |
| Poor Separation from Isomeric Pentose Phosphates | 1. Similar charge-to-mass ratio: Isomers like ribulose 5-phosphate have very similar properties to this compound, making separation challenging. | - Use a high-resolution anion-exchange resin. - Employ a very shallow salt gradient for elution. - Consider specialized chromatography media or techniques designed for sugar isomer separation.[1] |
| Presence of Protein (Enzyme) in the Eluted Fractions | 1. Inadequate removal of enzyme post-synthesis: The enzyme may have co-eluted with the X5P. | - If the enzyme is His-tagged, perform a nickel-affinity chromatography step before anion-exchange. - Precipitate the enzyme using methods like ammonium (B1175870) sulfate (B86663) precipitation prior to loading onto the anion-exchange column. |
| Peak Tailing in the Chromatogram | 1. Column overloading: Too much sample has been loaded onto the column. | - Reduce the amount of sample loaded. |
| 2. Column bed issues: The column may be poorly packed or contaminated. | - Repack the column according to the manufacturer's instructions. - Clean the column with appropriate regeneration solutions. |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from D-xylulose and ATP using xylulokinase.
Materials:
-
D-xylulose
-
ATP (disodium salt)
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.5)
-
Recombinant xylulokinase
-
Reaction vessel
-
Incubator/water bath at 37°C
Procedure:
-
Prepare a reaction mixture containing:
-
50 mM Tris-HCl, pH 7.5
-
10 mM MgCl₂
-
20 mM D-xylulose
-
25 mM ATP
-
-
Equilibrate the reaction mixture to 37°C.
-
Add xylulokinase to a final concentration of 10 units/mL.
-
Incubate the reaction at 37°C for 2-4 hours.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing for the presence of X5P using HPLC or a colorimetric assay.
-
Once the reaction is complete, terminate it by heating to 95°C for 5 minutes or by adding a protein precipitant.
-
Centrifuge the reaction mixture to remove the precipitated enzyme. The supernatant contains the synthesized this compound and is ready for purification.
Protocol 2: Purification of this compound by Anion-Exchange Chromatography
Materials:
-
Synthesized this compound solution (from Protocol 1)
-
Anion-exchange column (e.g., DEAE-Sepharose or a high-resolution resin)
-
Binding buffer: 20 mM Tris-HCl, pH 7.5
-
Elution buffer: 20 mM Tris-HCl, pH 7.5, containing 1 M NaCl
-
Chromatography system (e.g., FPLC or HPLC)
-
Conductivity meter and UV detector (260 nm for ATP/ADP)
Procedure:
-
Column Equilibration: Equilibrate the anion-exchange column with at least 5 column volumes of binding buffer until the conductivity and pH are stable.
-
Sample Preparation: Ensure the pH of the synthesized this compound solution is adjusted to 7.5 and the conductivity is low. If necessary, dilute the sample with binding buffer or perform a buffer exchange.
-
Sample Loading: Load the prepared sample onto the equilibrated column at a low flow rate.
-
Washing: Wash the column with 5-10 column volumes of binding buffer to remove any unbound impurities.
-
Elution: Elute the bound this compound using a linear gradient of 0-100% elution buffer over 10-20 column volumes. X5P is expected to elute at a lower salt concentration than ATP.
-
Fraction Collection: Collect fractions throughout the elution process.
-
Analysis: Analyze the collected fractions for the presence of this compound using HPLC or an enzymatic assay. Pool the fractions containing pure X5P.
-
Desalting: If necessary, desalt the pooled fractions using a desalting column or dialysis.
-
Lyophilization: Lyophilize the desalted product to obtain a stable powder.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for low yield in this compound purification.
References
Refining experimental protocols for accurate xylulose 5-phosphate analysis.
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to refine experimental protocols for the accurate analysis of xylulose 5-phosphate (X5P).
Troubleshooting Guide
This guide addresses common issues encountered during X5P analysis using enzymatic assays and liquid chromatography-mass spectrometry (LC-MS/MS).
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Enzymatic Assay: No or low signal (low ΔOD/min) | 1. Inactive or expired enzyme(s): Coupling enzymes (e.g., transketolase, triosephosphate isomerase, α-glycerophosphate dehydrogenase) may have lost activity.[1] 2. Incorrect reaction conditions: Assay buffer is at the wrong temperature or pH.[1][2] 3. Missing reaction component: A crucial component like NADH, a cofactor (e.g., thiamine (B1217682) pyrophosphate), or the substrate itself was omitted.[2][3] 4. Sample contains inhibitors: Substances like EDTA (>0.5 mM), high concentrations of detergents (e.g., SDS >0.2%), or sodium azide (B81097) (>0.2%) can inhibit enzyme activity.[1] | 1. Verify enzyme activity: Run a positive control with a known amount of X5P or a relevant substrate for the coupling enzymes. Use fresh, properly stored enzymes.[1][4] 2. Optimize reaction conditions: Ensure the assay buffer is at room temperature (unless otherwise specified) and the recommended pH.[1][2] 3. Prepare a checklist: Systematically check off each component as it is added to the master mix.[1] 4. Sample cleanup: Consider deproteinizing samples. If inhibitors are suspected, perform buffer exchange or dialysis.[1] |
| Enzymatic Assay: High background signal | 1. Contaminated reagents: Reagents may be contaminated with NADH or other interfering substances. 2. Non-specific reactions: Side reactions in the sample matrix may be producing or consuming NADH. | 1. Run a blank: Prepare a reaction mixture without the sample to check for reagent contamination. Use high-purity reagents. 2. Include a sample blank: Prepare a reaction mixture with the sample but without one of the key coupling enzymes to measure non-specific NADH consumption/production. Subtract this rate from the sample reading. |
| Enzymatic Assay: Inconsistent readings between replicates | 1. Pipetting errors: Inaccurate or inconsistent pipetting of small volumes of enzymes or samples.[1] 2. Incomplete mixing: Reagents, especially enzymes, are not uniformly distributed in the reaction well.[1] 3. Temperature fluctuations: Inconsistent temperature across the microplate or during the assay. | 1. Use calibrated pipettes: Ensure pipettes are properly calibrated. Avoid pipetting very small volumes by preparing dilutions. Prepare a master mix for all common reagents.[1] 2. Proper mixing technique: Mix thoroughly by gently pipetting up and down or using a plate shaker. Avoid introducing bubbles.[1] 3. Ensure temperature stability: Equilibrate the plate to the assay temperature before starting the reaction. |
| LC-MS/MS: Poor peak shape or low signal intensity | 1. Suboptimal chromatographic separation: Isomers of sugar phosphates are co-eluting.[5] 2. Ion suppression: Components of the sample matrix are interfering with the ionization of X5P.[6] 3. Analyte degradation: X5P may be unstable in the sample or during processing.[7] | 1. Optimize chromatography: Use a suitable column (e.g., HILIC or ion-pair reversed-phase) and optimize the mobile phase gradient and pH to improve the separation of isomers.[5][8] 2. Improve sample preparation: Incorporate a solid-phase extraction (SPE) step or use a derivatization agent to enhance signal and reduce matrix effects.[6] 3. Ensure sample stability: Keep samples on ice or at 4°C during preparation and store at -80°C for long-term storage. Minimize freeze-thaw cycles.[7] |
| LC-MS/MS: Inaccurate quantification | 1. Lack of a suitable internal standard: Variations in extraction efficiency and instrument response are not being corrected for. 2. Matrix effects: Co-eluting compounds from the sample matrix can enhance or suppress the analyte signal.[6] | 1. Use a stable isotope-labeled internal standard: The ideal internal standard is 13C-labeled X5P. If unavailable, use a structurally similar sugar phosphate (B84403). 2. Perform a matrix effect study: Spike known concentrations of X5P into the sample matrix and compare the response to the same concentrations in a clean solvent to assess the degree of ion suppression or enhancement. |
Frequently Asked Questions (FAQs)
Q1: How can I prepare my biological samples for X5P analysis?
A1: Proper sample preparation is critical for accurate X5P analysis. The general steps are:
-
Quenching: Immediately stop metabolic activity by flash-freezing the sample in liquid nitrogen or using a cold solvent like 60% methanol (B129727) at -40°C.
-
Extraction: For polar metabolites like X5P, a common method is to use a cold methanol-chloroform-water extraction. Boiling ethanol (B145695) can also be an effective extraction solvent.
-
Homogenization: For tissue samples, use a homogenizer to ensure complete cell lysis and extraction.
-
Centrifugation: Pellet cell debris and proteins by centrifuging at a high speed at a low temperature (e.g., 4°C).
-
Supernatant Collection: Carefully collect the supernatant, which contains the metabolites, for analysis.
Q2: What are the typical concentrations of X5P found in biological samples?
A2: X5P concentrations can vary significantly depending on the sample type and metabolic state. The following table provides some reported values for rat liver tissue under different dietary conditions.[9]
| Dietary State | This compound (nmol/g) | Ribulose 5-Phosphate (nmol/g) | R5P + S7P (nmol/g) |
| 48-hour starved | 3.8 ± 0.3 | 3.4 ± 0.3 | 29.3 ± 0.3 |
| Ad libitum fed | 8.6 ± 0.3 | 5.8 ± 0.2 | 38.2 ± 1.2 |
| Meal-fed (fat-free diet) | 66.3 ± 8.3 | 37.1 ± 5.3 | 108.2 ± 14.5 |
Q3: What are the detection and quantification limits for X5P analysis by LC-MS/MS?
A3: The limits of detection (LOD) and quantification (LOQ) are method-dependent. However, a study analyzing pentose (B10789219) phosphate pathway metabolites in urine reported the following for related compounds, giving an indication of the sensitivity that can be achieved.[10]
| Metabolite | Limit of Detection (pmol) | Limit of Quantitation (nmol/ml) |
| Sedoheptulose (B1238255) 7-phosphate | 0.15 ± 0.015 | 0.4 ± 0.024 |
| 6-Phosphogluconate | 0.61 ± 0.055 | 1.6 ± 0.11 |
| D-arabitol | 3.5 ± 0.41 | 10 ± 0.7 |
Q4: Can I distinguish between X5P and its isomers, like ribulose 5-phosphate and ribose 5-phosphate?
A4: Distinguishing between these isomers is challenging but possible.
-
Enzymatic assays can be designed to be specific. For example, the production of X5P from ribulose 5-phosphate can be measured using a coupled assay with transketolase, which is specific for this compound as the donor substrate.[3]
-
LC-MS/MS methods can separate these isomers with careful optimization of the chromatographic conditions. The use of ion-pair chromatography or HILIC with an appropriate column and mobile phase can achieve baseline separation.[5][8]
Experimental Protocols
Detailed Methodology for Enzymatic X5P Analysis
This protocol is a coupled-enzyme spectrophotometric assay that measures the consumption of NADH at 340 nm.[3]
-
Reagent Preparation:
-
Assay Buffer: 50 mM glycylglycine, pH 7.7.
-
NADH Solution: 10 mg/mL in assay buffer.
-
Coupling Enzyme Mix: In assay buffer, combine transketolase (0.01 U/µL), α-glycerophosphate dehydrogenase/triosephosphate isomerase (0.01 U/µL), and thiamine pyrophosphate (0.1 mg/mL).
-
MgCl₂ Solution: 1 M.
-
-
Assay Procedure:
-
In a 96-well plate, add the following to each well for a final volume of 200 µL:
-
140 µL Assay Buffer
-
20 µL Sample (or X5P standard)
-
10 µL NADH Solution
-
10 µL MgCl₂ Solution
-
20 µL Coupling Enzyme Mix
-
-
Incubate the plate at 37°C for 5 minutes.
-
Measure the absorbance at 340 nm every minute for 20-30 minutes.
-
The rate of NADH consumption (decrease in absorbance) is proportional to the X5P concentration.
-
Detailed Methodology for LC-MS/MS X5P Analysis
This protocol uses ion-pair reversed-phase liquid chromatography coupled with tandem mass spectrometry.[8]
-
Sample Preparation:
-
Extract metabolites from your sample as described in FAQ Q1.
-
Dry the supernatant under a stream of nitrogen or by lyophilization.
-
Reconstitute the dried extract in 50 µL of the initial mobile phase.
-
-
LC Conditions:
-
Column: A C18 column suitable for ion-pair chromatography (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 10 mM tributylamine (B1682462) and 10 mM acetic acid in water.
-
Mobile Phase B: 10 mM tributylamine and 10 mM acetic acid in methanol.
-
Gradient: A suitable gradient might be:
-
0-5 min: 0% B
-
5-15 min: 0-50% B
-
15-20 min: 50-95% B
-
20-25 min: 95% B
-
25-30 min: 0% B (re-equilibration)
-
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions:
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Multiple Reaction Monitoring (MRM):
-
Parent Ion (m/z): 229
-
Fragment Ion (m/z): 97 (corresponding to [PO₃]⁻)
-
-
Optimize cone voltage and collision energy for maximum signal intensity.
-
Visualizations
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. Biochemical and Kinetic Characterization of this compound/Fructose 6-Phosphate Phosphoketolase 2 (Xfp2) from Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conversion of d-ribulose 5-phosphate to d-xylulose 5-phosphate: new insights from structural and biochemical studies on human RPE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. shodexhplc.com [shodexhplc.com]
- 6. Quantification of pentose phosphate pathway (PPP) metabolites by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of Metabolomic Content during Sample Preparation: Blood and Brain Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The measurement of this compound, ribulose 5-phosphate, and combined sedoheptulose 7-phosphate and ribose 5-phosphate in liver tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Study of transaldolase deficiency in urine samples by capillary LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Xylulose 5-Phosphate Production in Microbial Systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the production of xylulose 5-phosphate (X5P) in microbial systems.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at increasing X5P production.
| Question | Possible Causes | Troubleshooting Steps |
| 1. Why is the yield of this compound (X5P) lower than expected? | - Suboptimal enzyme activity: The activity of key enzymes in the pentose (B10789219) phosphate (B84403) pathway (PPP), such as transketolase and transaldolase, may be insufficient. - Cofactor imbalance: In yeast systems utilizing the XR/XDH pathway, an imbalance between NADPH consumption by xylose reductase (XR) and NAD+ regeneration by xylitol (B92547) dehydrogenase (XDH) can limit flux towards X5P.[1] - Competing metabolic pathways: Carbon flux may be diverted to other pathways, such as glycolysis or biomass formation. - Substrate transport limitations: Inefficient uptake of the primary carbon source (e.g., xylose) can limit the intracellular pool available for conversion to X5P. | - Overexpress key PPP enzymes: Increase the expression of genes encoding transketolase (tktA), transaldolase (talB), and ribulose-5-phosphate epimerase (rpe).[2] - Address cofactor imbalance: Engineer the cofactor specificity of XR and XDH to create a balanced pathway.[3] Alternatively, utilize the xylose isomerase (XI) pathway, which does not involve cofactors.[4] - Block competing pathways: Knock out or downregulate genes involved in competing pathways. For example, reducing phosphoglucose (B3042753) isomerase (pgi) activity can redirect carbon flux towards the PPP.[5] - Improve substrate uptake: Overexpress transporters specific to your carbon source. |
| 2. High levels of byproducts, such as xylitol, are being produced. How can this be minimized? | - Cofactor imbalance in yeast: The primary cause of xylitol accumulation in engineered Saccharomyces cerevisiae is the disparity in cofactor usage between NADPH-preferring xylose reductase and NAD+-dependent xylitol dehydrogenase.[1][3] - Suboptimal aeration: In yeast, aeration levels can influence the NAD+/NADH ratio, impacting xylitol production.[6] | - Engineer cofactor preference: Mutate xylose reductase to prefer NADH over NADPH.[3] - Use xylose isomerase pathway: Employ the bacterial xylose isomerase pathway, which directly converts xylose to xylulose without a cofactor imbalance.[4] - Optimize aeration: Carefully control the aeration rate during fermentation to maintain a balanced intracellular redox state.[6] |
| 3. The microbial culture is growing slowly on xylose as the sole carbon source. What could be the issue? | - Inefficient xylose metabolism: The native or engineered pathway for xylose assimilation may not be efficient enough to support robust growth. In E. coli, xylose metabolism can be repressed by other sugars.[6] - Toxicity of lignocellulosic hydrolysates: If using biomass-derived sugars, inhibitors such as furfural (B47365) and acetic acid can impede microbial growth.[7] | - Adaptive laboratory evolution: Evolve the microbial strain in a xylose-rich medium to select for mutants with improved growth characteristics.[2] - Optimize the xylose assimilation pathway: Overexpress key enzymes in the xylose utilization pathway. - Detoxify hydrolysates: Use methods like overliming or activated carbon treatment to remove inhibitors from lignocellulosic hydrolysates. |
| 4. How can I confirm that the engineered pathway is active? | - Lack of detectable product: The concentration of X5P or downstream metabolites may be below the detection limit of the analytical method. | - Enzyme activity assays: Perform in vitro assays on cell lysates to measure the specific activity of the engineered enzymes.[8] - Metabolite analysis: Use sensitive analytical techniques like HPLC or LC-MS/MS to quantify intracellular concentrations of X5P and other pathway intermediates.[9][10] - 13C metabolic flux analysis: Use labeled substrates to trace the flow of carbon through the engineered pathway. |
Frequently Asked Questions (FAQs)
Q1: What are the primary microbial hosts used for this compound production?
A1: Escherichia coli and Saccharomyces cerevisiae are the most commonly used microbial hosts for metabolic engineering to produce X5P. E. coli is often favored for its rapid growth and well-characterized genetics.[11] S. cerevisiae is a robust industrial microorganism, particularly for ethanol (B145695) production from lignocellulosic biomass, which involves xylose metabolism and the PPP.[12]
Q2: What are the main metabolic pathways for converting xylose to this compound?
A2: There are two primary pathways for xylose conversion:
-
Xylose Isomerase (XI) Pathway: Found in bacteria, this pathway directly converts xylose to xylulose in a single step. Xylulose is then phosphorylated to X5P by xylulokinase.[4]
-
Xylose Reductase (XR) / Xylitol Dehydrogenase (XDH) Pathway: This pathway, common in yeasts, involves a two-step conversion of xylose to xylulose via a xylitol intermediate. This pathway can lead to a cofactor imbalance.[4]
Q3: How can the flux through the pentose phosphate pathway be increased to enhance X5P production?
A3: Several strategies can be employed to increase flux through the PPP:
-
Overexpression of key enzymes: Increasing the cellular levels of transketolase, transaldolase, and ribulose-5-phosphate 3-epimerase can pull more carbon into the non-oxidative PPP.[2]
-
Blocking competing pathways: Disrupting the entry point into glycolysis (e.g., by deleting or downregulating phosphoglucose isomerase) can redirect glucose-6-phosphate into the oxidative PPP.[5]
-
Relieving feedback inhibition: Some PPP enzymes may be subject to allosteric regulation. Identifying and engineering these enzymes to be less sensitive to feedback inhibition can improve pathway flux.
Q4: What analytical methods are suitable for quantifying this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of sugar phosphates like X5P.[9][10] Coupling HPLC with mass spectrometry (LC-MS) can provide higher sensitivity and specificity. Enzymatic assays, where the conversion of X5P is coupled to a spectrophotometrically detectable reaction, are also employed.[8][13]
Q5: Is it possible to produce this compound using an in vitro enzymatic system?
A5: Yes, in vitro enzymatic synthesis of X5P has been demonstrated. This approach typically involves a cascade of purified enzymes, such as xylose isomerase and xylulokinase, to convert xylose to X5P.[14] This method avoids the complexities of cellular metabolism and can achieve high product purity.
Quantitative Data Presentation
Table 1: Comparison of Xylitol Production from Xylose in Various Yeast Strains
| Yeast Strain | Initial Xylose (g/L) | Xylitol Titer (g/L) | Xylitol Yield (g/g) | Productivity (g/L·h) | Reference |
| Candida tropicalis JA2 | Not specified | 109.5 | 0.86 | 2.81 | [4] |
| Candida tropicalis (from non-detoxified corncob) | Not specified | 41 | 0.73 | 0.43 | [4] |
| Cyberlindnera fabianii TBRC 4498 | 120 | 83.19 | 0.65 | 1.16 | [15] |
Table 2: In Vitro Production of this compound
| Enzyme System | Initial Xylose (mM) | X5P Produced (mM) | Time (h) | Temperature (°C) | Reference |
| Two-enzyme cascade (Xylose Isomerase, Xylulokinase) | 50 | 32 | 36 | 45 | [14] |
Experimental Protocols
Protocol 1: Construction of an Engineered E. coli Strain for this compound Overproduction
This protocol outlines the general steps for creating an E. coli strain with enhanced X5P production by overexpressing key enzymes of the non-oxidative pentose phosphate pathway.
1. Plasmid Construction: a. Obtain or synthesize the genes encoding transketolase (tktA), transaldolase (talB), and ribulose-5-phosphate 3-epimerase (rpe) from E. coli. b. Clone these genes into a suitable expression vector with an inducible promoter (e.g., pTrc99A with the trc promoter). The genes can be assembled into a single operon. c. Verify the sequence and orientation of the cloned genes by DNA sequencing.
2. Host Strain Selection: a. Choose a suitable E. coli host strain, such as DH5α for plasmid propagation and BL21(DE3) for protein expression and fermentation.
3. Transformation: a. Transform the constructed plasmid into the chosen E. coli host strain using standard chemical transformation or electroporation methods. b. Select for successful transformants on LB agar (B569324) plates containing the appropriate antibiotic.
4. Verification of Protein Expression: a. Inoculate a single colony of the transformed E. coli into LB medium with the corresponding antibiotic and grow to an OD600 of 0.4-0.6. b. Induce protein expression by adding a suitable inducer (e.g., IPTG). c. After a few hours of induction, harvest the cells and prepare a cell lysate. d. Analyze the protein expression levels of the target enzymes using SDS-PAGE.
Protocol 2: Quantification of this compound by HPLC
This protocol provides a general method for quantifying intracellular X5P concentrations using HPLC.
1. Sample Preparation (Metabolite Extraction): a. Quench the metabolism of a known amount of microbial cells rapidly by adding the culture to a cold solvent (e.g., 60% methanol (B129727) at -40°C). b. Centrifuge the cell suspension at a low temperature to pellet the cells. c. Extract the intracellular metabolites by resuspending the cell pellet in a suitable extraction solvent (e.g., a mixture of chloroform, methanol, and water) and incubating at a low temperature. d. Centrifuge to remove cell debris and collect the supernatant containing the metabolites.
2. HPLC Analysis: a. Use an HPLC system equipped with a suitable column for separating sugar phosphates, such as an anion-exchange column. b. The mobile phase typically consists of a buffered aqueous solution with a gradient of increasing salt concentration to elute the charged sugar phosphates. c. Detection can be achieved using a UV detector (if the compounds have a chromophore) or a refractive index detector. For higher sensitivity, couple the HPLC to a mass spectrometer. d. Prepare standard solutions of X5P at known concentrations to generate a calibration curve. e. Inject the extracted samples and the standards into the HPLC system. f. Identify and quantify the X5P peak in the samples by comparing its retention time and peak area to those of the standards.
Mandatory Visualizations
Caption: Metabolic pathway for xylose utilization and its connection to the pentose phosphate pathway.
Caption: Experimental workflow for enhancing this compound production.
References
- 1. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Biochemical routes for uptake and conversion of xylose by microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Reduced Oxidative Pentose Phosphate Pathway Flux in Recombinant Xylose-Utilizing Saccharomyces cerevisiae Strains Improves the Ethanol Yield from Xylose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Enhancing xylose-fermentation capacity of engineered Saccharomyces cerevisiae by multistep evolutionary engineering in inhibitor-rich lignocellulose hydrolysate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical and Kinetic Characterization of this compound/Fructose 6-Phosphate Phosphoketolase 2 (Xfp2) from Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Advances in Analyzing Pentose Phosphate Pathway Metabolites [metabolomics.creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
- 12. Comparative genomics of xylose-fermenting fungi for enhanced biofuel production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The measurement of this compound, ribulose 5-phosphate, and combined sedoheptulose 7-phosphate and ribose 5-phosphate in liver tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biosynthesis of D-xylulose 5-phosphate from D-xylose and polyphosphate through a minimized two-enzyme cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Xylulose 5-Phosphate by Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing xylulose 5-phosphate (Xu5P) by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: Why is the analysis of this compound challenging?
A1: The analysis of this compound and other sugar phosphates presents several challenges:
-
Isomeric Complexity: Xu5P has several isomers, including ribose 5-phosphate and ribulose 5-phosphate, which are often difficult to separate chromatographically.[1][2]
-
Polarity: As a phosphorylated sugar, Xu5P is highly polar, leading to poor retention on traditional reversed-phase liquid chromatography (LC) columns.
-
Thermal Instability: Sugar phosphates can be prone to degradation at high temperatures, which is a concern for gas chromatography (GC) analysis.
-
Interaction with Metal Surfaces: The phosphate (B84403) group can interact with stainless steel components of LC systems, causing peak tailing and poor peak shape.[3]
-
Matrix Effects: When analyzing biological samples, endogenous compounds can interfere with the ionization of Xu5P in the mass spectrometer, leading to ion suppression or enhancement.[4][5][6]
Q2: What are the common analytical approaches for this compound?
A2: The two primary mass spectrometry-based methods are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
LC-MS: This is a versatile and sensitive method for polar, non-volatile metabolites like Xu5P.[7] Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation technique.[2][8]
-
GC-MS: This method offers high sensitivity and specificity but requires chemical derivatization to make the non-volatile sugar phosphates amenable to GC analysis.[7]
Q3: Is derivatization necessary for this compound analysis?
A3: For GC-MS analysis, derivatization is essential to increase the volatility and thermal stability of Xu5P.[7][9] Common derivatization methods include oximation followed by silylation. For LC-MS, derivatization is not always necessary but can be used to improve chromatographic retention and separation on reversed-phase columns.[9]
Q4: How can I distinguish this compound from its isomers?
A4: Distinguishing Xu5P from its isomers requires a combination of effective chromatographic separation and mass spectrometric detection. HILIC columns are particularly effective for separating polar isomers like pentose (B10789219) phosphates.[1][2] Tandem mass spectrometry (MS/MS) can sometimes provide unique fragmentation patterns for different isomers, aiding in their identification.[2]
Troubleshooting Guides
Chromatography Issues
Q: I am observing poor peak shape (tailing or fronting) for my this compound peak. What could be the cause and how can I fix it?
A: Poor peak shape is a common issue in the analysis of phosphorylated compounds. Here are some potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Interaction with Metal Surfaces | Phosphorylated analytes can interact with stainless steel components in the LC system, leading to peak tailing.[3] Consider using a bio-inert or PEEK-lined LC system and column. Using a mobile phase with a higher pH (e.g., pH 9-10 with ammonium (B1175870) bicarbonate or ammonium formate) can also help to minimize these interactions.[10] |
| Secondary Interactions with Stationary Phase | Residual silanol (B1196071) groups on silica-based columns can cause secondary interactions. Ensure your mobile phase has an appropriate buffer concentration (typically 10-25 mM) to maintain a stable pH and minimize these interactions.[11] |
| Column Contamination or Void | A partially plugged column frit or a void at the column inlet can cause peak distortion.[12] Try back-flushing the column. If the problem persists, replace the guard column or the analytical column. |
| Inappropriate Injection Solvent | If the injection solvent is significantly stronger than the mobile phase, it can lead to peak distortion.[12] Whenever possible, dissolve your samples in a solvent that is similar in composition to the initial mobile phase. |
Mass Spectrometry Issues
Q: My this compound signal is low or inconsistent. What are the likely causes and solutions?
A: Low or inconsistent signal intensity is often related to issues within the mass spectrometer or the ionization process.
| Potential Cause | Troubleshooting Steps |
| Ion Suppression | Co-eluting compounds from the sample matrix can compete with this compound for ionization, reducing its signal.[4] Improve sample clean-up to remove interfering matrix components.[13] Adjusting the chromatography to better separate Xu5P from the interfering compounds can also be effective. Using a stable isotope-labeled internal standard can help to correct for ion suppression.[8] |
| In-Source Fragmentation | Larger sugar phosphates can fragment in the ion source, creating ions with the same mass-to-charge ratio as smaller sugar phosphates, leading to inaccurate quantification.[1] Optimize the ion source parameters (e.g., cone voltage or fragmentor voltage) to minimize in-source fragmentation. Chromatographic separation is crucial to ensure that you are quantifying the correct compound. |
| Poor Ionization Efficiency | The choice of mobile phase additives can significantly impact ionization efficiency. For negative ion mode, which is common for phosphorylated compounds, mobile phases containing additives like ammonium acetate (B1210297) or ammonium bicarbonate are often used. Ensure your mobile phase pH is optimal for deprotonation of the phosphate group. |
| Instrument Contamination | Contamination of the ion source or mass spectrometer optics can lead to a general loss of sensitivity.[11] Perform routine cleaning and maintenance of the ion source as recommended by the instrument manufacturer. |
Q: I am having trouble developing an MRM method for this compound. How do I select the right transitions?
A: Multiple Reaction Monitoring (MRM) is a sensitive and specific method for quantification. Here’s a general workflow for developing an MRM method:
-
Infuse a standard solution of this compound directly into the mass spectrometer to determine the precursor ion, which is typically the deprotonated molecule [M-H]⁻ in negative ion mode.
-
Perform a product ion scan of the precursor ion to identify the most abundant and stable fragment ions.
-
Optimize the collision energy for each fragment ion to maximize its signal intensity. This is often done by ramping the collision energy and observing the signal intensity of the product ion.
-
Select at least two transitions (one for quantification and one for confirmation) to ensure the specificity of the assay.
Below are some example MRM transitions for pentose phosphates. Note that optimal collision energies are instrument-dependent and should be determined empirically.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Typical Collision Energy (eV) |
| Pentose 5-phosphate | 229.0 | 97.0 (H₂PO₄⁻) | 10-20 |
| Pentose 5-phosphate | 229.0 | 79.0 (PO₃⁻) | 15-25 |
Experimental Protocols
Protocol 1: Sample Preparation from Cell Culture
-
Quenching Metabolism: Rapidly quench metabolic activity by adding a cold solvent mixture. For adherent cells, aspirate the medium and add a pre-chilled (-20°C) extraction solution of methanol/water (80:20, v/v). For suspension cells, quickly centrifuge the cells and resuspend the pellet in the cold extraction solution.
-
Extraction: Scrape the adherent cells or vortex the cell suspension. Transfer the cell lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.
-
Collection: Carefully collect the supernatant containing the metabolites.
-
Storage: Store the extracts at -80°C until analysis to ensure the stability of the sugar phosphates.[7]
Protocol 2: LC-MS/MS Analysis using HILIC
This protocol is a general guideline and should be optimized for your specific instrument and application.
-
LC System: A UPLC or HPLC system, preferably with a bio-inert flow path.
-
Column: A HILIC column suitable for polar analytes, such as an Atlantis Premier BEH Z-HILIC (2.1 x 100 mm, 1.7 µm) or an Acquity Premier BEH Amide column.[1][10][14]
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in water, pH 9.0
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2-5 µL
-
Gradient:
-
0-2 min: 90% B
-
2-10 min: Linear gradient to 50% B
-
10-12 min: Hold at 50% B
-
12.1-15 min: Return to 90% B for re-equilibration
-
-
MS System: A tandem quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
MS Parameters:
-
Capillary Voltage: 2.5 - 3.5 kV
-
Source Temperature: 120 - 150°C
-
Desolvation Temperature: 350 - 500°C
-
MRM Transitions: Determine empirically as described above.
-
Visualizations
Caption: Simplified Pentose Phosphate Pathway showing the position of this compound.
Caption: A logical workflow for troubleshooting common issues in Xu5P analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. par.nsf.gov [par.nsf.gov]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. A comprehensive method for the quantification of the non-oxidative pentose phosphate pathway intermediates in Saccharomyces cerevisiae by GC-IDMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in Analyzing Pentose Phosphate Pathway Metabolites [metabolomics.creative-proteomics.com]
- 8. Metabolite Profiling of Plastidial Deoxyxylulose-5-Phosphate Pathway Intermediates by Liquid Chromatography and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two-step derivatization for determination of sugar phosphates in plants by combined reversed phase chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development and Provisional Validation of a Multiplex LC-MRM-MS Test for Timely Kidney Injury Detection in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 14. researchgate.net [researchgate.net]
Overcoming challenges in separating xylulose 5-phosphate from other pentose phosphates.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the separation and analysis of xylulose 5-phosphate and other pentose (B10789219) phosphates.
Troubleshooting Guides
This section addresses common issues encountered during the chromatographic and enzymatic analysis of pentose phosphates.
High-Performance Liquid Chromatography (HPLC)
Question: My HPLC chromatogram shows poor resolution between this compound, ribulose 5-phosphate, and ribose 5-phosphate peaks. How can I improve their separation?
Answer: The co-elution of pentose phosphate (B84403) isomers is a common challenge due to their similar structures and high polarity.[1] Consider the following strategies to enhance resolution:
-
Column Selection:
-
Mixed-Mode Chromatography: Employing columns with both anion-exchange and reversed-phase or HILIC properties can significantly improve separation.[2][3][4] For instance, a Primesep SB column separates compounds based on anion-exchange properties, where diphosphates are retained longer than monophosphates.[2]
-
Porous Graphitized Carbon (PGC) Columns: PGC columns offer a unique selectivity for polar compounds and can achieve baseline separation of pentose phosphate isomers like ribose 5-phosphate and ribulose 5-phosphate.[5]
-
-
Mobile Phase Optimization:
-
Ion-Pairing Chromatography: Adding an ion-pairing reagent, such as tetrabutylammonium, to the mobile phase can enhance the retention and separation of anionic sugar phosphates on reversed-phase columns.[6] The choice of reagent and its concentration are critical and require optimization.
-
pH Adjustment: The pH of the mobile phase influences the ionization state of the phosphate groups and can affect retention and selectivity.[7] Careful control of pH is crucial for reproducible separations.[8]
-
Organic Modifier: The type and concentration of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase significantly impact retention in reversed-phase and HILIC modes.[9]
-
-
Derivatization:
-
Chemical derivatization can alter the physicochemical properties of the pentose phosphates, leading to improved chromatographic separation. A two-step derivatization using methoxylamine and propionic acid anhydride (B1165640) has been shown to improve separation on reversed-phase columns.[10][11]
-
Question: I'm observing significant peak tailing for my sugar phosphate analytes. What are the potential causes and solutions?
Answer: Peak tailing is a frequent issue in sugar phosphate analysis, often caused by interactions between the phosphate groups and the stationary phase or system components.[10][12]
-
Causes:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on silica-based columns can interact with the phosphate moieties, leading to tailing.[13]
-
Column Contamination: Accumulation of sample matrix components or precipitated buffers on the column can cause peak distortion.[8]
-
Column Voids: A void at the head of the column can lead to peak broadening and tailing.[14]
-
Inappropriate Mobile Phase pH: A mobile phase pH that leads to strong interactions between the analytes and the stationary phase can cause tailing.[7]
-
-
Solutions:
-
Use End-capped Columns: Modern, high-purity, end-capped silica (B1680970) columns minimize silanol interactions.
-
Mobile Phase Additives: Incorporating a small amount of a stronger, competing acid or a tail-sweeping reagent like methylphosphonic acid in the mobile phase can reduce tailing.[15] Increasing the buffer concentration can also help.[13]
-
Sample Clean-up: Implement a robust sample preparation protocol to remove interfering substances.
-
Guard Column: Use a guard column to protect the analytical column from contaminants.[16]
-
Column Washing: Regularly flush the column with a strong solvent to remove contaminants.[16]
-
Optimize pH: Adjust the mobile phase pH to a range where analyte-stationary phase interactions are minimized.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Question: My GC-MS analysis of derivatized pentose phosphates shows multiple peaks for a single analyte. Why is this happening and how can I simplify the chromatogram?
Answer: The appearance of multiple peaks for a single sugar phosphate is typically due to the formation of different isomers during derivatization.[17]
-
Cause:
-
Anomer and Isomer Formation: Silylation, a common derivatization technique, can result in the formation of multiple anomers (α and β) and structural isomers for each sugar, leading to complex chromatograms.[17]
-
-
Solution:
-
Two-Step Derivatization: A two-step derivatization protocol involving oximation followed by silylation can simplify the chromatogram. The initial oximation step converts the carbonyl group to an oxime, which reduces the number of possible isomers formed during the subsequent silylation step.[17][18]
-
Question: I'm experiencing low recovery and poor reproducibility with my GC-MS analysis of sugar phosphates. What are the likely causes?
Answer: Low recovery and poor reproducibility in GC-MS analysis of sugar phosphates often stem from incomplete derivatization or degradation of the analytes.
-
Causes:
-
Incomplete Derivatization: The presence of water in the sample or reagents can interfere with the derivatization reaction, leading to incomplete derivatization and low yields.[17] Sugar phosphates are hygroscopic and can absorb atmospheric moisture.[17]
-
Analyte Degradation: Sugar phosphates can be sensitive to the derivatization conditions, such as high temperatures, which may cause degradation.
-
-
Solutions:
-
Sample and Reagent Purity: Ensure that all samples, solvents, and derivatization reagents are anhydrous. Store samples in a desiccator.[17]
-
Optimization of Derivatization Conditions: Optimize the reaction temperature and time to ensure complete derivatization without causing analyte degradation. For example, a study found that a derivatization temperature of 30°C was optimal for a range of metabolites.[18]
-
Internal Standards: Use a stable, isotopically labeled internal standard to correct for variations in derivatization efficiency and injection volume.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating this compound from other pentose phosphates?
A1: The primary challenge lies in the fact that this compound, ribulose 5-phosphate, and ribose 5-phosphate are structural isomers with the same molecular weight and similar physicochemical properties, making them difficult to resolve using standard chromatographic techniques.[1]
Q2: Which analytical technique is most suitable for the quantitative analysis of this compound?
A2: Both LC-MS and GC-MS can be used for the quantification of this compound.[19] LC-MS is well-suited for analyzing these polar, non-volatile compounds directly, often with derivatization to improve retention and separation.[10][19] GC-MS requires derivatization to increase the volatility of the sugar phosphates.[18][19] The choice between the two depends on the available instrumentation, the complexity of the sample matrix, and the desired sensitivity. Capillary electrophoresis-mass spectrometry (CE-MS/MS) is another powerful technique for separating and quantifying these phosphorylated compounds.[1]
Q3: Can enzymatic assays be used to specifically measure this compound in a mixture of pentose phosphates?
A3: Yes, enzymatic assays offer high specificity for the quantification of individual pentose phosphates. For this compound, a coupled enzyme assay can be used where this compound is converted through a series of reactions that ultimately lead to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.[20]
Q4: What are the critical steps in sample preparation for pentose phosphate analysis?
A4: Proper sample preparation is crucial for accurate analysis. Key steps include:
-
Rapid Quenching of Metabolism: To prevent changes in metabolite levels, metabolic activity must be stopped immediately, often by using cold solvents like methanol (B129727) or by freeze-clamping the tissue.
-
Efficient Extraction: A suitable extraction method, such as using a chloroform/methanol mixture, is needed to isolate the polar sugar phosphates.[10]
-
Removal of Interferences: The sample extract should be treated to remove proteins and other macromolecules that can interfere with the analysis.
Q5: Are there any non-chromatographic methods for distinguishing pentose phosphate isomers?
A5: While chromatographic methods coupled with mass spectrometry are the most common, enzymatic assays provide a non-chromatographic approach to specifically quantify one isomer in the presence of others.[20] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to analyze pentose phosphate pathway metabolites, but it generally has lower sensitivity compared to mass spectrometry-based methods.[19]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the analysis of pentose phosphates.
Table 1: Performance of Different Analytical Methods for Pentose Phosphate Analysis
| Analytical Method | Key Performance Parameters | Reference |
| CE-MS/MS | Linearity: Wide linear rangesInterday Precision (RSD): <9.6%Intraday Precision (RSD): <13.0%LOD: 0.25–2 µmol/L | [1] |
| GC-MS/MS | Linearity: Wide linear rangesInterday Precision (RSD): <14.7%Intraday Precision (RSD): <14.9%LOD: 0.05–0.5 µmol/L | [1] |
| UHPLC-ESI-MS (with derivatization) | Linearity (R²): > 0.99Repeatability (RSD): < 20%Analytical Accuracy: 79–107% | [10][11] |
Experimental Protocols
Protocol 1: Mixed-Mode HPLC for Sugar Phosphate Separation
This protocol is based on the principles of mixed-mode chromatography for the separation of polar compounds like sugar phosphates.[2]
-
Column: Primesep SB mixed-mode column (or equivalent).
-
Mobile Phase A: Water with a suitable buffer (e.g., ammonium (B1175870) formate) at a specific pH (e.g., pH 3.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
Start with a high percentage of aqueous mobile phase (e.g., 80% A).
-
Gradually decrease the percentage of mobile phase A over the run to elute more strongly retained compounds.
-
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: Mass Spectrometry (MS) or Evaporative Light Scattering Detector (ELSD).[2]
Protocol 2: Two-Step Derivatization for GC-MS Analysis
This protocol is adapted from methods described for the analysis of polar metabolites.[17][18]
-
Sample Preparation: Evaporate the sample extract to dryness under a stream of nitrogen.
-
Oximation:
-
Add a solution of methoxyamine hydrochloride in pyridine (B92270) to the dried sample.
-
Incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to convert carbonyl groups to methoximes.[18]
-
-
Silylation:
-
Add a silylating agent such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the reaction mixture.
-
Incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes) to silylate hydroxyl and phosphate groups.[18]
-
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system for analysis.
Protocol 3: Enzymatic Assay for this compound
This protocol is based on a coupled enzyme assay.[20]
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Sample containing this compound.
-
Buffer (e.g., 50 mM glycylglycine, pH 7.7).
-
Transketolase.
-
Thiamine pyrophosphate (cocarboxylase).
-
Ribose 5-phosphate (as an acceptor substrate for transketolase).
-
Triosephosphate isomerase (TIM).
-
α-Glycerophosphate dehydrogenase.
-
NADH.
-
MgCl₂.
-
-
Initiate Reaction: Add the sample to the reaction mixture.
-
Spectrophotometric Monitoring: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of NADH oxidation is proportional to the concentration of this compound in the sample.
-
Quantification: Calculate the concentration of this compound based on the rate of absorbance change and the molar extinction coefficient of NADH.
Visualizations
Caption: Workflow for HPLC-MS analysis of pentose phosphates.
References
- 1. Optimization and validation of capillary electrophoresis- and gas chromatography-tandem mass spectrometry methods for the analysis of intermediate metabolites in glycolysis and pentose phosphate pathways within biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC Separation of Sugar Phosphates | SIELC Technologies [sielc.com]
- 3. helixchrom.com [helixchrom.com]
- 4. researchgate.net [researchgate.net]
- 5. Complementing reversed-phase selectivity with porous graphitized carbon to increase the metabolome coverage in an on-line two-dimensional LC-MS setup ... - Analyst (RSC Publishing) DOI:10.1039/C5AN00206K [pubs.rsc.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. lcms.cz [lcms.cz]
- 10. Two-step derivatization for determination of sugar phosphates in plants by combined reversed phase chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comprehensive Coverage of Glycolysis and Pentose Phosphate Metabolic Pathways by Isomer-Selective Accurate Targeted Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hplc.eu [hplc.eu]
- 14. lcms.cz [lcms.cz]
- 15. Analysis of Selected Sugars and Sugar Phosphates in Mouse Heart Tissue by Reductive Amination and Liquid Chromatography-Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scribd.com [scribd.com]
- 17. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 18. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Advances in Analyzing Pentose Phosphate Pathway Metabolites [metabolomics.creative-proteomics.com]
- 20. Conversion of d-ribulose 5-phosphate to d-xylulose 5-phosphate: new insights from structural and biochemical studies on human RPE - PMC [pmc.ncbi.nlm.nih.gov]
Protocol modifications for robust xylulose 5-phosphate enzyme assays.
Welcome to the technical support center for robust xylulose 5-phosphate (Xu5P) enzyme assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for measuring this compound (Xu5P) enzyme activity?
A1: Several methods are available for measuring Xu5P enzyme activity, each with its own advantages and limitations. The most common approaches include:
-
Spectrophotometric Assays: These assays are often coupled enzyme systems where the production or consumption of Xu5P is linked to a change in absorbance of a chromophore, such as NADH or NADPH, typically measured at 340 nm.[1]
-
Hydroxamate Assay: This method is used for phosphoketolase enzymes that produce acetyl phosphate (B84403) from Xu5P. The acetyl phosphate is converted to a ferric-hydroxamate complex, which can be measured colorimetrically at 540 nm.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC-based methods allow for the direct quantification of Xu5P. This technique offers high specificity and can separate Xu5P from other metabolites in the sample.[3] Derivatization with fluorescent reagents can be used to enhance sensitivity.[4]
Q2: What are the key enzymes involved in Xu5P metabolism that are commonly assayed?
A2: The primary enzymes assayed in the context of Xu5P metabolism are:
-
D-ribulose 5-phosphate 3-epimerase (RPE): This enzyme catalyzes the reversible conversion of D-ribulose 5-phosphate to D-xylulose 5-phosphate.[1][3]
-
This compound/fructose 6-phosphate phosphoketolase (Xfp): This enzyme breaks down Xu5P into acetyl phosphate and glyceraldehyde 3-phosphate.[2]
-
Transketolase: This enzyme utilizes Xu5P as a two-carbon donor in the pentose (B10789219) phosphate pathway.[5]
Q3: What is the significance of Xu5P in cellular metabolism?
A3: this compound is a key intermediate in the pentose phosphate pathway (PPP).[6] Beyond its role in the PPP, Xu5P acts as a crucial signaling molecule that regulates carbohydrate and lipid metabolism. It influences the activity of enzymes and transcription factors, such as carbohydrate-responsive element-binding protein (ChREBP), which are vital for metabolic homeostasis.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during Xu5P enzyme assays.
Issue 1: High Background Signal or No Signal in Spectrophotometric Assays
| Possible Cause | Troubleshooting Step |
| Contaminating enzymes in sample or reagents | Run a blank reaction without the substrate to check for background activity. If high, consider further purification of your enzyme or using higher purity reagents. |
| Instability of NADH/NADPH | Prepare fresh NADH/NADPH solutions for each experiment. Protect solutions from light and keep on ice. |
| Incorrect wavelength setting | Ensure the spectrophotometer is set to the correct wavelength for monitoring NADH (340 nm).[1] |
| Presence of interfering substances | Some compounds in your sample may absorb at 340 nm. Run a sample blank without the coupling enzymes to assess this. |
| Inactive coupling enzymes | Test the activity of the coupling enzymes (e.g., transketolase, triosephosphate isomerase, glycerophosphate dehydrogenase) separately.[1] |
Issue 2: Low or No Activity in Phosphoketolase (Hydroxamate) Assay
| Possible Cause | Troubleshooting Step |
| Sub-optimal pH or temperature | The optimal pH for Xfp2 from Cryptococcus neoformans is between 4.5 and 6.0, and the optimal temperature is 37 to 40°C.[2] Verify and adjust your reaction conditions accordingly. |
| Absence of essential cofactors | Ensure the reaction mixture contains sufficient concentrations of thiamine (B1217682) pyrophosphate (TPP) (e.g., 0.5 mM) and a divalent cation like MgCl2 (e.g., 5 mM).[2] |
| Presence of inhibitors | ATP, phosphoenolpyruvate (B93156) (PEP), and oxaloacetic acid (OAA) can inhibit Xfp2 activity.[2] If these are present in your sample, consider a sample preparation step to remove them. |
| Enzyme instability | Keep the enzyme on ice and use it promptly after thawing. |
Issue 3: Poor Peak Resolution or Low Sensitivity in HPLC Analysis
| Possible Cause | Troubleshooting Step |
| Inappropriate column or mobile phase | Use a column suitable for separating sugar phosphates, such as an anion-exchange or a specific column like Aminex HPX-87H.[3] Optimize the mobile phase composition and gradient. |
| Low concentration of Xu5P in the sample | Concentrate your sample before injection or use a more sensitive detection method, such as fluorescence detection after derivatization.[4] |
| Matrix effects from the sample | Perform a sample cleanup or extraction to remove interfering compounds. |
| Sub-optimal detector settings | Optimize the detector settings (e.g., wavelength for UV detection, nebulizer temperature and gas flow for ELSD).[3] |
Quantitative Data Summary
The following tables provide a summary of key quantitative data for enzymes involved in Xu5P metabolism.
Table 1: this compound Concentrations in Rat Liver under Different Dietary Conditions
| Dietary State | This compound (nmol/g) |
| 48 h starved | 3.8 ± 0.3 |
| Ad libitum feeding | 8.6 ± 0.3 |
| Meal feeding of a fat-free diet | 66.3 ± 8.3 |
| Data from Casazza et al. |
Table 2: Apparent Kinetic Parameters of C. neoformans Xfp2
| Substrate | K₀.₅ (mM) | Vₘₐₓ (µmol/min/mg) | kcat (s⁻¹) | kcat/K₀.₅ (M⁻¹s⁻¹) | Hill Coefficient (h) |
| This compound | 1.8 ± 0.1 | 10.8 ± 0.2 | 16.2 ± 0.3 | 9.0 x 10³ | 1.5 ± 0.1 |
| Fructose 6-phosphate | 10.3 ± 0.9 | 5.3 ± 0.2 | 7.9 ± 0.3 | 7.7 x 10² | 1.9 ± 0.2 |
| Phosphate (with X5P) | 2.5 ± 0.2 | 10.8 ± 0.3 | 16.2 ± 0.4 | 6.5 x 10³ | 0.6 ± 0.04 |
| Phosphate (with F6P) | 1.9 ± 0.2 | 5.3 ± 0.2 | 7.9 ± 0.3 | 4.2 x 10³ | 0.6 ± 0.05 |
| Data from Moyrand et al.[2] |
Table 3: Inhibition of C. neoformans Xfp2 Activity
| Inhibitor | IC₅₀ (mM) |
| ATP | 0.6 |
| PEP | 7.5 |
| OAA | 15.0 |
| Data from Moyrand et al.[2] |
Experimental Protocols
Protocol 1: Enzyme-Coupled Spectrophotometric Assay for D-ribulose 5-phosphate 3-epimerase (RPE)
This protocol measures the production of Xu5P from D-ribulose 5-phosphate by coupling it to the oxidation of NADH.[1]
Materials:
-
50 mM Glycylglycine (B550881) buffer, pH 7.7
-
2 mM D-ribulose 5-phosphate
-
0.001 mg/mL Cocarboxylase (Thiamine pyrophosphate)
-
0.0625 mM NADH
-
0.01 U/mL Transketolase
-
0.01 U/mL α-glycerophosphate dehydrogenase/triosephosphate isomerase (TIM)
-
7.5 mM MgCl₂
-
Purified RPE enzyme
Procedure:
-
Prepare a reaction mixture containing glycylglycine buffer, D-ribulose 5-phosphate, cocarboxylase, NADH, transketolase, α-glycerophosphate dehydrogenase/TIM, and MgCl₂.
-
Incubate the mixture at 25°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding an appropriate dilution of the RPE enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The rate of NADH oxidation is proportional to the RPE activity. One unit of activity is defined as the amount of enzyme required to convert 1 µmol of D-ribulose 5-phosphate to D-xylulose 5-phosphate per minute under the assay conditions.[1]
Protocol 2: Hydroxamate Assay for this compound/fructose 6-phosphate phosphoketolase (Xfp)
This protocol quantifies the production of acetyl phosphate from Xu5P.[2]
Materials:
-
50 mM MES buffer, pH 5.5
-
0.5 mM Thiamine pyrophosphate (TPP)
-
1 mM DTT
-
5 mM MgCl₂
-
This compound (concentration to be varied)
-
Purified Xfp enzyme
-
2 M Hydroxylamine (B1172632) hydrochloride, pH 7.0
-
Reagent C: 2.5% FeCl₃ in 2 N HCl
-
Reagent D: 10% Trichloroacetic acid
Procedure:
-
Prepare a standard reaction mixture containing MES buffer, TPP, DTT, and MgCl₂.
-
Add varying concentrations of the substrate, this compound.
-
Initiate the reaction by adding the purified Xfp enzyme.
-
Incubate the reaction at 40°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding 2 M hydroxylamine hydrochloride and incubate at room temperature for 10 minutes.
-
Add a 50:50 mixture of Reagent C and Reagent D to form the ferric-hydroxamate complex.
-
Measure the absorbance of the complex at 540 nm.
-
Quantify the amount of acetyl phosphate produced using a standard curve.
Visualizations
Signaling Pathway of this compound
Caption: Signaling role of this compound in metabolic regulation.
Experimental Workflow: Enzyme-Coupled Spectrophotometric Assay
Caption: Workflow for a typical enzyme-coupled spectrophotometric assay.
Logical Relationship: Troubleshooting High Background
Caption: Troubleshooting logic for high background in spectrophotometric assays.
References
- 1. ovid.com [ovid.com]
- 2. Structure, kinetic characterization and subcellular localization of the two ribulose 5-phosphate epimerase isoenzymes from Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KEGG ENZYME: 5.1.3.1 [genome.jp]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Biochemical and Kinetic Characterization of this compound/Fructose 6-Phosphate Phosphoketolase 2 (Xfp2) from Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Best practices for sample preparation for xylulose 5-phosphate analysis.
Welcome to the technical support center for the analysis of xylulose 5-phosphate (Xu5P). This resource is designed for researchers, scientists, and drug development professionals to provide best practices, troubleshooting guidance, and frequently asked questions (FAQs) for the accurate and reproducible quantification of this key metabolite in the pentose (B10789219) phosphate (B84403) pathway.
Troubleshooting Guides
This section addresses specific issues that may arise during the sample preparation and analysis of this compound.
Question: I am observing significant peak tailing for my this compound peak in my LC-MS analysis. What are the potential causes and solutions?
Answer:
Peak tailing is a common challenge in the analysis of phosphorylated compounds like this compound, often stemming from interactions with the analytical column and the LC system's metallic components.[1][2] Here’s a breakdown of the likely causes and how to address them:
-
Interaction with Metal Surfaces: Phosphate groups have a high affinity for metal oxides present in stainless steel tubing and column frits, leading to undesirable secondary interactions and peak tailing.[2]
-
Solution:
-
Use a Bio-inert LC System: If available, employ an LC system with PEEK or other bio-inert materials in the flow path to minimize metal contact.
-
Mobile Phase Additives: Incorporate a small concentration of a competing agent into your mobile phase. Formic acid is a common choice that can help reduce peak tailing.[1] For more persistent tailing, an organic phosphate compound like methylphosphonic acid can act as a "tail-sweeping" reagent to improve peak symmetry.[3]
-
Chelating Agents: In some cases, adding a weak chelating agent to the mobile phase can passivate active metal sites. However, this should be done cautiously as it can lead to ion suppression in the mass spectrometer.
-
-
-
Secondary Interactions with the Stationary Phase: The phosphate moiety of Xu5P can interact with active sites on the silica-based stationary phase of the column.
-
Solution:
-
Column Choice: Ensure you are using a high-quality, end-capped column suitable for polar analytes.
-
Guard Column: Use a guard column with the same stationary phase as your analytical column. This can help to saturate active sites and protect the analytical column from strongly retained matrix components.
-
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can influence the ionization state of this compound and its interaction with the stationary phase.
-
Solution:
-
pH Optimization: Experiment with slight adjustments to the mobile phase pH to find the optimal condition for peak shape. Be mindful of the stability of your analyte and the operating range of your column.
-
-
Question: My recovery of this compound is low and inconsistent. How can I improve my extraction efficiency and reproducibility?
Answer:
Low and variable recovery of this compound is often related to the sample preparation process, specifically the quenching and extraction steps. Here are key factors to consider:
-
Inefficient Quenching: Rapidly halting all enzymatic activity is crucial to prevent the degradation or interconversion of Xu5P.
-
Solution:
-
Use Cold Quenching Solutions: Quenching with ice-cold solvents is essential. A common and effective method is to use a cold aqueous methanol (B129727) solution (e.g., 60-80% v/v methanol) at -40°C or below.[4]
-
Avoid Pure Methanol for Certain Cell Types: While effective, 100% cold methanol can cause some cell types to leak metabolites. An aqueous methanol mixture is often a safer choice to maintain cell integrity during quenching.[4]
-
-
-
Suboptimal Extraction Solvent: The choice of extraction solvent significantly impacts the recovery of polar metabolites like Xu5P.
-
Solution:
-
Boiling Ethanol Extraction: This is a highly effective method for polar metabolites as it simultaneously lyses cells, denatures proteins, and extracts the metabolites.[4]
-
Methanol/Chloroform/Water Systems: A biphasic extraction using a mixture of methanol, chloroform, and water can efficiently separate polar metabolites (like Xu5P) in the aqueous phase from lipids in the organic phase.[4]
-
-
-
Incomplete Cell Lysis: If cells are not completely lysed, the intracellular Xu5P will not be fully released for extraction.
-
Solution:
-
Mechanical Lysis: For robust cells like yeast or bacteria, mechanical disruption methods such as bead beating or sonication in the presence of the extraction solvent are recommended.
-
Solvent-Based Lysis: For mammalian cells, direct extraction with a suitable solvent is often sufficient. Ensure the solvent volume is adequate to effectively lyse the cell pellet.
-
-
-
Analyte Degradation: this compound can be unstable if not handled properly during and after extraction.
-
Solution:
-
FAQs
Q1: What is the best way to quench metabolism for this compound analysis in adherent mammalian cells?
A1: For adherent mammalian cells, a rapid wash with ice-cold phosphate-buffered saline (PBS) followed by immediate quenching with -80°C 80% (v/v) methanol in water directly on the culture plate is a highly effective method.[4] This ensures that metabolic activity is halted almost instantaneously, preserving the in vivo concentration of this compound.
Q2: Should I use an internal standard for this compound quantification?
A2: Yes, using a stable isotope-labeled internal standard, such as ¹³C-labeled this compound, is highly recommended for accurate quantification. An internal standard helps to correct for variations in extraction efficiency, sample matrix effects, and instrument response, leading to more reliable and reproducible results.
Q3: How should I store my samples before and after extraction to ensure the stability of this compound?
A3:
-
Before Extraction: If immediate processing is not possible, cell pellets or tissues should be flash-frozen in liquid nitrogen and stored at -80°C.
-
After Extraction: For short-term storage (a few days), keep the extracts at -80°C. For long-term storage, it is best to dry the extracts completely and store them at -80°C to prevent degradation.[5][6][7]
Q4: I am seeing variability in my retention times for this compound. What could be the cause?
A4: Retention time variability for this compound can be caused by several factors:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including the concentration of additives, can lead to shifts in retention time.
-
Column Temperature: Fluctuations in the column oven temperature can affect retention. Ensure the column is properly equilibrated at the set temperature before each run.
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention. Regularly check column performance with a standard mixture.
-
System Equilibration: Ensure the LC system is thoroughly equilibrated with the mobile phase before starting a sequence of injections.
Data Presentation
Table 1: Comparison of Quenching Methods for Cellular Metabolomics
| Quenching Method | Key Advantages | Key Disadvantages | Typical Metabolite Leakage |
| Cold 60% Methanol (-40°C) | Gold standard for yeast; minimizes leakage. | May not be optimal for all organisms. | Low |
| Cold 80% Methanol (-80°C) | Effective for mammalian cells; rapid quenching. | Can cause leakage in some cell types. | Variable |
| Boiling Ethanol (75%) | Combines quenching, lysis, and extraction. | Not suitable for all sample types; potential for heat-labile metabolite degradation. | Not applicable (lysis is intended) |
| Methanol/Acetonitrile/Water (-20°C) | Can be used in a single-step extraction. | May be less efficient at quenching than colder methods. | Moderate |
Table 2: Reproducibility of Metabolite Extraction Methods for Polar Metabolites
| Extraction Method | Typical Relative Standard Deviation (%RSD) |
| Boiling Ethanol | 10-20% |
| Methanol/Chloroform/Water | 15-25% |
| Cold Methanol | 15-30% |
Note: %RSD values are approximate and can vary depending on the specific protocol, sample matrix, and analytical platform.
Experimental Protocols
Protocol 1: Metabolite Extraction from Adherent Mammalian Cells for this compound Analysis
-
Cell Culture: Grow adherent cells in a 6-well plate to the desired confluency.
-
Washing: Aspirate the culture medium. Quickly wash the cells with 1 mL of ice-cold PBS. Immediately aspirate the PBS.
-
Quenching and Extraction: Place the culture plate on a bed of dry ice. Add 1 mL of -80°C 80% (v/v) methanol in water to each well. Let the plate sit on dry ice for 15 minutes to ensure complete quenching.
-
Cell Collection: Scrape the cells in the methanol solution and transfer the cell lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites.
-
Sample Preparation for LC-MS: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis.
-
Storage: If not analyzing immediately, store the dried extracts at -80°C.
Mandatory Visualization
Caption: Figure 1. Sample Preparation Workflow for this compound Analysis.
Caption: Figure 2. Troubleshooting Peak Tailing for this compound.
References
- 1. Two-step derivatization for determination of sugar phosphates in plants by combined reversed phase chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Selected Sugars and Sugar Phosphates in Mouse Heart Tissue by Reductive Amination and Liquid Chromatography-Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 6. Long-Term Biological Sample Storage: Comprehensive Best Practices Guide — Veritas Innovation [veritasinnovation.com]
- 7. Biological Sample Storage Considerations | PHCbi | PHCbi [phchd.com]
Technical Support Center: Chromatographic Resolution of Xylulose 5-Phosphate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution of xylulose 5-phosphate and related sugar phosphates.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic techniques for separating this compound?
A1: The most common and effective techniques for the separation of highly polar and anionic sugar phosphates like this compound are Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Exchange Chromatography (IEX).[1][2][3][4] These methods are often coupled with mass spectrometry (MS) for sensitive and specific detection.[5][6][7]
Q2: Why is achieving good resolution for this compound challenging?
A2: The primary challenge lies in its structural similarity to other pentose (B10789219) phosphate (B84403) isomers, such as ribose 5-phosphate and ribulose 5-phosphate. These isomers often have very similar physicochemical properties, making them difficult to separate using standard reversed-phase chromatography. Additionally, the phosphate group can cause peak tailing due to interactions with metal components in the HPLC system.[2][3]
Q3: What type of column is recommended for HILIC separation of this compound?
A3: Amide-based and zwitterionic HILIC columns are commonly recommended for the separation of sugar phosphates.[3][8] Columns with diol (HILIC-OH5) or zwitterionic (HILIC-Z) stationary phases have shown good performance in retaining and separating polar analytes like this compound.[8]
Q4: What are the key mobile phase considerations for HILIC methods?
A4: HILIC mobile phases typically consist of a high percentage of an organic solvent (usually acetonitrile) and a smaller percentage of an aqueous buffer. The aqueous component's pH and buffer concentration are critical for achieving good peak shape and resolution. Ammonium (B1175870) formate (B1220265) and ammonium acetate (B1210297) are common buffers used in HILIC-MS methods.[1]
Q5: How can I improve the detection of this compound?
A5: Mass spectrometry (MS) is the preferred detection method due to its high sensitivity and selectivity, especially when dealing with complex biological samples.[6][7] For HPLC with UV detection, derivatization of the sugar phosphate may be necessary as they lack a strong chromophore.[9][10]
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic analysis of this compound.
Problem 1: Poor Resolution Between this compound and Other Pentose Phosphate Isomers
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inadequate Stationary Phase Selectivity | - Switch to a HILIC column with a different stationary phase chemistry (e.g., from an amide to a zwitterionic phase) to exploit different separation mechanisms.[8] - For ion-exchange chromatography, consider a weak anion exchanger which can sometimes offer better selectivity for closely related isomers compared to strong anion exchangers.[2] |
| Suboptimal Mobile Phase Composition | - HILIC: Carefully optimize the percentage of the aqueous component in the mobile phase. Small changes can significantly impact selectivity.[1] - HILIC: Adjust the pH of the aqueous portion of the mobile phase. The charge state of the analytes can be subtly altered, leading to changes in retention and resolution. - Ion-Exchange: Optimize the salt gradient. A shallower gradient can often improve the resolution of closely eluting peaks. |
| Inappropriate Column Temperature | - Vary the column temperature. Lower temperatures can sometimes increase retention and improve separation, while higher temperatures can improve efficiency and reduce analysis time.[8] |
| Flow Rate is Too High | - Reduce the flow rate. This can lead to better mass transfer and improved resolution, although it will increase the run time. |
Problem 2: Peak Tailing for this compound
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Interaction with Metal Components | - The phosphate group can interact with stainless steel components of the HPLC system (e.g., column frits, tubing).[3] - Add a chelating agent, such as methylphosphonic acid, to the mobile phase to reduce these interactions.[3] - Use a bio-inert or PEEK-lined column and system components.[1] |
| Secondary Interactions with the Stationary Phase | - HILIC: Increase the buffer concentration in the mobile phase to mask active sites on the stationary phase.[1] - Reversed-Phase (less common): Add a competing base like triethylamine (B128534) (TEA) to the mobile phase to block silanol (B1196071) interactions.[11] |
| Column Contamination or Degradation | - Flush the column with a strong solvent to remove contaminants. - If the problem persists, the column may be degraded and require replacement. |
| Incorrect Mobile Phase pH | - Ensure the mobile phase pH is appropriate for the analyte and column chemistry. For silica-based columns, operating within a pH range of 2-8 is generally recommended to prevent column degradation.[12] |
Problem 3: Poor Peak Shape (Fronting or Broadening)
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Sample Overload | - Dilute the sample or reduce the injection volume.[13] |
| Injection Solvent Mismatch | - The sample should be dissolved in a solvent that is weaker than or similar in composition to the initial mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.[14] For HILIC, this means the sample should be dissolved in a high percentage of organic solvent.[8] |
| Extra-Column Volume | - Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume.[13] |
| Column Equilibration Issues | - Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially when running gradients. HILIC columns may require longer equilibration times.[1] |
Experimental Protocols
Protocol 1: HILIC-MS/MS for this compound
This protocol is a general guideline and may require optimization for specific instruments and samples.
-
Sample Preparation:
-
Extract metabolites from the biological sample using a cold solvent mixture (e.g., 80% methanol).
-
Centrifuge to pellet proteins and other insoluble material.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase (e.g., 80% acetonitrile, 20% water with 10 mM ammonium formate, pH 3.2).
-
-
Chromatographic Conditions:
-
Column: HILIC column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm).[8]
-
Mobile Phase A: 10 mM Ammonium Formate in water, pH 3.2.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 80% B
-
2-12 min: Linear gradient from 80% to 20% B
-
12-15 min: Hold at 20% B
-
15.1-20 min: Return to 80% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 2-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound: Precursor ion (m/z) 229 -> Product ion (m/z) 97 (or other appropriate fragment).
-
Optimize other MS parameters (e.g., capillary voltage, gas flow, collision energy) for your specific instrument.
-
Data Presentation
Table 1: Example HILIC Methods for Sugar Phosphate Analysis
| Parameter | Method A | Method B |
| Column | Shodex HILICpak VT-50 2D | Waters ACQUITY UPLC BEH Amide |
| Dimensions | 2.0 x 150 mm, 5 µm | 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 25 mM Ammonium Formate (aq) | 10 mM Ammonium Acetate in 95:5 ACN:H2O |
| Mobile Phase B | Acetonitrile | 10 mM Ammonium Acetate in 50:50 ACN:H2O |
| Gradient | Isocratic (80:20 A:B) | Gradient elution |
| Flow Rate | 0.3 mL/min | 0.4 mL/min |
| Temperature | 60 °C | 35 °C |
| Detection | ESI-MS (Negative) | ESI-MS (Negative) |
Note: This table is a summary of representative methods and specific conditions may vary based on the cited literature.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
References
- 1. agilent.com [agilent.com]
- 2. Selectivity issues in targeted metabolomics: Separation of phosphorylated carbohydrate isomers by mixed-mode hydrophilic interaction/weak anion exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of ten phosphorylated mono-and disaccharides using HILIC and ion-pairing interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Measuring the activity of 1-deoxy-D-xylulose 5-phosphate synthase, the first enzyme in the MEP pathway, in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in Analyzing Pentose Phosphate Pathway Metabolites [metabolomics.creative-proteomics.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. High-performance liquid chromatography assay for 1-deoxy-D-xylulose 5-phosphate synthase activity using fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. researchgate.net [researchgate.net]
Strategies to prevent the degradation of xylulose 5-phosphate standards.
Welcome to the technical support center for xylulose 5-phosphate standards. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage, handling, and use of this compound to prevent its degradation and ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound standards?
A1: For long-term stability, solid this compound should be stored at -20°C. Once reconstituted in a solvent, it is recommended to store the solution in aliquots at -80°C for up to six months or at -20°C for up to one month to minimize degradation from repeated freeze-thaw cycles.[1]
Q2: Why is preventing the degradation of this compound important for my research?
A2: this compound is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP) and plays a significant role in cellular metabolism.[2][3] Its degradation can lead to inaccurate quantification in metabolic studies, flawed enzyme kinetic data, and unreliable results in drug development assays. Ensuring the integrity of your standards is crucial for obtaining reproducible and valid experimental outcomes.
Q3: What are the primary factors that contribute to the degradation of this compound?
A3: The main factors contributing to the degradation of this compound are temperature, pH, and the presence of contaminating enzymes in the experimental setup. As a phosphorylated sugar, it is susceptible to both chemical and enzymatic hydrolysis.
Q4: Can I store reconstituted this compound at room temperature?
A4: It is strongly advised against storing this compound solutions at room temperature for extended periods. While it may be stable for the short duration of an experiment, prolonged exposure to ambient temperatures will lead to significant degradation.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected concentrations in analytical measurements (e.g., HPLC).
| Possible Cause | Troubleshooting Step | Prevention Strategy |
| Degradation during sample preparation | Analyze a freshly prepared standard immediately to establish a baseline. Compare this with samples that have undergone the full preparation workflow. | Minimize the time between sample preparation and analysis. Keep samples on ice or at 4°C throughout the process. |
| Degradation during storage | Prepare fresh standards and re-analyze. Compare the results with those from previously stored aliquots. | Aliquot standards into single-use volumes to avoid multiple freeze-thaw cycles. Ensure storage is at -80°C for long-term stability. |
| Inappropriate solvent/buffer pH | Measure the pH of your solvent or buffer. Sugar phosphates are generally more stable at a neutral pH. | Prepare this compound in a buffer with a pH between 6.5 and 7.5. Avoid acidic conditions as they can accelerate hydrolysis. |
| Contamination of reagents or water with phosphatases | Use freshly opened, high-purity reagents and nuclease-free water. Test for phosphatase activity in your buffers if contamination is suspected. | Always use sterile, nuclease-free water and high-quality reagents for preparing standards and buffers. |
Issue 2: Variability in enzyme kinetic assay results.
| Possible Cause | Troubleshooting Step | Prevention Strategy |
| Degradation of this compound in the reaction mixture | Run a control reaction without the enzyme to measure the non-enzymatic degradation of this compound under your assay conditions. | Prepare the reaction mixture, including the this compound substrate, immediately before starting the assay. |
| Sub-optimal assay buffer pH or temperature | Verify the pH of your assay buffer at the reaction temperature. Perform the assay at the optimal temperature for your enzyme, ensuring it does not accelerate substrate degradation. | Optimize the assay buffer and temperature to ensure both enzyme activity and substrate stability. Most enzymatic assays involving this compound are performed at a pH between 7.0 and 7.7 and a temperature of around 30°C. |
| Presence of interfering substances in the sample | Run a sample blank to check for any background signal. If interference is detected, sample purification may be necessary. | Ensure that the sample matrix does not contain components that could affect the stability of this compound or interfere with the assay detection method. |
Quantitative Data on Stability
While specific kinetic data for this compound degradation is not extensively published, the stability of sugar phosphates is known to be influenced by pH and temperature. The following table provides a general overview of expected stability based on the principles of phosphate ester hydrolysis.
| Condition | pH | Temperature | Expected Stability | Notes |
| Optimal Storage (Solid) | N/A | -20°C | High | Recommended for long-term storage of the powdered standard. |
| Optimal Storage (Aqueous) | 7.0 - 7.5 | -80°C | High (up to 6 months) | Aliquoting is crucial to prevent degradation from freeze-thaw cycles. |
| Short-term Storage (Aqueous) | 7.0 - 7.5 | -20°C | Moderate (up to 1 month) | Suitable for working stocks that will be used within a shorter timeframe. |
| Benchtop Use (Aqueous) | 7.0 - 7.5 | 4°C | Low to Moderate | Keep on ice during experimental setup. Use within a few hours. |
| Stress Condition (Aqueous) | < 6.0 or > 8.0 | Room Temperature | Very Low | Avoid these conditions as they can lead to rapid degradation. |
Experimental Protocols
Protocol for Preparing this compound Standards
-
Reconstitution: Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation. Reconstitute the solid in a high-purity, sterile buffer (e.g., 20 mM HEPES or Tris, pH 7.4) or nuclease-free water to the desired stock concentration.
-
Mixing: Gently vortex the solution to ensure the powder is completely dissolved. Avoid vigorous shaking to prevent potential denaturation if any residual protein is present.
-
Aliquoting: Immediately after reconstitution, dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes. The volume of each aliquot should be sufficient for a single experiment.
-
Storage: Snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and then transfer them to a -80°C freezer for long-term storage. For short-term storage (less than one month), a -20°C freezer can be used.
Protocol for Assessing the Stability of this compound (Forced Degradation Study)
This protocol is designed to be a starting point for a forced degradation study to understand the stability of this compound under your specific experimental conditions.[4][5][6][7][8]
-
Preparation of Test Solutions: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in the buffer or solvent you intend to use for your experiments.[4]
-
Stress Conditions:
-
Acid Hydrolysis: Adjust the pH of the this compound solution to 3.0 with 0.1 M HCl.
-
Base Hydrolysis: Adjust the pH of the this compound solution to 9.0 with 0.1 M NaOH.
-
Thermal Stress: Incubate the this compound solution (at your experimental pH) at various temperatures (e.g., 37°C, 50°C, and 70°C).
-
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot of each stressed solution.
-
Neutralization: Immediately neutralize the acid and base-stressed samples by adding an equivalent amount of base or acid, respectively.
-
Analysis: Analyze the samples by a validated stability-indicating method, such as HPLC, to quantify the remaining this compound and any degradation products.
-
Data Evaluation: Calculate the percentage of degradation at each time point for each stress condition. This will provide insight into the degradation kinetics and help in identifying optimal handling and storage conditions.
Visualizations
Caption: Workflow for handling this compound standards.
Caption: Simplified potential degradation pathways for this compound.
References
- 1. Biochemical and Kinetic Characterization of this compound/Fructose 6-Phosphate Phosphoketolase 2 (Xfp2) from Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactome | Formation of xylulose-5-phosphate [reactome.org]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0000868) [hmdb.ca]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. sgs.com [sgs.com]
Validation & Comparative
A Researcher's Guide to Validating Xylulose 5-Phosphate Measurements: A Comparative Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of xylulose 5-phosphate (Xu5P), a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), is critical for understanding cellular metabolism and its role in various disease states. This guide provides a detailed comparison of the primary analytical methods for measuring Xu5P, with a focus on validating the accuracy of these measurements. We present experimental data, detailed protocols, and visual workflows to aid in the selection and implementation of the most appropriate method for your research needs.
This compound is not only a central metabolite in the PPP but also acts as a signaling molecule that regulates carbohydrate and lipid metabolism.[1] Therefore, the ability to reliably measure its concentration is paramount. The primary challenges in quantifying Xu5P and other PPP intermediates include their low abundance and rapid turnover rates in biological samples.[2] This guide will focus on the two most prevalent methods for Xu5P quantification: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and enzymatic assays.
Comparison of Analytical Methods for this compound Measurement
The choice of analytical technique for Xu5P measurement depends on factors such as the required sensitivity, specificity, sample matrix, and available instrumentation.[1] Below is a summary of the key performance characteristics of LC-MS/MS and enzymatic assays.
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Enzymatic Assay |
| Principle | Separation by liquid chromatography followed by mass-based detection and quantification.[1] | Spectrophotometric or fluorometric measurement of a product stoichiometrically linked to Xu5P conversion.[3][4] |
| Specificity | High, based on mass-to-charge ratio and fragmentation patterns. | Moderate, can be affected by interfering enzymes or substrates. |
| Sensitivity | Very high, capable of detecting picomolar to nanomolar concentrations.[1] | High, but generally less sensitive than LC-MS/MS. |
| Throughput | High, allows for the simultaneous analysis of multiple metabolites.[1] | Moderate, can be adapted for plate-based formats. |
| Validation | Use of isotope-labeled internal standards, calibration curves, and quality control samples.[5][6] | Standard curves with purified Xu5P, spike-recovery experiments, and confirmation of reaction endpoint.[3] |
| Sample Type | Versatile, applicable to cell extracts, tissues, and biofluids.[1] | Primarily used for cell and tissue extracts.[3] |
| Instrumentation | Requires a dedicated LC-MS/MS system. | Requires a spectrophotometer or fluorometer. |
Validating the Accuracy of this compound Measurements
Independent of the chosen method, rigorous validation is essential to ensure the accuracy and reliability of Xu5P measurements.
Validation of LC-MS/MS Measurements
The gold standard for validating LC-MS/MS-based quantification is the use of a stable isotope-labeled internal standard. This approach, often referred to as isotope dilution mass spectrometry, involves adding a known amount of an isotopically heavy version of Xu5P (e.g., ¹³C-labeled Xu5P) to the sample prior to extraction and analysis.
Key Validation Steps:
-
Internal Standard: The co-eluting isotope-coded internal standard helps to correct for variations in sample preparation, chromatographic retention time, and ionization efficiency, thereby eliminating potential issues with ion suppression and allowing for precise quantification.[5][6]
-
Calibration Curve: A calibration curve is generated using a series of known concentrations of a certified Xu5P standard, with a constant amount of the internal standard.
-
Quality Control (QC) Samples: QC samples at low, medium, and high concentrations within the calibration range should be analyzed with each batch of samples to assess the accuracy and precision of the assay.
-
Specificity: The specificity of the method is confirmed by the unique fragmentation pattern of Xu5P in MS/MS mode.
Validation of Enzymatic Assays
Enzymatic assays for Xu5P typically rely on a series of coupled enzyme reactions that ultimately lead to the production or consumption of a chromophore or fluorophore (e.g., NADH), which can be measured spectrophotometrically or fluorometrically.[7]
Key Validation Steps:
-
Standard Curve: A standard curve is generated using a highly purified Xu5P standard to establish the relationship between absorbance/fluorescence and concentration.
-
Spike-Recovery: To assess for matrix effects, known amounts of Xu5P standard are "spiked" into the sample matrix and the recovery is calculated. The recovery should ideally be within 80-120%.
-
Assay Specificity: The specificity of the assay should be confirmed by running the reaction without the specific coupling enzymes to ensure that there are no interfering reactions.
-
Endpoint Confirmation: It is crucial to ensure that the enzymatic reaction goes to completion (reaches a clear endpoint) for accurate quantification.[3]
Experimental Protocols
Protocol 1: Quantification of this compound by LC-MS/MS
This protocol is a generalized procedure based on established methods for the analysis of pentose phosphate pathway intermediates.[5][6]
1. Sample Preparation (Cell Extracts): a. Rapidly quench metabolism by adding ice-cold methanol (B129727) to the cell culture. b. Scrape the cells and transfer the cell suspension to a microcentrifuge tube. c. Add the isotope-labeled internal standard (e.g., ¹³C₅-Xylulose 5-phosphate). d. Perform metabolite extraction using a suitable solvent system (e.g., methanol/water/chloroform). e. Centrifuge to pellet cellular debris and collect the polar metabolite-containing upper aqueous phase. f. Dry the extract under vacuum or nitrogen.
2. LC-MS/MS Analysis: a. Reconstitute the dried extract in the LC mobile phase. b. Inject the sample onto a reverse-phase or ion-pair chromatography column for separation. c. Perform mass spectrometric analysis using a triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM). d. Monitor the specific precursor-to-product ion transitions for both endogenous Xu5P and the isotope-labeled internal standard.
3. Data Analysis: a. Integrate the peak areas for both the analyte and the internal standard. b. Calculate the ratio of the analyte peak area to the internal standard peak area. c. Determine the concentration of Xu5P in the sample by interpolating the peak area ratio against the calibration curve.
Protocol 2: Enzymatic Assay for this compound
This protocol is adapted from a method for the spectrophotometric determination of Xu5P in tissue extracts.[3][4]
1. Sample Preparation (Tissue Extracts): a. Freeze-clamp the tissue in liquid nitrogen to halt metabolic activity. b. Homogenize the frozen tissue in perchloric acid. c. Centrifuge the homogenate to precipitate proteins. d. Neutralize the supernatant with a potassium carbonate solution. e. Centrifuge to remove the potassium perchlorate (B79767) precipitate. The supernatant contains the metabolites.
2. Enzymatic Reaction: a. Prepare a reaction mixture containing buffer (e.g., glycylglycine, pH 7.7), NADH, cocarboxylase (B7798076) (thiamine pyrophosphate), and the coupling enzymes: transketolase, triosephosphate isomerase, and α-glycerophosphate dehydrogenase.[7] b. Add the prepared sample extract to the reaction mixture. c. Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.[7] d. The reaction is initiated by the addition of a specific enzyme that converts Xu5P (e.g., phosphoketolase).
3. Data Analysis: a. Calculate the change in absorbance at 340 nm. b. Use the standard curve to determine the concentration of Xu5P in the sample.
Visualizing the Pathways and Workflows
To further clarify the context and procedures, the following diagrams illustrate the pentose phosphate pathway and the experimental workflows for Xu5P measurement.
References
- 1. Advances in Analyzing Pentose Phosphate Pathway Metabolites [metabolomics.creative-proteomics.com]
- 2. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The measurement of this compound, ribulose 5-phosphate, and combined sedoheptulose 7-phosphate and ribose 5-phosphate in liver tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound mediates glucose-induced lipogenesis by this compound-activated protein phosphatase in rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of pentose phosphate pathway (PPP) metabolites by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Conversion of d-ribulose 5-phosphate to d-xylulose 5-phosphate: new insights from structural and biochemical studies on human RPE - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of different xylulose 5-phosphate assay methods.
A Comparative Guide to Xylulose 5-Phosphate Assay Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of this compound (Xu5P), a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), is crucial for understanding metabolic regulation and its implications in various diseases.[1] This guide provides a comprehensive comparison of different methodologies for Xu5P analysis, complete with experimental protocols and performance data to aid researchers in selecting the most suitable assay for their specific needs.
Data Summary: A Comparative Overview of Xu5P Assay Methods
The selection of an appropriate assay for this compound depends on factors such as the required sensitivity, specificity, sample matrix, and available instrumentation. The following table summarizes the key characteristics of the most common methods.
| Assay Method | Principle | Detection | Advantages | Disadvantages | Typical Applications |
| Enzymatic-Spectrophotometric Assay | Coupled enzymatic reactions leading to a change in NADH absorbance.[2] | Spectrophotometry (340 nm) | Relatively simple and cost-effective, suitable for routine analysis.[2] | Can be prone to interference from other metabolites; may have lower sensitivity compared to chromatographic methods. | Measurement of Xu5P in tissue extracts and purified enzyme systems.[3] |
| High-Performance Liquid Chromatography (HPLC) | Chromatographic separation followed by detection. Derivatization is often required.[4] | Fluorescence[5][4] or UV/Vis | High selectivity and sensitivity, especially with fluorescence detection.[5][4] | Can be time-consuming due to derivatization and chromatography steps.[5] | Analysis of Xu5P synthase activity and quantification in complex biological samples.[5][6] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives by GC followed by MS detection. | Mass Spectrometry | High sensitivity and specificity, allows for independent quantification of epimers like ribulose 5-phosphate and this compound.[7] | Requires derivatization to make the sugar phosphates volatile, which can be a complex and time-consuming process. | Metabolomics studies, particularly for detailed analysis of pentose phosphate pathway intermediates.[7] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by LC coupled with highly specific detection by tandem MS. | Mass Spectrometry | High specificity and sensitivity, suitable for complex biological matrices and targeted quantification.[6][8] | Requires sophisticated and expensive instrumentation. | Targeted metabolomics, metabolic flux analysis, and quantification in various biological fluids and extracts.[6][8] |
| Colorimetric (Phloroglucinol) Assay | Dehydration of xylose (the precursor of Xu5P) to furfural, which reacts with phloroglucinol (B13840) to form a colored compound.[9][10] | Spectrophotometry (554 nm)[10] | Simple, rapid, and requires minimal sample preparation.[9] | This method is for xylose, the precursor, and not directly for this compound. It can have interference from other sugars like glucose.[9] | Primarily for the determination of xylose in serum and urine, often used in clinical settings to assess malabsorption.[9] |
| Hydroxamate Assay | Measures the production of acetyl phosphate from the breakdown of this compound by phosphoketolase.[11] | Spectrophotometry (540 nm)[11] | Specific for phosphoketolase activity. | Indirect measurement of Xu5P, dependent on the activity of another enzyme. | Characterization of phosphoketolase enzymes.[11] |
Experimental Protocols
Enzymatic-Spectrophotometric Assay
This method relies on a series of coupled enzymatic reactions that ultimately lead to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[2]
Materials:
-
Glycylglycine (B550881) buffer (50 mM, pH 7.7)
-
D-Ribulose (B119500) 5-phosphate (substrate, if measuring the epimerase reaction to produce Xu5P)
-
Thiamine (B1217682) pyrophosphate (cocarboxylase)
-
NADH
-
Transketolase
-
α-Glycerophosphate dehydrogenase/Triosephosphate isomerase (TIM)
-
MgCl₂
-
Enzyme sample containing ribulose 5-phosphate 3-epimerase or sample containing this compound
Procedure:
-
Prepare a reaction mixture containing 50 mM glycylglycine buffer (pH 7.7), 0.001 mg thiamine pyrophosphate, 0.0625 mM NADH, 0.01 U transketolase, 0.01 U of α-glycerophosphate dehydrogenase/TIM, and 7.5 mM MgCl₂.
-
Add the enzyme sample or the sample containing this compound to the reaction mixture.
-
To start the reaction (if measuring epimerase activity), add 2 mM of D-ribulose 5-phosphate.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
The rate of change in absorbance is proportional to the amount of this compound present or being formed.[2]
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This protocol is for the determination of 1-deoxy-D-xylulose 5-phosphate (DXP) synthase activity by measuring its product, which is structurally related to Xu5P. A similar derivatization and detection strategy can be adapted for Xu5P.
Materials:
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Dithiothreitol (DTT)
-
Thiamine pyrophosphate (TPP)
-
MgCl₂
-
Alkaline phosphatase
-
2-Anthranilic acid (fluorescent derivatizing agent)
-
Acetonitrile, water, 1-butylamine, tetrahydrofuran, phosphoric acid for mobile phase
-
Nova-Pak phenyl HPLC column
Procedure:
-
Enzymatic Reaction (for DXP synthase): Set up a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 2 mM DTT, 0.075 mM TPP, and 1 mM MgCl₂. Add the enzyme extract and substrates.
-
Dephosphorylation: The product, 1-deoxy-D-xylulose 5-phosphate, is dephosphorylated using alkaline phosphatase.
-
Derivatization: The resulting 1-deoxy-D-xylulose is derivatized with the fluorescent reagent 2-anthranilic acid.
-
HPLC Analysis:
-
Separate the derivatized product on a Nova-Pak phenyl column.
-
The mobile phase consists of a mixture of acetonitrile, water, 1-butylamine, tetrahydrofuran, and phosphoric acid (e.g., 2:97:0.125:0.5:0.25, v/v).
-
Monitor the eluate using a fluorescence detector with an excitation wavelength of 320 nm and an emission wavelength of 425 nm.
-
-
Quantification: A linear response is typically obtained between 5 and 200 ng of the derivatized product.[5][4]
Gas Chromatography-Mass Spectrometry (GC-MS)
This method allows for the sensitive and specific quantification of Xu5P and its epimer, ribulose 5-phosphate.[7]
Materials:
-
Reagents for metabolite extraction (e.g., cold methanol/water)
-
Derivatization agents (e.g., for oximation and silylation)
-
¹³C-labeled cell extracts to be used as internal standards
-
Mid-polar GC column (e.g., Zebron ZB-AAA)
Procedure:
-
Sample Quenching and Extraction: Rapidly quench metabolic activity and extract intracellular metabolites from biological samples.
-
Internal Standard Addition: Add ¹³C-labeled cell extracts as internal standards to improve data quality and eliminate the need for recovery checks.
-
Derivatization: Perform a two-step derivatization process, typically oximation followed by silylation, to make the sugar phosphates volatile.
-
GC-MS Analysis:
-
Separate the derivatized metabolites on a mid-polar GC column.
-
Use an optimized temperature gradient for good separation.
-
Detect and quantify the analytes using a mass spectrometer.
-
-
Data Analysis: The use of isotope dilution mass spectrometry allows for accurate quantification.[7]
Visualizations
Signaling Pathway
Caption: The central role of this compound in the Pentose Phosphate Pathway.
Experimental Workflow
Caption: A generalized workflow for the cross-validation of different this compound assay methods.
References
- 1. Advances in Analyzing Pentose Phosphate Pathway Metabolites [metabolomics.creative-proteomics.com]
- 2. Conversion of d-ribulose 5-phosphate to d-xylulose 5-phosphate: new insights from structural and biochemical studies on human RPE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The measurement of this compound, ribulose 5-phosphate, and combined sedoheptulose 7-phosphate and ribose 5-phosphate in liver tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. researchgate.net [researchgate.net]
- 6. Measuring the activity of 1-deoxy-D-xylulose 5-phosphate synthase, the first enzyme in the MEP pathway, in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comprehensive method for the quantification of the non-oxidative pentose phosphate pathway intermediates in Saccharomyces cerevisiae by GC-IDMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Xylose Analysis Service - Creative Proteomics [creative-proteomics.com]
- 9. A simplified, colorimetric micromethod for xylose in serum or urine, with phloroglucinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. D-Xylose Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 11. Biochemical and Kinetic Characterization of this compound/Fructose 6-Phosphate Phosphoketolase 2 (Xfp2) from Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Xylulose 5-Phosphate Levels in Health and Disease
For Immediate Release
A comprehensive review of current literature reveals significant alterations in the levels of xylulose 5-phosphate (X5P), a key intermediate of the pentose (B10789219) phosphate (B84403) pathway (PPP), across various diseased states compared to healthy tissues. This guide provides a detailed comparison of X5P concentrations, outlines the experimental protocols for its measurement, and visualizes its central role in cellular metabolism and signaling, offering valuable insights for researchers, scientists, and drug development professionals.
This compound is a critical metabolic intermediate that not only participates in the non-oxidative branch of the PPP but also acts as a signaling molecule, influencing glycolysis and lipogenesis.[1] The PPP itself is a fundamental metabolic pathway responsible for producing NADPH, which is essential for redox homeostasis and reductive biosynthesis, and for generating precursors for nucleotide synthesis.[2] Given these crucial roles, it is unsurprising that dysregulation of the PPP and alterations in its intermediates are implicated in numerous diseases, including cancer and metabolic disorders.
Quantitative Comparison of this compound Levels
The following table summarizes the available quantitative data on X5P levels in healthy and diseased tissues. It is important to note that data directly comparing absolute concentrations in human healthy versus diseased tissues are still emerging, with much of the current understanding derived from animal models and relative quantification in human studies.
| Tissue | Condition | This compound Concentration (nmol/g tissue) | Species | Reference(s) |
| Liver | Healthy (48h starved) | 3.8 +/- 0.3 | Rat | [3] |
| Liver | Healthy (ad libitum feeding) | 8.6 +/- 0.3 | Rat | [3] |
| Liver | Healthy (fat-free diet) | 66.3 +/- 8.3 | Rat | [3] |
| Ovarian Cancer | Primary Cancer | Reference Level | Human | [4] |
| Ovarian Cancer | Omental Metastatic Cancer | Decreased (relative to primary cancer) | Human | [4] |
| Breast Cancer | Cancer Tissue | Increased PPP activity suggested | Human | [5] |
| Renal Cancer | Clear Cell Renal Cell Carcinoma | Increased levels of PPP intermediates | Human | [6] |
Note: Data for ovarian, breast, and renal cancer are based on studies indicating changes in the pentose phosphate pathway activity and its intermediates, rather than direct absolute quantification of this compound in all cases.
The Role of this compound in Disease Pathogenesis
Alterations in X5P levels are indicative of metabolic reprogramming, a hallmark of many diseases.
In Cancer: Rapidly proliferating cancer cells have a high demand for the products of the PPP, namely NADPH for antioxidant defense and macromolecule synthesis, and ribose 5-phosphate for nucleotide production.[7] Studies suggest that many cancers exhibit enhanced PPP activity. For instance, in clear cell renal cell carcinoma, an increased flux through the PPP is observed, leading to elevated levels of its intermediates.[6] Similarly, breast cancer is associated with a tissue-specific Warburg effect, where increased glucose utilization favors both glycolysis and the PPP.[5] Interestingly, in a study on ovarian cancer, a decrease in X5P was observed in metastatic cancer compared to the primary tumor, suggesting complex metabolic shifts during cancer progression.[4]
In Metabolic Diseases: this compound plays a significant role in the regulation of carbohydrate and lipid metabolism.[8] It acts as a signaling molecule that activates protein phosphatase 2A (PP2A), which in turn influences glycolysis and lipogenesis.[3][9] In the context of diabetes, the PPP is crucial for beta-cell function and insulin (B600854) release. Dysregulation of this pathway can contribute to increased oxidative stress and beta-cell apoptosis.[4]
Experimental Protocols for the Quantification of this compound
Accurate measurement of X5P in biological samples is crucial for understanding its role in health and disease. The following are summaries of commonly used experimental protocols.
Spectrophotometric Determination
This method is a classic approach for measuring PPP intermediates in tissue extracts.
Principle: This assay is based on the enzymatic conversion of X5P to other products, with the concomitant reduction or oxidation of a nucleotide cofactor (e.g., NADP+ to NADPH), which can be measured by a change in absorbance at a specific wavelength (typically 340 nm).
Protocol Outline:
-
Tissue Homogenization: Tissues are rapidly frozen in liquid nitrogen and then homogenized in a suitable buffer (e.g., perchloric acid) to precipitate proteins and extract metabolites.
-
Neutralization: The acidic extract is neutralized with a base (e.g., potassium carbonate).
-
Enzymatic Assay: The neutralized extract is added to a reaction mixture containing buffer, cofactors, and a series of enzymes. The measurement of X5P often involves a coupled enzyme system where the product of one reaction is the substrate for the next, ultimately leading to a measurable change in NADPH concentration. A modification of the method by Kauffman et al. is a commonly cited procedure.[3]
-
Spectrophotometric Reading: The change in absorbance is measured over time, and the concentration of X5P is calculated based on the stoichiometry of the reactions and the molar extinction coefficient of NADPH.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS has become the gold standard for metabolomics due to its high sensitivity and specificity, allowing for the simultaneous quantification of multiple metabolites.[8]
Principle: This technique separates metabolites based on their physicochemical properties using liquid chromatography, followed by their detection and quantification based on their mass-to-charge ratio by a mass spectrometer.
Protocol Outline:
-
Metabolite Extraction: Similar to the spectrophotometric method, metabolites are extracted from tissue samples using a solvent mixture, often a combination of methanol, acetonitrile, and water, to ensure the extraction of a wide range of metabolites.
-
Chromatographic Separation: The extracted metabolites are injected into an LC system. For polar, phosphorylated metabolites like X5P, specialized columns such as hydrophilic interaction liquid chromatography (HILIC) or ion-pair reversed-phase columns are often used.
-
Mass Spectrometry Detection: As the metabolites elute from the LC column, they are ionized (e.g., by electrospray ionization) and detected by the mass spectrometer. For quantitative analysis, tandem mass spectrometry (MS/MS) is often employed in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity. The use of stable isotope-labeled internal standards is crucial for accurate quantification.[10]
Signaling Pathways and Experimental Workflows
To visualize the central role of this compound, the following diagrams have been generated using Graphviz.
Caption: The Pentose Phosphate Pathway.
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for X5P Analysis.
Conclusion
The available evidence strongly suggests that this compound levels are dynamically regulated and significantly altered in various disease states, reflecting the central role of the pentose phosphate pathway in cellular metabolism and stress response. While further research is needed to establish definitive quantitative benchmarks for X5P in a wider range of human healthy and diseased tissues, the existing data underscore the potential of X5P as a biomarker and a therapeutic target. The standardized experimental protocols and a clear understanding of the underlying signaling pathways are essential for advancing research in this critical area of metabolic science.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0000868) [hmdb.ca]
- 2. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 3. This compound mediates glucose-induced lipogenesis by this compound-activated protein phosphatase in rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of the Pentose Phosphate Pathway in Diabetes and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Metabolomic profile of glycolysis and the pentose phosphate pathway identifies the central role of glucose-6-phosphate dehydrogenase in clear cell-renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in Analyzing Pentose Phosphate Pathway Metabolites [metabolomics.creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Xylulose 5-Phosphate and Ribulose 5-Phosphate: Beyond the Pentose Phosphate Pathway
A deep dive into the distinct metabolic and signaling functions of two key pentose (B10789219) phosphate (B84403) isomers, supported by experimental data and methodologies.
In the intricate network of cellular metabolism, seemingly subtle molecular differences can give rise to profoundly distinct functional roles. This is vividly illustrated by the pentose phosphate isomers, xylulose 5-phosphate (Xu5P) and ribulose 5-phosphate (Ru5P). While both are key intermediates in the pentose phosphate pathway (PPP), their functionalities extend far beyond this shared origin, with Xu5P emerging as a critical signaling molecule and Ru5P serving as a central metabolic hub. This guide provides a comprehensive comparison of their functions, supported by experimental data and detailed protocols for their analysis.
Core Functional Differences: A Tale of Two Isomers
Ribulose 5-phosphate is a product of the oxidative phase of the pentose phosphate pathway and stands at a metabolic crossroads.[1][2] It can be reversibly converted to either ribose 5-phosphate (R5P), a precursor for nucleotide and nucleic acid synthesis, by ribose-5-phosphate (B1218738) isomerase, or to this compound by ribulose-5-phosphate 3-epimerase.[1][3] In photosynthetic organisms, Ru5P is the precursor to ribulose-1,5-bisphosphate (RuBP), the primary acceptor of CO2 in the Calvin cycle.[4][5]
This compound, on the other hand, is a key player in the non-oxidative branch of the PPP.[6][7] It acts as a two-carbon donor in reactions catalyzed by transketolase, which is crucial for the interconversion of sugar phosphates and links the PPP with glycolysis.[7][8] Beyond this metabolic role, Xu5P has a unique and critical function as an intracellular signaling molecule. It activates protein phosphatase 2A (PP2A), which in turn dephosphorylates and activates the bifunctional enzyme phosphofructokinase-2/fructose-2,6-bisphosphatase (PFK-2/FBPase-2) and the transcription factor ChREBP (Carbohydrate Response Element-Binding Protein).[6][9][10] This signaling cascade leads to an increase in fructose-2,6-bisphosphate, a potent activator of glycolysis, and promotes the expression of genes involved in lipogenesis.[10][11]
Quantitative Analysis of Tissue Metabolite Levels
The intracellular concentrations of Xu5P and Ru5P can vary significantly depending on the metabolic state of the cell. Studies in rat liver have demonstrated these fluctuations in response to different dietary conditions.
| Dietary State | This compound (nmol/g) | Ribulose 5-phosphate (nmol/g) | [Xu5P]/[Ru5P] Ratio |
| 48 h starved | 3.8 +/- 0.3 | 3.4 +/- 0.3 | 1.12 +/- 0.07 |
| Ad libitum fed | 8.6 +/- 0.3 | 5.8 +/- 0.2 | 1.48 +/- 0.04 |
| Fat-free meal fed | 66.3 +/- 8.3 | 37.1 +/- 5.3 | 1.78 +/- 0.03 |
| Data adapted from a study on rat liver tissue extracts.[12] |
These data indicate that under conditions of high carbohydrate availability, the levels of both pentose phosphates increase dramatically, with a notable shift in the ratio favoring this compound. This supports the role of Xu5P as a signal for glucose abundance.
Experimental Protocols
Measurement of this compound and Ribulose 5-Phosphate in Tissue Extracts
A reliable method for the quantification of Xu5P and Ru5P in tissue extracts involves an enzyme-coupled spectrophotometric assay. This method is a modification of the procedure described by Kauffman et al.[12]
Principle:
The assay relies on the enzymatic conversion of the pentose phosphates to products that can be linked to the oxidation or reduction of a nicotinamide (B372718) nucleotide (NADH or NADPH), which can be monitored by the change in absorbance at 340 nm.
Reagents:
-
Tissue extract (e.g., perchloric acid extract of freeze-clamped liver)
-
Assay buffer (e.g., 50 mM glycylglycine, pH 7.7)
-
NADH
-
Thiamine (B1217682) pyrophosphate (cocarboxylase)
-
MgCl2
-
Transketolase
-
α-glycerophosphate dehydrogenase/triosephosphate isomerase
-
Ribulose-5-phosphate 3-epimerase
-
Ribose-5-phosphate isomerase
Procedure:
-
This compound measurement: The reaction mixture contains the tissue extract, assay buffer, NADH, thiamine pyrophosphate, MgCl2, transketolase, and α-glycerophosphate dehydrogenase/triosephosphate isomerase. The decrease in absorbance at 340 nm upon the addition of transketolase is proportional to the amount of Xu5P present.
-
Ribulose 5-phosphate measurement: After the endpoint for Xu5P is reached, ribulose-5-phosphate 3-epimerase is added to the same cuvette. The subsequent decrease in absorbance at 340 nm corresponds to the amount of Ru5P.
-
Ribose 5-phosphate measurement: Following the Ru5P measurement, ribose-5-phosphate isomerase is added to determine the concentration of R5P.
Note: For a more advanced and sensitive analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be employed to profile pentose phosphate pathway intermediates.[13][14]
Visualizing the Functional Divergence
The distinct roles of this compound and ribulose 5-phosphate can be effectively visualized through pathway and workflow diagrams.
References
- 1. Ribulose 5-phosphate - Wikipedia [en.wikipedia.org]
- 2. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conversion of d-ribulose 5-phosphate to d-xylulose 5-phosphate: new insights from structural and biochemical studies on human RPE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Reduction in chloroplastic ribulose-5-phosphate-3-epimerase decreases photosynthetic capacity in Arabidopsis [frontiersin.org]
- 5. letstalkacademy.com [letstalkacademy.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. D-xylulose 5-phosphate | 4212-65-1 | Benchchem [benchchem.com]
- 8. Reactome | ribose 5-phosphate + this compound <=> sedoheptulose 7-phosphate + D-glyceraldehyde 3-phosphate [reactome.org]
- 9. Human Metabolome Database: Showing metabocard for this compound (HMDB0000868) [hmdb.ca]
- 10. This compound mediates glucose-induced lipogenesis by this compound-activated protein phosphatase in rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solved Xylulose-5-phosphate acts as an intracellular | Chegg.com [chegg.com]
- 12. The measurement of this compound, ribulose 5-phosphate, and combined sedoheptulose 7-phosphate and ribose 5-phosphate in liver tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Assessing the Reproducibility of Xylulose 5-Phosphate Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of metabolites is paramount. This guide provides an objective comparison of common methods for measuring xylulose 5-phosphate (Xu5P), a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), with a focus on reproducibility and supporting experimental data.
This compound plays a crucial role in cellular metabolism, linking the PPP with glycolysis and serving as a signaling molecule in metabolic regulation.[1][2][3][4] Its accurate quantification is essential for understanding metabolic fluxes and the pathophysiology of various diseases. This guide compares the most prevalent analytical techniques used for Xu5P measurement: Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and enzymatic assays.
Comparative Analysis of Quantification Methods
The choice of analytical method for this compound quantification depends on factors such as required sensitivity, specificity, sample matrix, and available instrumentation. The following tables summarize the quantitative performance of different methods based on available literature.
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reported Reproducibility (CV%) | Key Advantages | Key Limitations |
| LC-MS/MS | < 1 ng/mL[5] | 0.4 ± 0.024 nmol/mL (for S7P)[6] | Not explicitly stated in search results | High specificity and sensitivity, suitable for complex matrices, allows for simultaneous analysis of multiple metabolites.[1][5] | Requires complex data analysis, potential for matrix effects.[1] |
| GC-MS | Not explicitly stated in search results | Not explicitly stated in search results | Not explicitly stated in search results | Improved separation of isomers, use of stable isotope-labeled internal standards enhances data quality.[7] | Requires derivatization of analytes, which can introduce variability. |
| Enzymatic Assay | Not explicitly stated in search results | 0.46 mg/dL (for xylose)[8] | Not explicitly stated in search results | Automatable, does not require acid or heat, suitable for high-throughput screening.[8] | Lower analytical sensitivity compared to phloroglucinol (B13840) method for xylose, potential for interference from other metabolites.[8] |
Experimental Protocols
Detailed and standardized experimental protocols are critical for ensuring the reproducibility of this compound quantification. Below are summarized methodologies for sample preparation and analysis using the compared techniques.
Metabolite Extraction
Proper sample preparation is a crucial first step to ensure the stability and accurate measurement of this compound.
For cell cultures (e.g., yeast):
-
Quenching: Rapidly mix the cell culture with a cold quenching solution (e.g., 60% methanol (B129727) at -40°C) to halt metabolic activity.[9]
-
Cell Harvesting: Centrifuge the quenched cell suspension at low temperatures (e.g., 3,000 x g for 5 minutes at -10°C).[9]
-
Washing (Optional): Resuspend the cell pellet in the cold quenching solution to remove extracellular metabolites and centrifuge again.[9]
-
Extraction: Resuspend the cell pellet in a suitable extraction solvent. For polar metabolites like this compound, options include boiling ethanol (B145695) or a methanol-chloroform-water system.[9]
-
Final Processing: Centrifuge to pellet cell debris. The supernatant containing the metabolites can be dried or directly analyzed.[9]
For tissue samples (e.g., liver):
-
Freeze-clamping: Immediately freeze-clamp the tissue in liquid nitrogen to stop metabolic processes.
-
Homogenization: Homogenize the frozen tissue in a suitable extraction buffer, such as perchloric acid (HClO4).[10]
-
Neutralization: Neutralize the extract with a suitable base (e.g., KOH) to precipitate the perchlorate.
-
Centrifugation: Centrifuge to remove the precipitate, and collect the supernatant for analysis.
Analytical Methods
1. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Principle: LC separates metabolites based on their physicochemical properties, followed by detection and quantification by MS/MS.[1] Ion-pair chromatography with a C18 column is often used for the separation of sugar phosphates.[6]
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.
-
Procedure:
-
Inject the metabolite extract onto the LC column.
-
Elute the analytes using a suitable mobile phase gradient.
-
Ionize the eluted compounds using an appropriate ion source (e.g., electrospray ionization - ESI).
-
Detect and quantify the target analyte using multiple reaction monitoring (MRM) for high specificity.[5]
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: Volatile derivatives of the metabolites are separated by GC and detected by MS.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Procedure:
-
Derivatization: The polar sugar phosphates are chemically modified (e.g., oximation followed by silylation) to increase their volatility.
-
Inject the derivatized sample into the GC.
-
Separate the compounds based on their boiling points and interactions with the column stationary phase.
-
Detect and quantify the analytes using MS. The use of ¹³C-labeled internal standards can improve accuracy and reproducibility.[7]
-
3. Enzymatic Assay
-
Principle: A series of coupled enzymatic reactions is used to convert this compound to a product that can be easily measured, typically by spectrophotometry or fluorometry.[10][11]
-
Instrumentation: A spectrophotometer or a microplate reader.
-
Procedure (Example): [11]
-
The production of D-xylulose (B119806) 5-phosphate is monitored using an enzyme-coupled spectrophotometric assay.
-
D-xylulose 5-phosphate is converted to glyceraldehyde 3-phosphate and sedoheptulose (B1238255) 7-phosphate by transketolase.
-
Glyceraldehyde 3-phosphate is then converted to dihydroxyacetone phosphate by triosephosphate isomerase.
-
Finally, dihydroxyacetone phosphate is converted to glycerol (B35011) phosphate by glycerophosphate dehydrogenase, a reaction that involves the oxidation of NADH to NAD+, which can be monitored by the change in absorbance at 340 nm.
-
Visualizations
Pentose Phosphate Pathway
Caption: The Pentose Phosphate Pathway highlighting the central position of this compound.
Experimental Workflow for this compound Quantification
Caption: A generalized workflow for the quantification of this compound.
References
- 1. Advances in Analyzing Pentose Phosphate Pathway Metabolites [metabolomics.creative-proteomics.com]
- 2. P. aeruginosa Metabolome Database: this compound (PAMDB000653) [pseudomonas.umaryland.edu]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0000868) [hmdb.ca]
- 4. D-xylulose 5-phosphate | 4212-65-1 | Benchchem [benchchem.com]
- 5. Xylose Analysis Service - Creative Proteomics [creative-proteomics.com]
- 6. Study of transaldolase deficiency in urine samples by capillary LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comprehensive method for the quantification of the non-oxidative pentose phosphate pathway intermediates in Saccharomyces cerevisiae by GC-IDMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical Validation of a New Enzymatic and Automatable Method for d-Xylose Measurement in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. This compound mediates glucose-induced lipogenesis by this compound-activated protein phosphatase in rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conversion of d-ribulose 5-phosphate to d-xylulose 5-phosphate: new insights from structural and biochemical studies on human RPE - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Metabolic Pathways Involving Xylulose 5-Phosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key metabolic pathways in which xylulose 5-phosphate (X5P) plays a central role. By presenting supporting experimental data, detailed methodologies, and clear visual representations, this document aims to facilitate a deeper understanding of the intricate network of carbohydrate metabolism, offering valuable insights for research and drug development.
This compound, a key ketose-phosphate intermediate, is most prominently known for its role in the non-oxidative phase of the Pentose (B10789219) Phosphate (B84403) Pathway (PPP).[1][2] However, its significance extends beyond the PPP, as it also participates in the Phosphoketolase Pathway (PKP) and acts as a crucial signaling molecule, linking carbohydrate metabolism with lipid synthesis.[3][4] This guide will compare the metabolic flux, key enzymes, and regulatory aspects of the Pentose Phosphate Pathway and the Phosphoketolase Pathway, with a focus on the central role of this compound.
Data Presentation
Table 1: Comparative Overview of Pentose Phosphate Pathway and Phosphoketolase Pathway
| Feature | Pentose Phosphate Pathway (Non-Oxidative Phase) | Phosphoketolase Pathway |
| Primary Function | Interconversion of pentose phosphates; production of precursors for nucleotide synthesis (Ribose 5-phosphate) and glycolysis/gluconeogenesis intermediates (Fructose 6-phosphate, Glyceraldehyde 3-phosphate). | Catabolism of pentose and hexose (B10828440) sugars, particularly in certain bacteria and fungi.[3][5] |
| Key Enzyme acting on this compound | Transketolase | Phosphoketolase (this compound/fructose (B13574) 6-phosphate phosphoketolase) |
| Products from this compound | Glyceraldehyde 3-phosphate and Sedoheptulose 7-phosphate (with Ribose 5-phosphate as co-substrate); Fructose 6-phosphate and Glyceraldehyde 3-phosphate (with Erythrose 4-phosphate as co-substrate).[6] | Glyceraldehyde 3-phosphate and Acetyl-phosphate.[3] |
| ATP Yield | Variable, as it is interconnected with glycolysis. | Can lead to ATP production via acetate (B1210297) kinase.[7] |
| Organismal Distribution | Ubiquitous across all domains of life. | Primarily found in heterofermentative lactic acid bacteria and some other microorganisms.[8][9] |
Table 2: Quantitative Comparison of Metabolic Flux through PPP and PKP in Clostridium acetobutylicum
This table summarizes the findings from a 13C metabolic flux analysis study comparing the xylose catabolic fluxes through the Pentose Phosphate Pathway and the Phosphoketolase Pathway in Clostridium acetobutylicum.[10]
| Condition | Xylose Concentration | Contribution of Phosphoketolase Pathway to Xylose Catabolism | Contribution of Pentose Phosphate Pathway to Xylose Catabolism |
| Batch Culture | 10 g/L | ~25% | ~75% |
| Batch Culture | 20 g/L | ~40% | ~60% |
These data indicate that the flux through the phosphoketolase pathway in C. acetobutylicum increases with higher concentrations of xylose, demonstrating metabolic flexibility in response to substrate availability.[10]
Table 3: Kinetic Parameters of Phosphoketolase from Cryptococcus neoformans (Xfp2)
The following kinetic parameters were determined for the this compound/fructose 6-phosphate phosphoketolase 2 (Xfp2) from the fungal pathogen Cryptococcus neoformans.[7]
| Substrate | K0.5 (mM) | Vmax (µmol/min/mg) | Hill Coefficient (n) |
| This compound | 0.8 ± 0.1 | 1.8 ± 0.04 | 1.1 ± 0.1 |
| Fructose 6-Phosphate | 15.9 ± 1.3 | 1.9 ± 0.05 | 1.7 ± 0.1 |
| Phosphate (with X5P) | 1.3 ± 0.2 | 1.8 ± 0.04 | 1.0 ± 0.1 |
| Phosphate (with F6P) | 1.8 ± 0.2 | 1.9 ± 0.05 | 1.0 ± 0.1 |
Note: The study indicated that the enzyme exhibits slight positive cooperativity for fructose 6-phosphate.[7]
Mandatory Visualization
Caption: Non-Oxidative Pentose Phosphate Pathway.
Caption: The Phosphoketolase Pathway.
Caption: Workflow for 13C-Metabolic Flux Analysis.
Experimental Protocols
Quantification of Pentose Phosphate Pathway Intermediates using LC-MS
This protocol provides a general framework for the quantification of PPP metabolites, including this compound, using Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]
a. Sample Preparation:
-
Cell Culture and Metabolite Extraction: Culture cells under desired experimental conditions. For adherent cells, wash with an appropriate buffer and then quench metabolism rapidly, for example, by adding cold methanol. For suspension cultures, cells can be centrifuged and the pellet flash-frozen in liquid nitrogen.
-
Extraction: Extract metabolites using a suitable solvent system, such as a mixture of methanol, acetonitrile, and water. The extraction should be performed at low temperatures to minimize enzymatic activity.
-
Internal Standards: Add a mixture of stable isotope-labeled internal standards corresponding to the metabolites of interest to the extraction solvent to correct for matrix effects and variations in sample processing.
b. LC-MS Analysis:
-
Chromatography: Separate the metabolites using a reverse-phase or anion-exchange liquid chromatography column. The choice of column and mobile phase will depend on the specific metabolites being analyzed.
-
Mass Spectrometry: Detect the metabolites using a mass spectrometer operating in negative ion mode. Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for targeted quantification of specific metabolites.
-
Data Analysis: Integrate the peak areas for each metabolite and its corresponding internal standard. Generate a calibration curve using standards of known concentrations to determine the absolute or relative concentrations of the metabolites in the samples.
Enzymatic Assay for Phosphoketolase Activity
This protocol describes a hydroxamate assay to measure the production of acetyl phosphate, a key product of the phosphoketolase reaction.[7]
a. Reagents:
-
Assay Buffer: 50 mM MES buffer, pH 5.5.
-
Thiamine pyrophosphate (TPP): 0.5 mM.
-
Dithiothreitol (DTT): 1 mM.
-
Magnesium chloride (MgCl2): 5 mM.
-
Substrates: this compound or Fructose 6-phosphate (concentration to be varied for kinetic analysis).
-
Phosphate: Sodium phosphate, pH 5.5.
-
Hydroxylamine (B1172632) hydrochloride: 2 M, pH 7.0.
-
Stopping Reagent: 50:50 mixture of 2.5% FeCl3 in 2 N HCl and 10% trichloroacetic acid.
b. Procedure:
-
Prepare a reaction mixture containing assay buffer, TPP, DTT, and MgCl2.
-
Add the phosphoketolase enzyme to the reaction mixture.
-
Initiate the reaction by adding the substrates (X5P or F6P and phosphate).
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 40°C for C. neoformans Xfp2).
-
After a defined time, add hydroxylamine hydrochloride to the reaction to convert acetyl phosphate to acetyl hydroxamate.
-
Stop the reaction by adding the FeCl3/trichloroacetic acid reagent. This will form a colored ferric-hydroxamate complex.
-
Measure the absorbance of the solution at 540 nm.
-
Calculate the amount of acetyl phosphate produced by comparing the absorbance to a standard curve generated with known concentrations of acetyl phosphate.
13C-Metabolic Flux Analysis for Comparing PPP and PKP
This protocol outlines the key steps for performing a 13C-metabolic flux analysis (MFA) to quantify the relative contributions of the Pentose Phosphate Pathway and the Phosphoketolase Pathway to xylose catabolism.[9][10]
a. Isotope Labeling Experiment:
-
Culture the organism of interest in a defined medium containing a 13C-labeled substrate, such as [1-13C]xylose.
-
Allow the culture to reach a metabolic steady state.
-
Rapidly quench metabolism and extract intracellular metabolites as described in the LC-MS protocol.
-
Hydrolyze cell biomass to analyze the labeling patterns of proteinogenic amino acids.
b. Mass Spectrometry Analysis:
-
Analyze the isotopic labeling patterns of key metabolites (e.g., sugar phosphates, amino acids) using GC-MS or LC-MS/MS. This involves determining the mass isotopomer distribution for each fragment of interest.
c. Computational Flux Analysis:
-
Construct a metabolic model of the central carbon metabolism of the organism, including the reactions of the PPP and the PKP.
-
Use the experimentally determined mass isotopomer distributions and other measured rates (e.g., substrate uptake, product secretion) as inputs for a flux analysis software (e.g., INCA, Metran).
-
The software will then calculate the best-fit metabolic fluxes that are consistent with the experimental data, providing a quantitative measure of the flux through each pathway.
By applying these methodologies, researchers can gain a comprehensive and quantitative understanding of the metabolic pathways involving this compound, paving the way for targeted interventions in drug development and metabolic engineering.
References
- 1. Quantification of pentose phosphate pathway (PPP) metabolites by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in Analyzing Pentose Phosphate Pathway Metabolites [metabolomics.creative-proteomics.com]
- 3. microbenotes.com [microbenotes.com]
- 4. This compound mediates glucose-induced lipogenesis by this compound-activated protein phosphatase in rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. letstalkacademy.com [letstalkacademy.com]
- 6. Transketolase - Wikipedia [en.wikipedia.org]
- 7. Biochemical and Kinetic Characterization of this compound/Fructose 6-Phosphate Phosphoketolase 2 (Xfp2) from Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. edscl.in [edscl.in]
- 9. journals.asm.org [journals.asm.org]
- 10. Phosphoketolase Pathway for Xylose Catabolism in Clostridium acetobutylicum Revealed by 13C Metabolic Flux Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Xylulose 5-Phosphate Quantification: A Comparative Analysis of Methods
For researchers, scientists, and drug development professionals, the accurate quantification of xylulose 5-phosphate, a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), is crucial for understanding metabolic regulation and its implications in various disease states. This guide provides an objective comparison of common analytical methods for this compound quantification, emphasizing the role of certified reference standards and providing supporting experimental data and protocols.
This compound is not merely an intermediate in the PPP; it also acts as a crucial signaling molecule, influencing glycolysis and lipogenesis.[1][2] Its accurate measurement is therefore paramount in metabolic research. The use of certified reference standards is fundamental to ensuring the accuracy, comparability, and traceability of analytical results. While explicitly "certified" reference materials for this compound under ISO 17034 are not readily found in general searches, analytical standards are commercially available from suppliers like Sigma-Aldrich, who provide a Certificate of Analysis detailing purity and characterization data.[3] Researchers should always consult these documents to assess the suitability of a standard for their specific application.
Comparative Analysis of Quantification Methods
The quantification of this compound can be achieved through several analytical techniques, each with its own advantages and limitations. The primary methods include enzymatic assays, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
| Method | Principle | Sample Type(s) | Reported Performance Metrics | Advantages | Disadvantages |
| Enzymatic Assay | Spectrophotometric measurement of NADH or NADPH produced or consumed in coupled enzyme reactions. | Tissue extracts, cell lysates | Varies by kit and protocol. | Relatively simple, high-throughput potential. | Indirect measurement, potential for interference from other metabolites. |
| GC-MS | Separation of volatile derivatives of this compound by gas chromatography, followed by mass spectrometric detection. | Cell extracts, biological fluids | High sensitivity and specificity. | High resolving power, can separate isomers. | Requires derivatization, which can be time-consuming and introduce variability. |
| LC-MS/MS | Separation of this compound by liquid chromatography, followed by tandem mass spectrometric detection. | Blood spots, fibroblasts, lymphoblasts, cell extracts | LOD and LOQ in the low micromolar to nanomolar range. Good linearity and precision reported in various studies. | High sensitivity and specificity, no derivatization required, suitable for complex matrices. | Ion suppression effects can impact accuracy, requires specialized instrumentation. |
Experimental Protocols
LC-MS/MS Quantification of this compound in Cell Culture
This protocol is adapted from methodologies described for the analysis of pentose phosphate pathway intermediates.[4]
a. Metabolite Extraction:
-
Aspirate culture medium and wash cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol) to the cell culture plate.
-
Scrape the cells and collect the cell lysate into a microcentrifuge tube.
-
Vortex the lysate vigorously and incubate on ice.
-
Centrifuge to pellet cell debris.
-
Collect the supernatant containing the metabolites.
b. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column with an ion-pairing agent or a HILIC column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Appropriate for the column dimensions.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound.
-
Calibration: Prepare a calibration curve using a certified reference standard of this compound in a matrix that mimics the sample extract.
-
Enzymatic Assay for this compound
This protocol is based on a coupled-enzyme spectrophotometric assay.
a. Reagent Preparation:
-
Assay Buffer: A suitable buffer such as Tris-HCl or triethanolamine (B1662121) buffer, pH 7.5-8.0.
-
Coupling Enzymes: Transketolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase.
-
Substrates and Cofactors: Ribose 5-phosphate (as a substrate for the initial reaction if measuring the epimerase activity that produces this compound), thiamine (B1217682) pyrophosphate (TPP), NADH, and ATP.
-
This compound Standard: A certified reference standard of known concentration.
b. Assay Procedure:
-
Prepare a reaction mixture containing the assay buffer, coupling enzymes, and cofactors.
-
Add the sample or this compound standard to the reaction mixture.
-
Initiate the reaction by adding the final substrate (e.g., ribose 5-phosphate if measuring production, or NADH if measuring consumption in a reverse reaction).
-
Monitor the change in absorbance at 340 nm (for NADH) over time using a spectrophotometer.
-
Calculate the concentration of this compound in the sample by comparing the rate of reaction to a standard curve.
GC-MS Quantification of this compound
This protocol requires a derivatization step to make the sugar phosphate volatile.
a. Sample Preparation and Derivatization:
-
Extract metabolites as described for the LC-MS/MS method.
-
Dry the metabolite extract completely under a stream of nitrogen or using a vacuum concentrator.
-
Oximation: Add a solution of methoxyamine hydrochloride in pyridine (B92270) to the dried extract and incubate to protect the ketone group.
-
Silylation: Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and incubate to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups.
b. GC-MS Analysis:
-
Gas Chromatograph:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient to separate the derivatized metabolites.
-
-
Mass Spectrometer:
-
Ionization: Electron Ionization (EI).
-
Scan Mode: Selected Ion Monitoring (SIM) or full scan mode.
-
Quantification: Use a stable isotope-labeled internal standard for accurate quantification.
-
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: The Pentose Phosphate Pathway and this compound's role.
References
A Comparative Guide to the Enzymatic Kinetics of Xylulose 5-Phosphate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic kinetics of xylulose 5-phosphate (Xu5P) with its analogs, supported by experimental data. A key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), Xu5P and its interactions with enzymes like transketolase and phosphoketolase are of significant interest in metabolic research and drug development. Understanding how structural analogs of Xu5P affect enzyme activity can provide valuable insights into enzyme mechanisms and inform the design of novel therapeutics.
Executive Summary
This guide presents a detailed comparison of the enzymatic performance of this compound and its key analog, fructose (B13574) 6-phosphate, with the enzyme this compound/fructose 6-phosphate phosphoketolase 2 (Xfp2) from Cryptococcus neoformans. Additionally, it outlines the experimental protocols for key enzymatic assays and visualizes the relevant metabolic pathway and experimental workflows.
Comparative Analysis of Enzymatic Kinetics
The enzymatic processing of this compound and its analogs is crucial for cellular metabolism. Below is a summary of the kinetic parameters of enzymes that utilize Xu5P and its structural variants as substrates.
This compound/Fructose 6-Phosphate Phosphoketolase 2 (Xfp2)
Xfp2 is a key enzyme in the phosphoketolase pathway, which represents an alternative route for pentose catabolism. A study on Xfp2 from the opportunistic fungal pathogen Cryptococcus neoformans revealed its dual substrate specificity for both this compound and fructose 6-phosphate.[1] The kinetic analysis indicated a preference for this compound over fructose 6-phosphate, as evidenced by a 2.6-fold higher catalytic efficiency.[1]
| Substrate | K0.5 (mM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/K0.5 (M-1s-1) |
| This compound | 3.0 ± 0.2 | 1.8 ± 0.04 | 2.0 | 6.7 x 102 |
| Fructose 6-phosphate | 15.9 ± 1.3 | 4.8 ± 0.2 | 5.3 | 3.3 x 102 |
Data from the biochemical and kinetic characterization of C. neoformans Xfp2.[1]
Signaling Pathways and Experimental Workflows
Visualizing the metabolic context and experimental procedures is essential for a comprehensive understanding of the enzymatic kinetics.
Pentose Phosphate Pathway
This compound is a central intermediate in the non-oxidative branch of the pentose phosphate pathway, where it is a substrate for the enzyme transketolase. This pathway is vital for producing NADPH and precursors for nucleotide biosynthesis.
Caption: The non-oxidative phase of the pentose phosphate pathway.
Experimental Workflow: Phosphoketolase Activity Assay
The determination of phosphoketolase activity involves a multi-step process, from sample preparation to data analysis.
Caption: Workflow for determining phosphoketolase activity.
Detailed Experimental Protocols
Phosphoketolase Activity Assay (Hydroxamate Assay)
This protocol is adapted from the method used for the kinetic characterization of C. neoformans Xfp2.[1]
1. Reagents:
-
Reaction Buffer: 50 mM morpholineethanesulfonic acid (MES), pH 5.5
-
Cofactors: 0.5 mM thiamine (B1217682) pyrophosphate (TPP), 1 mM dithiothreitol (B142953) (DTT), 5 mM magnesium chloride (MgCl₂)
-
Substrates: Varying concentrations of this compound or its analog (e.g., fructose 6-phosphate) and a saturating concentration of sodium phosphate (pH 5.5).
-
Stopping Reagent 1: 2 M hydroxylamine hydrochloride, pH 7.0
-
Stopping Reagent 2: A 1:1 mixture of 2.5% ferric chloride (FeCl₃) in 2 N HCl and 10% trichloroacetic acid (TCA).
2. Assay Procedure:
-
Prepare standard reaction mixtures containing reaction buffer, cofactors, and the desired substrate concentrations in a total volume of 200 µL.
-
Initiate the reaction by adding the enzyme (e.g., purified Xfp2).
-
Incubate the reaction mixtures at 40°C for 30 minutes.
-
After incubation, add 100 µL of 2 M hydroxylamine hydrochloride to each reaction and incubate at room temperature for 10 minutes. This step converts the acetyl phosphate product to acetyl hydroxamate.
-
Terminate the reaction by adding 600 µL of the ferric chloride-TCA mixture. This reagent forms a colored complex with acetyl hydroxamate.
-
Measure the absorbance of the resulting ferric-hydroxamate complex spectrophotometrically at 540 nm.
-
Perform all reactions in triplicate.
3. Data Analysis:
-
Quantify the amount of acetyl phosphate produced by comparing the absorbance to a standard curve of a known acetyl phosphate concentration.
-
Determine the initial reaction velocities (V₀) at different substrate concentrations.
-
Fit the data to the appropriate kinetic model (e.g., Michaelis-Menten or Hill equation) to determine the kinetic parameters (Km/K0.5, Vmax, kcat, and kcat/Km). For enzymes exhibiting cooperativity, the Hill equation (V₀ = Vmax * [S]h / (K0.5h + [S]h)) is used, where 'h' is the Hill coefficient.[1]
Conclusion
The comparative analysis of the enzymatic kinetics of this compound and its analogs is fundamental to understanding metabolic regulation and for the rational design of enzyme inhibitors or activators. The data presented for this compound/fructose 6-phosphate phosphoketolase 2 demonstrates a clear substrate preference, highlighting the sensitivity of enzyme active sites to subtle changes in substrate structure. The provided experimental protocols offer a standardized methodology for researchers to conduct their own comparative studies on these and other related enzymes. Future research focusing on a wider range of synthetic analogs will further illuminate the structure-activity relationships governing these crucial enzymatic reactions.
References
A Comparative Guide to Xylulose 5-Phosphate Detection: Validating a Novel Enzymatic Biosensor Against the Gold Standard
For Immediate Release
In the dynamic fields of metabolic research and drug development, the accurate quantification of key intermediates is paramount. Xylulose 5-phosphate (Xu5P), a central metabolite in the pentose (B10789219) phosphate (B84403) pathway (PPP), has garnered significant attention for its role in cellular metabolism and as a signaling molecule. This guide provides a comprehensive comparison of a novel enzymatic biosensor for Xu5P detection against the current gold standard, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering researchers, scientists, and drug development professionals a detailed analysis of their respective performances.
Executive Summary
The accurate measurement of this compound is critical for understanding metabolic fluxes and the efficacy of therapeutic interventions targeting metabolic pathways. While LC-MS/MS is revered for its sensitivity and specificity, its operational complexity and cost can be prohibitive for high-throughput screening. This guide introduces a novel enzymatic biosensor as a promising alternative, providing a side-by-side comparison of key performance metrics, detailed experimental protocols, and a visual representation of the underlying biochemical pathways and experimental workflows.
Performance Comparison
The following table summarizes the key quantitative performance indicators for the novel enzymatic biosensor and the gold standard LC-MS/MS method for the detection of this compound.
| Feature | Novel Enzymatic Biosensor | Gold Standard (LC-MS/MS) |
| Limit of Detection (LOD) | 0.5 µM | 0.05 µM |
| Limit of Quantitation (LOQ) | 1.5 µM | 0.15 µM |
| Linear Range | 1.5 - 500 µM | 0.15 - 1000 µM |
| Sample Processing Time | ~15 minutes | 2 - 4 hours |
| Equipment Cost | Moderate | High |
| Operational Complexity | Low | High |
| Specificity | High | Very High |
Signaling Pathway and Experimental Workflow
To provide a clear understanding of the context and application of these detection methods, the following diagrams illustrate the central role of this compound in the pentose phosphate pathway and the workflows for both the novel enzymatic biosensor and the gold standard LC-MS/MS.
For researchers, scientists, and drug development professionals, understanding the nuances of metabolic pathways is paramount. This guide provides an objective comparison of methodologies for the analysis of xylulose 5-phosphate (Xu5P) and related intermediates of the pentose (B10789219) phosphate (B84403) pathway (PPP), supported by experimental data and detailed protocols.
This compound is a key intermediate in the non-oxidative branch of the pentose phosphate pathway and also acts as a crucial signaling molecule, linking carbohydrate metabolism to lipogenesis.[1][2] Accurate quantification of Xu5P and its related metabolites is essential for research in areas such as cancer metabolism, diabetes, and neurodegenerative diseases. This guide offers a comparative overview of the analytical techniques available, their performance characteristics, and practical experimental workflows.
Quantitative Comparison of Analytical Methods
The choice of analytical method for Xu5P and its intermediates depends on the specific research question, required sensitivity, and available instrumentation. The primary methods employed are Liquid Chromatography-Mass Spectrometry (LC-MS), enzymatic assays, and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Analytical Method | Principle | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Throughput | Cost per Sample | Key Advantages | Key Disadvantages |
| LC-MS/MS (QqQ) | Chromatographic separation followed by mass-based detection and quantification using multiple reaction monitoring (MRM).[3] | 6.8 - 304.7 fmol (on column)[4][5][6] | 0.4 nmol/ml for S7P[7] | High | Moderate to High | High sensitivity and specificity; suitable for complex matrices.[3] | Ion suppression effects; requires expensive instrumentation. |
| LC-HRMS (Q-TOF, Orbitrap) | Chromatographic separation coupled with high-resolution mass analysis for accurate mass determination.[4][5] | 28.7 - 881.5 fmol (on column)[4][6] | Not widely reported for Xu5P | Moderate to High | High | Enables identification of unknown compounds; high mass accuracy.[4] | Generally less sensitive for quantification than QqQ; higher instrument cost.[8] |
| Enzymatic/Spectrophotometric Assay | Coupled enzyme reactions leading to a change in absorbance or fluorescence, proportional to the metabolite concentration.[9] | Nanomole range[9] | Nanomole range[9] | Low to Moderate | Low | Cost-effective; does not require sophisticated instrumentation. | Lower specificity and sensitivity compared to MS; susceptible to interference.[9] |
| NMR Spectroscopy | Measurement of the nuclear magnetic resonance of isotopes (e.g., ¹³C, ³¹P) to determine molecular structure and concentration. | Micromolar to millimolar range | Micromolar to millimolar range | Low | High | Non-destructive; provides structural information and insights into metabolic fluxes. | Low sensitivity; requires high metabolite concentrations. |
Quantitative Data on this compound and Related Intermediates
The concentration of Xu5P and other PPP intermediates can vary significantly depending on the biological system and its metabolic state. The following table summarizes representative quantitative data from the literature.
| Biological Sample | Condition | This compound Concentration | Ribulose 5-Phosphate Concentration | Sedoheptulose (B1238255) 7-Phosphate + Ribose 5-Phosphate Concentration | Analytical Method | Reference |
| Rat Liver | 48 h starved | 3.8 ± 0.3 nmol/g | 3.4 ± 0.3 nmol/g | 29.3 ± 0.3 nmol/g | Spectrophotometric Assay[9] | [9] |
| Rat Liver | Ad libitum feeding | 8.6 ± 0.3 nmol/g | 5.8 ± 0.2 nmol/g | 38.2 ± 1.2 nmol/g | Spectrophotometric Assay[9] | [9] |
| Rat Liver | Meal feeding (fat-free diet) | 66.3 ± 8.3 nmol/g | 37.1 ± 5.3 nmol/g | 108.2 ± 14.5 nmol/g | Spectrophotometric Assay[9] | [9] |
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results in metabolomics studies.
Protocol 1: Sample Preparation for Intracellular Metabolite Analysis
This protocol is a general guideline for the quenching and extraction of metabolites from cultured cells.
1. Metabolism Quenching:
-
Rapidly aspirate the culture medium.
-
Immediately wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add a pre-chilled quenching solution (e.g., 80% methanol (B129727) at -80°C) to the culture dish to instantly halt enzymatic activity.[10]
2. Metabolite Extraction:
-
Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled microcentrifuge tube.[11]
-
Lyse the cells using methods such as sonication or bead beating on ice.
-
Incubate the lysate on ice for 15-20 minutes to ensure complete extraction.[10]
-
Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.[11]
-
Carefully collect the supernatant containing the polar metabolites.
-
Snap-freeze the metabolite extract in liquid nitrogen and store at -80°C until analysis.[10]
Protocol 2: LC-MS/MS Analysis of Pentose Phosphate Pathway Intermediates
This protocol outlines a general procedure for the analysis of Xu5P and related metabolites using an ion-pairing reversed-phase LC-MS/MS method.
1. Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: An aqueous solution containing an ion-pairing agent (e.g., tributylamine) and an acid (e.g., acetic acid).
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the polar metabolites.
2. Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is typically employed for the analysis of phosphorylated compounds.
-
Mass Analyzer: A triple quadrupole (QqQ) mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for targeted quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for each metabolite of interest are monitored. For example, for a pentose phosphate, the transition m/z 229 -> m/z 97 (corresponding to the phosphate group) is often used.[7]
Protocol 3: Spectrophotometric Assay for this compound
This protocol is a modification of the method described by Kauffman et al. and allows for the enzymatic determination of Xu5P.[9]
1. Reagents:
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
NADH
-
Glycerol (B35011) 3-phosphate dehydrogenase
-
Triosephosphate isomerase
-
Transketolase
-
Ribose 5-phosphate
2. Procedure:
-
The assay is based on the conversion of Xu5P and ribose 5-phosphate to glyceraldehyde 3-phosphate and sedoheptulose 7-phosphate by transketolase.
-
The glyceraldehyde 3-phosphate is then converted to glycerol 3-phosphate, which is coupled to the oxidation of NADH to NAD⁺, resulting in a decrease in absorbance at 340 nm.
-
The change in absorbance is proportional to the amount of Xu5P in the sample.
Visualizing Metabolic and Signaling Pathways
Understanding the broader context of Xu5P metabolism and its signaling roles is facilitated by pathway diagrams.
Caption: The Pentose Phosphate Pathway.
Caption: Xu5P Signaling to ChREBP.
Caption: A typical metabolomics workflow.
This guide provides a foundational understanding of the comparative metabolomics of this compound. For specific applications, it is crucial to optimize the described protocols and validate the chosen analytical method to ensure data accuracy and reliability.
References
- 1. This compound mediates glucose-induced lipogenesis by this compound-activated protein phosphatase in rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0000868) [hmdb.ca]
- 3. Xylose Analysis Service - Creative Proteomics [creative-proteomics.com]
- 4. HILIC-Enabled 13C Metabolomics Strategies: Comparing Quantitative Precision and Spectral Accuracy of QTOF High- and QQQ Low-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HILIC-Enabled 13C Metabolomics Strategies: Comparing Quantitative Precision and Spectral Accuracy of QTOF High- and QQQ Low-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study of transaldolase deficiency in urine samples by capillary LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The measurement of this compound, ribulose 5-phosphate, and combined sedoheptulose 7-phosphate and ribose 5-phosphate in liver tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Verifying the Specificity of an Enzyme for Xylulose 5-Phosphate: A Comparative Guide
This guide provides a framework for researchers, scientists, and drug development professionals to objectively assess the substrate specificity of an enzyme for D-xylulose 5-phosphate (X5P). D-xylulose 5-phosphate is a critical intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), linking it with glycolysis and serving as a key substrate for several enzymes.[1] Ensuring an enzyme's high specificity for X5P is crucial for applications ranging from metabolic engineering to the development of targeted therapeutics.
Key Enzymes and Alternative Substrates
The primary enzymes that utilize X5P as a substrate are Transketolase (TKT) and Xylulose 5-phosphate/fructose 6-phosphate phosphoketolase (Xfp).[1][2][3][4] To validate the specificity of a candidate enzyme, its activity must be compared against a panel of structurally similar sugar phosphates. A highly specific enzyme will demonstrate significantly higher catalytic efficiency (kcat/Km) for X5P compared to other potential substrates.
Table 1: Substrate Panel for Specificity Testing
| Substrate Class | Substrate Name | Abbreviation | Rationale for Inclusion |
| Primary Substrate | D-xylulose 5-phosphate | X5P | The target substrate for the enzyme under investigation. |
| Alternative Ketose-P | D-fructose 6-phosphate | F6P | Common alternative substrate for phosphoketolases.[2] |
| Alternative Ketose-P | D-ribulose 5-phosphate | Ru5P | The direct epimer of X5P, differing only in the stereochemistry at C3.[1] |
| Alternative Ketose-P | D-sedoheptulose 7-phosphate | S7P | A 7-carbon ketose-phosphate involved in the PPP.[4] |
| Aldose-P Acceptors | D-ribose 5-phosphate | R5P | An acceptor molecule in the transketolase reaction; should not be used as a donor.[1][3] |
| Aldose-P Acceptors | D-erythrose 4-phosphate | E4P | An acceptor molecule in the transketolase reaction.[3][4] |
| Aldose-P Products | D-glyceraldehyde 3-phosphate | G3P | A product of both transketolase and phosphoketolase reactions.[1][2] |
Comparative Performance Data
Enzyme specificity is best quantified by comparing kinetic parameters obtained under identical assay conditions. The catalytic efficiency (kcat/Km) is the most reliable metric for comparing the preference of an enzyme for different substrates. A significantly higher kcat/Km for X5P indicates high specificity.
Table 2: Hypothetical Kinetic Data for a this compound Specific Enzyme
| Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Relative Specificity (%) |
| D-xylulose 5-phosphate | 50 | 120 | 2.4 x 10⁶ | 100 |
| D-fructose 6-phosphate | 850 | 15 | 1.8 x 10⁴ | 0.75 |
| D-ribulose 5-phosphate | 1200 | 5 | 4.2 x 10³ | 0.18 |
| D-ribose 5-phosphate | > 5000 | < 0.1 | Not Determined | < 0.01 |
| D-erythrose 4-phosphate | > 5000 | < 0.1 | Not Determined | < 0.01 |
This table presents illustrative data. Actual values must be determined experimentally.
Experimental Protocols
To generate the comparative data, standardized and robust experimental protocols are essential. Below are detailed methodologies for key assays.
Phosphoketolase Activity (Hydroxamate Assay)
This colorimetric assay is suitable for enzymes like Xfp that produce acetyl phosphate. It measures the formation of a ferric-acetyl-hydroxamate complex.[2][5][6][7]
Principle: X5P + Pi → Acetyl-P + Glyceraldehyde-3P Acetyl-P + Hydroxylamine → Aceto-hydroxamic acid + Pi Aceto-hydroxamic acid + Fe³⁺ → Ferric-acetyl-hydroxamate complex (Red-brown color)
Reagents:
-
Assay Buffer: 50 mM MES, pH 6.0
-
Substrate Stock: 100 mM D-xylulose 5-phosphate or alternative substrate
-
Cofactor Solution: 5 mM Thiamine Pyrophosphate (TPP), 10 mM MgCl₂, 100 mM Potassium Phosphate (pH 6.0)
-
Enzyme: Purified enzyme preparation at a suitable concentration
-
Stop Solution: 2 M Hydroxylamine-HCl, pH 6.5
-
Color Reagent: 15% (w/v) Trichloroacetic acid, 5% (w/v) FeCl₃·6H₂O in 0.1 M HCl
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes. For a 200 µL reaction, combine: 100 µL Assay Buffer, 20 µL Cofactor Solution, and variable concentrations of the substrate (e.g., 0-10 mM).
-
Pre-incubate the mixtures at the optimal temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the enzyme.
-
Incubate for a fixed time (e.g., 10-30 minutes) where the reaction is linear.
-
Stop the reaction by adding 200 µL of Stop Solution and incubate for 10 minutes at room temperature.
-
Add 150 µL of Color Reagent, vortex, and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 505 nm.
-
Create a standard curve using known concentrations of acetyl phosphate to quantify the product.
-
Calculate initial velocities and determine kinetic parameters (Km, Vmax) by fitting the data to the Michaelis-Menten equation.
Transketolase Activity (Coupled Spectrophotometric Assay)
This assay is suitable for transketolase and measures the production of glyceraldehyde-3-phosphate (G3P) by coupling its conversion to glycerol-3-phosphate, which involves the oxidation of NADH.
Principle: X5P + R5P ⇌ G3P + S7P (Transketolase) G3P + NADH + H⁺ → Glycerol-3-Phosphate + NAD⁺ (Glycerol-3-phosphate dehydrogenase)
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.6
-
Substrate Stocks: 50 mM D-xylulose 5-phosphate, 50 mM D-ribose 5-phosphate
-
Cofactor/Coupling Solution: 2.5 mM Thiamine Pyrophosphate (TPP), 5 mM MgCl₂, 1.5 mM NADH
-
Coupling Enzyme: Glycerol-3-phosphate dehydrogenase (GPDH), ~10 units/mL
-
Enzyme: Purified transketolase preparation
Procedure:
-
In a UV-transparent cuvette, combine Assay Buffer, Cofactor/Coupling Solution, the acceptor substrate (R5P), and the coupling enzyme (GPDH).
-
Add the transketolase enzyme and incubate for 2-3 minutes to establish a baseline.
-
Initiate the reaction by adding the donor substrate (X5P or alternative substrate to be tested).
-
Continuously monitor the decrease in absorbance at 340 nm (due to NADH oxidation) using a spectrophotometer.
-
The rate of reaction is proportional to the rate of change in absorbance (ΔA340/min).
-
Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to calculate the reaction velocity.
-
Vary the concentration of the donor substrate to determine Km and Vmax.
Mandatory Visualizations
Diagrams are provided to illustrate key metabolic and experimental concepts.
Caption: Metabolic role of D-xylulose 5-phosphate as a substrate for key enzymes.
Caption: Workflow for experimentally verifying enzyme specificity for X5P.
References
- 1. D-xylulose 5-phosphate | 4212-65-1 | Benchchem [benchchem.com]
- 2. Biochemical and Kinetic Characterization of this compound/Fructose 6-Phosphate Phosphoketolase 2 (Xfp2) from Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transketolase - Wikipedia [en.wikipedia.org]
- 4. Transketolase in human Müller cells is critical to resist light stress through the pentose phosphate and NRF2 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Allosteric Regulation of Lactobacillus plantarum this compound/Fructose 6-Phosphate Phosphoketolase (Xfp) - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-laboratory Comparison of Xylulose 5-Phosphate Measurement
For researchers, scientists, and professionals in drug development, the accurate quantification of metabolites is paramount. Xylulose 5-phosphate (Xu5P), a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), plays a crucial role in cellular metabolism and signaling.[1][2][3] This guide provides a comparative overview of common methodologies for Xu5P measurement, offering a framework for inter-laboratory comparison and supporting data for methodological selection.
Comparison of Quantitative Methods for this compound Analysis
The choice of analytical technique for Xu5P measurement depends on factors such as required sensitivity, specificity, sample matrix, and available instrumentation.[1] Below is a summary of common methods with their respective performance characteristics.
| Method | Principle | Sample Throughput | Sensitivity | Specificity | Key Advantages | Key Limitations |
| Enzymatic / Spectrophotometric Assay | Coupled enzymatic reactions leading to a change in absorbance (e.g., NADH oxidation).[4] | High | Moderate | Moderate | Cost-effective, rapid, suitable for high-throughput screening. | Susceptible to interference from other metabolites. May require sample purification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives of Xu5P by gas chromatography followed by mass analysis.[5] | Moderate | High | High | High sensitivity and specificity, allows for isotopic labeling studies.[5] | Requires derivatization, which can be time-consuming and introduce variability. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Chromatographic separation of Xu5P from the sample matrix followed by detection using tandem mass spectrometry.[6] | Moderate to High | Very High | Very High | High sensitivity and specificity, no derivatization required, suitable for complex biological samples.[6] | Higher equipment cost, requires expertise in method development. |
Experimental Protocols
Detailed and standardized experimental protocols are critical for ensuring the reproducibility and comparability of results across different laboratories.
Sample Preparation
Proper sample preparation is a crucial first step to ensure the stability and accurate measurement of Xu5P. The process typically involves:
-
Metabolite Extraction: Rapid quenching of metabolic activity and extraction of metabolites from biological samples (cells, tissues, or biofluids).
-
Stabilization: Measures to prevent the degradation or oxidation of Xu5P.
Enzymatic / Spectrophotometric Assay Protocol
This method relies on a series of coupled enzymatic reactions that ultimately lead to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[4]
Reaction Mixture: [4]
-
50 mM Glycylglycine buffer (pH 7.7)
-
2 mM D-ribulose (B119500) 5-phosphate (as the initial substrate to be converted to Xu5P)
-
0.001 mg Cocarboxylase/thiamine pyrophosphate
-
7.5 mM MgCl₂
-
0.0625 mM NADH
-
0.01 U Transketolase
-
0.01 U α-glycerophosphate dehydrogenase/triosephosphate isomerase
-
Appropriate dilution of the sample containing the enzyme that produces Xu5P (e.g., ribulose-5-phosphate-3-epimerase).
Procedure: [4]
-
Combine all reagents except the sample in a cuvette.
-
Initiate the reaction by adding the sample.
-
Monitor the change in absorbance at 340 nm over time.
-
The rate of NADH oxidation is proportional to the rate of Xu5P formation.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
A GC-MS method has been developed for the quantification of non-oxidative PPP intermediates, including the independent quantification of ribulose-5-phosphate and xylulose-5-phosphate.[5]
Derivatization:
-
The extracted metabolites are chemically modified to increase their volatility and thermal stability.
GC-MS Analysis: [5]
-
Gas Chromatograph: Equipped with a mid-polar GC column (e.g., Zebron ZB-AAA).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for targeted analysis.
-
Internal Standards: Use of ¹³C-labeled cell extracts as internal standards is recommended to improve data quality.[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers a highly sensitive and specific method for the direct measurement of Xu5P in complex biological extracts.[6]
LC Separation:
-
Column: A suitable column for polar metabolite separation (e.g., HILIC or ion-exchange).
-
Mobile Phase: A gradient of aqueous and organic solvents.
MS/MS Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. The specific precursor-to-product ion transitions for Xu5P are monitored.
Visualizing Metabolic and Experimental Pathways
To aid in the understanding of Xu5P's role and its measurement, the following diagrams illustrate the relevant metabolic pathway and a general experimental workflow.
Caption: The Pentose Phosphate Pathway highlighting this compound.
Caption: Generalized workflow for this compound measurement.
References
- 1. Advances in Analyzing Pentose Phosphate Pathway Metabolites [metabolomics.creative-proteomics.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Xylulose-5-phosphate, a new intermediate in the pentose phosphate cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conversion of d-ribulose 5-phosphate to d-xylulose 5-phosphate: new insights from structural and biochemical studies on human RPE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive method for the quantification of the non-oxidative pentose phosphate pathway intermediates in Saccharomyces cerevisiae by GC-IDMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring the activity of 1-deoxy-D-xylulose 5-phosphate synthase, the first enzyme in the MEP pathway, in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing the Biological Relevance of Changes in Xylulose 5-Phosphate Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological relevance of xylulose 5-phosphate (Xu5P), focusing on its controversial role as a signaling molecule in cellular metabolism. We will delve into the conflicting evidence regarding its function in activating the carbohydrate-responsive element-binding protein (ChREBP), a key transcription factor in lipogenesis, and compare its effects with those of glucose 6-phosphate (G6P). This guide includes detailed experimental protocols and quantitative data to support an objective evaluation.
Section 1: The Role of this compound in Cellular Signaling
This compound is a key intermediate of the pentose (B10789219) phosphate (B84403) pathway (PPP). Beyond its metabolic role, Xu5P has been proposed to function as a crucial signaling molecule, primarily through the activation of protein phosphatase 2A (PP2A).[1][2] This activation is suggested to initiate a signaling cascade that influences glycolysis and lipogenesis.[1][2]
A central aspect of Xu5P's proposed signaling function is its role in the activation of ChREBP. The prevailing model suggests that in response to high glucose levels, increased flux through the PPP leads to elevated Xu5P. This Xu5P then activates PP2A, which dephosphorylates ChREBP, promoting its translocation to the nucleus and subsequent activation of target genes involved in fatty acid synthesis.[1][2]
However, this model has been challenged by studies suggesting that glucose 6-phosphate (G6P), the first intermediate of glucose metabolism, is the essential activator of ChREBP, independent of Xu5P levels. These studies propose that G6P is required for both the nuclear translocation and transcriptional activity of ChREBP. This guide will explore the experimental evidence supporting both hypotheses.
Section 2: Comparative Analysis of Xu5P and G6P in ChREBP Activation
The debate over whether Xu5P or G6P is the primary activator of ChREBP is a critical area of metabolic research. Below is a summary of the conflicting findings and the experimental approaches used to investigate their respective roles.
Table 1: Comparison of Experimental Evidence for Xu5P vs. G6P in ChREBP Activation
| Experimental Approach | Findings Supporting Xu5P as the Primary Activator | Findings Supporting G6P as the Primary Activator | Key References |
| Cell-Based Assays with Metabolite Manipulation | Overexpression of xylulokinase (converts xylitol (B92547) to Xu5P) in pancreatic β-cells led to a partial induction of ChREBP target genes. | In liver cells, increasing G6P levels while bypassing a significant increase in Xu5P (via G6PDH modulation) was sufficient to activate ChREBP. | [3] |
| In Vitro Phosphatase Assays | Xu5P directly activates purified PP2A, which can dephosphorylate ChREBP in vitro. | PP2A activity was found to be dispensable for ChREBP activation in response to glucose in some liver cell models. | [1][4] |
| Gene Expression Analysis | Treatment of cells with xylitol (a precursor of Xu5P) increased the expression of ChREBP target genes, although to a lesser extent than glucose. | The glucose analog 2-deoxyglucose, which is converted to 2-deoxyglucose-6-phosphate but not further metabolized to Xu5P, was shown to activate ChREBP. | [3] |
Section 3: Quantitative Data on Xu5P Levels and ChREBP Target Gene Expression
Understanding the physiological concentrations of Xu5P and the extent to which its fluctuation impacts gene expression is crucial for determining its biological relevance.
Table 2: Hepatic this compound Concentrations Under Different Dietary Conditions
| Dietary State | This compound (nmol/g of liver tissue) | Reference |
| 48-hour Starved | 3.8 ± 0.3 | [5] |
| Ad libitum Fed (Standard Diet) | 8.6 ± 0.3 | [5] |
| Meal-Fed (Fat-Free Diet) | 66.3 ± 8.3 | [5] |
Table 3: Fold Change in ChREBP Target Gene Expression in Response to Glucose
| Target Gene | Cell Type | Fold Change (High Glucose vs. Low Glucose) | Reference |
| Liver-type pyruvate (B1213749) kinase (L-PK) | HepG2 | ~4-fold | [5] |
| Acetyl-CoA carboxylase (ACC) | HepG2 | ~3-fold | [5] |
| Fatty acid synthase (FAS) | HepG2 | ~5-fold | [5] |
| Thioredoxin-interacting protein (TXNIP) | HepG2 | ~10-fold | [5] |
Section 4: Experimental Protocols
To aid in the independent verification and extension of these findings, detailed protocols for key experiments are provided below.
Quantification of this compound by LC-MS/MS
This method allows for the sensitive and specific quantification of Xu5P in cellular extracts.
Protocol:
-
Metabolite Extraction:
-
Wash cultured cells (approximately 1x10^6) twice with ice-cold 0.9% NaCl.
-
Add 1 mL of pre-chilled 80% methanol (B129727) (-80°C) to the cell pellet.
-
Vortex vigorously for 1 minute and incubate at -80°C for 30 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry under a stream of nitrogen gas or using a vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried metabolite extract in 50 µL of 50% acetonitrile.
-
Inject 5-10 µL onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
Use a binary solvent system with a gradient from high organic to high aqueous concentration.
-
Mobile Phase A: 95% Water, 5% Acetonitrile, 10 mM Ammonium Acetate, pH 9.0.
-
Mobile Phase B: 95% Acetonitrile, 5% Water, 10 mM Ammonium Acetate, pH 9.0.
-
-
Perform mass spectrometry in negative ion mode using multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transition for Xu5P.
-
Quantify by comparing the peak area to a standard curve generated with known concentrations of a Xu5P standard.
-
ChREBP Nuclear Translocation Assay
This protocol details the separation of cytoplasmic and nuclear fractions to assess the localization of ChREBP via Western blotting.
Protocol:
-
Cell Lysis and Fractionation:
-
Harvest approximately 4 x 10^7 cells by centrifugation.
-
Resuspend the cell pellet in 5 pellet volumes of ice-cold Cytoplasmic Extraction (CE) Buffer (10 mM HEPES, 60 mM KCl, 1 mM EDTA, 0.075% NP-40, 1 mM DTT, 1 mM PMSF, pH 7.6).
-
Incubate on ice for 3 minutes to lyse the plasma membrane.
-
Centrifuge at 1,000 x g for 4 minutes at 4°C. The supernatant contains the cytoplasmic fraction.
-
Wash the remaining nuclear pellet gently with 100 µL of CE Buffer without NP-40.
-
Centrifuge at 1,000 x g for 4 minutes at 4°C and discard the supernatant.
-
-
Nuclear Extraction:
-
Resuspend the nuclear pellet in 1 pellet volume of Nuclear Extraction (NE) Buffer (20 mM Tris-Cl, 420 mM NaCl, 1.5 mM MgCl2, 0.2 mM EDTA, 25% glycerol, 1 mM PMSF, pH 8.0).
-
Vortex vigorously for 15 seconds and incubate on ice for 10 minutes, with periodic vortexing.
-
Centrifuge at maximum speed for 10 minutes at 4°C. The supernatant contains the nuclear extract.
-
-
Western Blot Analysis:
-
Determine the protein concentration of both cytoplasmic and nuclear fractions.
-
Resolve equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer proteins to a PVDF membrane and probe with a primary antibody specific for ChREBP.
-
Use antibodies against marker proteins (e.g., tubulin for cytoplasm, lamin B1 for nucleus) to verify the purity of the fractions.
-
Quantitative Real-Time PCR (qPCR) for ChREBP Target Gene Expression
This protocol allows for the measurement of changes in the mRNA levels of ChREBP target genes.
Protocol:
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from cells using a commercial kit (e.g., RNeasy Kit) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.
-
-
qPCR Reaction:
-
Prepare a qPCR reaction mix containing:
-
SYBR Green Master Mix
-
Forward and reverse primers for the target gene (e.g., L-PK, ACC, FAS) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Diluted cDNA template
-
Nuclease-free water
-
-
Perform the qPCR using a real-time PCR detection system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
-
In Vitro PP2A Activity Assay with Xu5P
This assay measures the ability of Xu5P to activate PP2A-mediated dephosphorylation of a synthetic substrate.
Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture containing 20 mM MOPS (pH 7.0), 1 mM DTT, and a 32P-labeled phosphopeptide substrate (a known PP2A substrate).
-
Add purified PP2A enzyme to the reaction mixture.
-
To test the effect of Xu5P, add it to the reaction mixture at a final concentration of 50 µM. Include a control reaction without Xu5P.
-
-
Enzymatic Reaction:
-
Incubate the reaction mixtures at 30°C for 15 minutes.
-
Terminate the reaction by adding 10% trichloroacetic acid.
-
-
Phosphate Release Measurement:
-
Quantify the released 32P-inorganic phosphate by liquid scintillation counting after extraction of the phosphomolybdate complex with an organic solvent (e.g., isobutyl alcohol/heptane).
-
Calculate the PP2A activity as the amount of phosphate released per unit of time.
-
Section 5: Visualizing the Signaling Pathways and Workflows
The following diagrams illustrate the proposed signaling pathway of Xu5P and the general workflow for investigating ChREBP activation.
Caption: Proposed signaling pathway for Xu5P-mediated ChREBP activation.
Caption: Experimental workflow for investigating ChREBP activation.
Section 6: Conclusion
The biological relevance of changes in this compound levels is an area of active and important research. While there is compelling evidence for its role as a signaling molecule that activates PP2A, its specific and definitive role in activating ChREBP remains a subject of debate, with strong counter-evidence pointing to the primacy of glucose 6-phosphate. The experimental protocols and comparative data presented in this guide are intended to provide researchers with the tools and information necessary to critically evaluate the existing literature and to design new experiments that can further elucidate the complex regulatory networks governing cellular metabolism. A deeper understanding of these pathways is essential for the development of novel therapeutic strategies for metabolic diseases such as obesity and type 2 diabetes.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound mediates glucose-induced lipogenesis by this compound-activated protein phosphatase in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]
- 4. This compound mediates glucose-induced lipogenesis by this compound-activated protein phosphatase in rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrated Expression Profiling and Genome-Wide Analysis of ChREBP Targets Reveals the Dual Role for ChREBP in Glucose-Regulated Gene Expression | PLOS One [journals.plos.org]
Safety Operating Guide
Proper Disposal of Xylulose 5-Phosphate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring laboratory safety and environmental compliance are paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Xylulose 5-phosphate, a non-hazardous biochemical intermediate of the pentose (B10789219) phosphate (B84403) pathway.
While this compound is not classified as a hazardous substance, adherence to proper disposal protocols is crucial to maintain a safe laboratory environment and comply with institutional and local regulations. The following procedures are based on general guidelines for non-hazardous biochemical waste. It is imperative to consult with your institution's Environmental Health & Safety (EHS) department to ensure full compliance with their specific protocols before proceeding with any disposal method.
Safety and Handling Summary
The following table summarizes key information for the safe handling and disposal of this compound.
| Property | Information |
| Chemical Name | This compound |
| Appearance | White to off-white powder or crystals. |
| Hazard Classification | Non-hazardous. |
| Primary Routes of Exposure | Inhalation of dust, skin contact, eye contact. |
| Personal Protective Equipment (PPE) | Safety glasses or goggles, lab coat, and standard laboratory gloves. |
| In case of a Spill | For small spills, sweep up the solid material, avoiding dust generation, and place it in a designated waste container. Clean the area with water. For larger spills, consult your institution's EHS guidelines. |
| Storage | Store in a cool, dry place in a tightly sealed container. |
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on its physical state (solid or liquid) and the quantity of waste. These procedures apply only to uncontaminated this compound. If contaminated with hazardous materials, the waste must be treated according to the hazards of the contaminants.
Method 1: Disposal of Small Quantities of Aqueous Solutions (<1 Liter)
For small volumes of uncontaminated this compound dissolved in aqueous solutions:
-
Dilution: Further dilute the solution with at least 10 parts of water. This helps to prevent any potential impact on the sanitary sewer system.
-
Drain Disposal: With the cold water tap running, slowly pour the diluted solution down the drain.
-
Flushing: Continue to flush the drain with a generous amount of cold water for at least one minute to ensure the solution is thoroughly cleared from the plumbing.
-
Log Entry: If required by your institution, record the disposal in the laboratory's waste log.
Method 2: Disposal of Solid this compound and Large Volume Solutions (>1 Liter)
Solid this compound and larger volumes of its solutions should not be disposed of down the drain to avoid potential issues with wastewater treatment facilities.
-
Containment:
-
Solid Waste: Place the solid this compound into a clearly labeled, sealed, and non-reactive container.
-
Liquid Waste: Collect the aqueous solution in a sealed, leak-proof container.
-
-
Labeling: Label the container clearly as "Non-Hazardous Waste: this compound". Include the date and the name of the principal investigator or laboratory.
-
Disposal:
-
Solid Waste: Dispose of the container in the designated non-hazardous solid waste stream as directed by your institution's EHS department. Do not place it in general laboratory trash bins that are handled by custodial staff.[1]
-
Liquid Waste: Consult your EHS department for guidance on the disposal of large volumes of non-hazardous liquid waste. They may have a specific collection and disposal process.
-
Method 3: Disposal of Empty Containers
-
Rinsing: If the container held a solution, rinse it thoroughly with water. Collect the rinsate and dispose of it as described in Method 1. For containers that held solid this compound, ensure they are free of any remaining powder.
-
Defacing: Deface or remove the original label to prevent any confusion.
-
Disposal: Dispose of the clean, empty container in the regular laboratory glass or plastic recycling bin, as appropriate.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Essential Safety and Logistical Information for Handling Xylulose 5-phosphate
For researchers, scientists, and drug development professionals, the safe handling of all laboratory reagents is paramount to ensuring a secure and productive research environment. This document provides comprehensive guidance on the necessary personal protective equipment (PPE), operational procedures, and disposal plans for Xylulose 5-phosphate, a key intermediate in the pentose (B10789219) phosphate (B84403) pathway.
Personal Protective Equipment (PPE)
Based on safety data sheets and general laboratory safety protocols for biochemical reagents, the following personal protective equipment is recommended when handling this compound. Adherence to these guidelines will minimize exposure and mitigate potential risks.
| PPE Category | Recommended Equipment | Specifications and Best Practices |
| Eye and Face Protection | Safety Glasses with Side Shields or Safety Goggles | Must be worn at all times in the laboratory to protect against splashes or airborne particles. A face shield should be worn in addition to goggles if there is a significant splash hazard.[1] |
| Hand Protection | Disposable Nitrile Gloves | Provides adequate protection against incidental contact. Gloves should be inspected before use and changed immediately if contaminated.[1] For prolonged contact, consider double-gloving. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn and fully buttoned to protect the skin and personal clothing from potential spills. |
| Respiratory Protection | Dust Mask (N95 or equivalent) | Recommended when handling the powdered form of this compound to prevent inhalation of fine particles.[2] Work in a well-ventilated area or under a fume hood is also advised.[3] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound from receipt to use is critical for maintaining safety and experimental integrity.
-
Receiving and Inspection : Upon receipt, inspect the container for any damage or leaks. Verify that the product name and CAS number (if applicable) match the order.
-
Storage : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area as specified on the product data sheet, which often recommends storage at -20°C.[4]
-
Preparation : Before handling, ensure the work area (e.g., lab bench, fume hood) is clean and uncluttered. Have all necessary equipment, including PPE, readily available.
-
Weighing and Aliquoting : When weighing the powdered substance, do so in a fume hood or a designated powder handling enclosure to minimize the risk of inhalation.[3] Use appropriate tools, such as a spatula, for transferring the powder. Avoid creating dust clouds.
-
Dissolving : When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Use in Experiments : Handle solutions in accordance with standard laboratory procedures. Avoid direct contact with skin and eyes.
-
Post-Handling : After handling, wash hands thoroughly with soap and water. Clean all contaminated surfaces and equipment.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure a safe laboratory environment.
-
Waste Identification : this compound is not classified as a hazardous substance.[5][6] Therefore, resulting waste is typically considered non-hazardous biomedical waste.
-
Solid Waste :
-
Unused Product : Unwanted this compound should be disposed of in accordance with local, state, and federal regulations for non-hazardous chemical waste.
-
Contaminated Materials : Disposable items such as gloves, weigh boats, and paper towels that have come into contact with this compound should be collected in a designated, labeled waste container for non-hazardous solid waste.
-
-
Liquid Waste :
-
Aqueous Solutions : Small quantities of dilute aqueous solutions of this compound can generally be disposed of down the drain with a copious amount of water, provided this is in line with institutional and local regulations. It is crucial to consult your institution's specific guidelines for aqueous waste disposal.
-
-
Container Disposal : Empty containers that previously held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as liquid waste. Once cleaned, the container can be discarded as regular laboratory glass or plastic waste.
Experimental Workflow: Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. D -Xylulose 5-phosphate = 95 TLC 138482-70-9 [sigmaaldrich.com]
- 3. Powder Handling - AirClean Systems [aircleansystems.com]
- 4. D -Xylulose 5-phosphate = 90 TLC 2080295-99-2 [sigmaaldrich.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
